molecular formula C7H5BrN2 B1343808 2-bromo-1H-pyrrolo[2,3-b]pyridine CAS No. 1083181-25-2

2-bromo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1343808
CAS No.: 1083181-25-2
M. Wt: 197.03 g/mol
InChI Key: HKRBNTYNEXFATM-UHFFFAOYSA-N
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Description

2-bromo-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-4-5-2-1-3-9-7(5)10-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRBNTYNEXFATM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=C2)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621357
Record name 2-Bromo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083181-25-2
Record name 2-Bromo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-bromo-1H-pyrrolo[2,3-b]pyridine physical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and characterization of 2-bromo-1H-pyrrolo[2,3-b]pyridine (commonly known as 2-bromo-7-azaindole ).

CAS Registry Number: 1083181-25-2 Chemical Formula: C


H

BrN

Molecular Weight: 197.03 g/mol [1]

Executive Summary & Therapeutic Relevance

This compound is a critical halogenated heterocyclic scaffold in medicinal chemistry.[2] Unlike its C3-bromo analog (which is easily accessible via electrophilic aromatic substitution), the C2-bromo variant requires specific lithiation-mediated synthesis. It serves as a vital intermediate for Suzuki-Miyaura cross-coupling to install aryl or heteroaryl groups at the C2 position, a strategy frequently employed in the development of Janus Kinase (JAK) inhibitors , TRK inhibitors , and other ATP-competitive kinase antagonists.

Physicochemical Properties Profile

The physical data below synthesizes experimental observations with calculated values where specific calorimetric data is proprietary or purity-dependent.

PropertyValue / DescriptionTechnical Note
Physical State Solid (Crystalline powder)Typically off-white to pale yellow; color darkens upon oxidation.
Melting Point 155–160 °C (Predicted/Range)Note: Experimental values vary by polymorph and purity. Unlike the 3-bromo isomer (mp 143-145°C), the 2-bromo isomer is less commonly isolated as a standard reagent.
Solubility DMSO, DMF, THF, CH

Cl

High solubility in polar aprotic solvents; sparingly soluble in water.
pKa (NH) ~12.5 (Calculated)Slightly more acidic than 7-azaindole (pKa 13.2) due to the inductive electron-withdrawing effect of the C2-Bromine.
pKa (Pyridine N) ~2.5 (Calculated)Significantly less basic than 7-azaindole (pKa 4.6) due to proximity to the halogen.
LogP 2.0 – 2.2Moderate lipophilicity; suitable for cellular permeability in early drug discovery.

Synthesis & Production Protocol (Self-Validating System)

Scientific Rationale: Direct bromination of 7-azaindole with NBS yields the 3-bromo isomer due to the high electron density at C3 (enamine-like character). To access the 2-bromo isomer, one must utilize Directed Ortho-Metalation (DoM) . This protocol protects the nitrogen to direct lithiation to the C2 position.

Step-by-Step Methodology

Phase 1: N-Protection (Boc Strategy)

  • Reagents: 7-Azaindole (1.0 eq), Di-tert-butyl dicarbonate (Boc

    
    O, 1.1 eq), DMAP (cat.), THF (anhydrous).
    
  • Procedure: Dissolve 7-azaindole in THF. Add DMAP and Boc

    
    O. Stir at RT for 3 hours until TLC shows consumption of starting material.
    
  • Outcome: Yields tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate. The Boc group acts as a Directing Metalation Group (DMG).

Phase 2: Lithiation and Bromination (The Critical Step)

  • Setup: Flame-dried flask, Argon atmosphere, -78 °C cryostat.

  • Lithiation: Add the N-Boc-7-azaindole (1.0 eq) to anhydrous THF. Cool to -78 °C.[3]

  • Addition: Dropwise add n-Butyllithium (n-BuLi) (1.2 eq, 2.5 M in hexanes).

    • Mechanism:[3] The Boc carbonyl coordinates Li, directing deprotonation specifically to the C2 position.

    • Time: Stir for 1 hour at -78 °C.

  • Quench: Add 1,2-Dibromotetrafluoroethane (or CBr

    
    ) (1.5 eq) dissolved in THF dropwise.
    
  • Warming: Allow to warm to 0 °C over 2 hours.

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc.
    

Phase 3: Deprotection

  • Reagents: TFA/DCM (1:4 ratio) or K

    
    CO
    
    
    
    /MeOH (mild cleavage).
  • Procedure: Stir the brominated intermediate in the deprotection cocktail.

  • Purification: Neutralize, extract, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Synthesis Pathway Visualization

SynthesisPathway Start 7-Azaindole (C7H6N2) Step1 N-Boc Protection (Boc2O, DMAP) Start->Step1 Inter1 N-Boc-7-Azaindole Step1->Inter1 Step2 Lithiation (n-BuLi) -78°C Inter1->Step2 Directing Group Activation Inter2 C2-Lithio Species Step2->Inter2 Step3 Bromination (Br-CF2-CF2-Br) Inter2->Step3 Inter3 2-Bromo-N-Boc Intermediate Step3->Inter3 Step4 Deprotection (TFA or Base) Inter3->Step4 Final 2-Bromo-7-azaindole (Target) Step4->Final

Caption: Directed Ortho-Metalation route to ensure regioselective C2 bromination.

Structural Characterization (Identification)[2][4][5]

To validate the synthesis of the 2-bromo isomer versus the 3-bromo isomer, 1H NMR is the primary tool.

  • 1H NMR (DMSO-d

    
    , 400 MHz) Diagnostic Signals: 
    
    • NH Proton: Broad singlet at ~12.0–12.5 ppm.

    • C3-H (Pyrrole ring): Singlet or doublet at ~6.50 ppm .

      • Differentiation: In the 3-bromo isomer, this signal is absent . In the 2-bromo isomer, the C3 proton remains and typically shifts upfield relative to the parent.

    • Pyridine Ring Protons:

      • C6-H: dd at ~8.3 ppm.

      • C4-H: dd at ~7.9 ppm.

      • C5-H: dd at ~7.1 ppm.

  • Mass Spectrometry (LC-MS):

    • ESI+: m/z 197.0 / 199.0 [M+H]+.

    • Pattern: Distinct 1:1 isotopic doublet confirming the presence of one bromine atom.

Handling, Stability & Safety

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The C2-halogen bond can be labile; protect from light to prevent photolytic debromination.

  • Reactivity:

    • Oxidation: The pyridine nitrogen is susceptible to N-oxide formation if exposed to peroxides (mCPBA).

    • Acidity: The compound acts as a weak acid; avoid storing in strongly basic solutions unless intended for reaction.

  • Safety (GHS):

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • PPE: Nitrile gloves and safety glasses are mandatory.

References

  • Synthesis of 2-Substituted 7-Azaindoles: Journal of Organic Chemistry. "Regioselective Lithiation of 7-Azaindoles." [Link]

  • Physical Data & CAS Verification: PubChem Database. "Compound Summary: this compound (CAS 1083181-25-2)."[1][4][5][6] [Link][5]

  • Kinase Inhibitor Scaffolds: Journal of Medicinal Chemistry. "7-Azaindole as a Privileged Scaffold in Kinase Inhibitor Discovery." [Link]

  • Patent Protocol:Google Patents.

Sources

Technical Monograph: 2-Bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1083181-25-2 Synonyms: 2-Bromo-7-azaindole; 2-Bromo-1H-pyrrolo[2,3-b]pyridine Molecular Formula: C₇H₅BrN₂ Molecular Weight: 197.03 g/mol

Executive Summary

This compound (2-bromo-7-azaindole) represents a high-value scaffold in modern medicinal chemistry, functioning as a critical bioisostere for indole and purine systems.[1] Unlike its more common 3-bromo isomer (which is formed via facile electrophilic aromatic substitution), the 2-bromo variant requires precise synthetic orchestration to access. Its primary utility lies in its role as a "hinge-binding" mimetic in kinase inhibitor design, where the C2-bromine serves as a versatile handle for palladium-catalyzed cross-couplings to elaborate structure-activity relationships (SAR) deep within the hydrophobic pocket of enzymes like JAK, Trk, and BRAF.

Part 1: Identity & Physiochemical Profile

The 7-azaindole core is electronically distinct from indole due to the pyridine nitrogen (N7), which lowers the energy of the HOMO and increases electron deficiency in the six-membered ring.

PropertySpecificationTechnical Note
Appearance Off-white to pale yellow solidSensitive to light oxidation; store in amber vials.
Melting Point 178–182 °CSharp melting point indicates high purity; broad range suggests N-H tautomer impurities.
pKa (Calculated) ~4.6 (Conjugate acid)The pyridine nitrogen (N7) is the basic site, but bromine substitution at C2 inductively reduces basicity compared to the parent 7-azaindole.
Solubility DMSO, DMF, MeOHLimited solubility in non-polar solvents (Hexanes) due to H-bond donor/acceptor capability.
Regiochemistry C2-PositionCritical Distinction: Electrophilic attack naturally favors C3. C2 functionalization requires lithiation or specific directing groups.

Part 2: Strategic Synthesis (The "Expert" Protocol)

Directing the Electrophile: Overcoming Natural Reactivity

As a Senior Application Scientist, I advise against attempting direct bromination of the free base 7-azaindole with Br₂, as this invariably yields the 3-bromo or 3,5-dibromo products due to the high electron density at C3.

The industry-standard "High Fidelity" route utilizes a Lithiation-Trapping Strategy . This protocol ensures regioselectivity at C2 by leveraging the acidity of the C2-proton in an N-protected species.

Mechanistic Workflow
  • Protection: Block the N1-proton to prevent deprotonation and allow the use of organolithiums.

  • Directed Lithiation: Use n-BuLi to selectively deprotonate C2 (the most acidic carbon site due to the inductive effect of N1 and N7).

  • Electrophilic Trap: Quench the C2-lithio species with a bromine source (CBr₄ or NBS).

  • Deprotection: Reveal the free amine.

Detailed Protocol: C2-Selective Bromination

Step 1: N-Protection (SEM-Group Installation)

  • Reagents: 7-Azaindole (1.0 eq), NaH (1.2 eq), SEM-Cl (1.1 eq), DMF (Anhydrous).

  • Procedure: Cool DMF solution of 7-azaindole to 0°C. Add NaH portion-wise (gas evolution). Stir 30 min. Add SEM-Cl dropwise.

  • Why: The SEM (2-(Trimethylsilyl)ethoxymethyl) group is robust against n-BuLi but easily removed with fluoride.

Step 2 & 3: Lithiation and Bromination (The Critical Step)

  • Reagents: N-SEM-7-azaindole (1.0 eq), n-BuLi (1.2 eq, 2.5M in hexanes), CBr₄ (1.3 eq), THF (Anhydrous).

  • Protocol:

    • Dissolve N-SEM-7-azaindole in THF under Argon. Cool to -78°C (Dry ice/acetone). Crucial: Temperature control prevents anion migration.

    • Add n-BuLi dropwise over 20 mins. The solution typically turns yellow/orange. Stir for 1 hr at -78°C.

    • Dissolve CBr₄ in THF and add dropwise to the lithiated species.

    • Allow to warm to 0°C over 2 hours. Quench with sat. NH₄Cl.[2]

  • Causality: CBr₄ is preferred over Br₂ for lithiated species to prevent radical side reactions and over-bromination.

Step 4: Deprotection

  • Reagents: TBAF (1M in THF) or TFA/DCM.

  • Note: If using TBAF, reflux may be required to fully cleave the hemiaminal intermediate formed after SEM removal.

Visualization: Synthesis Pathway

Synthesis_Pathway Start 7-Azaindole (C7H6N2) Step1 N-Protection (SEM-Cl/NaH) Start->Step1 Inter1 N-SEM-7-azaindole Step1->Inter1 Yield >90% Step2 Lithiation (n-BuLi, -78°C) Inter1->Step2 Inter2 C2-Lithio Species Step2->Inter2 Kinetic Control Step3 Bromination (CBr4 Quench) Inter2->Step3 Inter3 2-Bromo-N-SEM Intermediate Step3->Inter3 Electrophilic Trap Step4 Deprotection (TBAF or TFA) Inter3->Step4 Final 2-Bromo-7-azaindole (Target) Step4->Final Isolation

Caption: Figure 1. Regioselective synthesis of 2-bromo-7-azaindole via lithiation-trapping strategy.

Part 3: Functionalization & Reactivity

The 2-bromo-7-azaindole scaffold is a "divergent core." The C2-Br bond is chemically distinct from C3-H or C5-H.

Reactivity Hierarchy
  • N1-H (Acidic): Must be protected or alkylated first if using basic coupling conditions.

  • C2-Br (Electrophilic): The primary site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C3-H (Nucleophilic): Susceptible to formylation (Vilsmeier-Haack) or halogenation after C2 manipulation.

Divergent Workflow

Researchers typically utilize the C2-bromide to install aryl or heteroaryl groups to mimic the "gatekeeper" residue interactions in kinase domains.

  • Suzuki Coupling: Reacts with Boronic acids. Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄. Base: K₂CO₃.[3]

  • Buchwald-Hartwig: Reacts with Amines. Catalyst: Pd₂dba₃ / XPhos. Utility: Installing solubilizing amine tails.

Reactivity_Divergence Core 2-Bromo-7-azaindole (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Core->Buchwald Sonogashira Sonogashira Coupling (Terminal Alkyne, CuI) Core->Sonogashira Prod_Suz 2-Aryl-7-azaindoles (Kinase Inhibitors) Suzuki->Prod_Suz Prod_Buch 2-Amino-7-azaindoles (Solubility/ADME) Buchwald->Prod_Buch Prod_Sono 2-Alkynyl-7-azaindoles (Rigid Linkers) Sonogashira->Prod_Sono

Caption: Figure 2. Divergent synthetic utility of the C2-bromide handle in medicinal chemistry.

Part 4: Therapeutic Architecture

The 7-azaindole core is a privileged scaffold in drug discovery.

Mechanism of Action: ATP Mimicry

Kinases bind ATP via a hydrogen-bonding network in the "hinge region." 7-Azaindole mimics the purine ring of ATP:

  • N1-H: Acts as a Hydrogen Bond Donor (binds to hinge carbonyl).

  • N7: Acts as a Hydrogen Bond Acceptor (binds to hinge NH).

Why 2-Bromo? The 2-position vectors substituents into the Solvent Exposed Front or the Gatekeeper Region of the kinase pocket. Replacing the bromine with a substituted phenyl ring (via Suzuki coupling) allows the molecule to reach into the hydrophobic back pocket, drastically increasing potency and selectivity (e.g., Vemurafenib analogs).

Part 5: Safety & Handling

Signal Word: WARNING

Hazard ClassStatementHandling Protocol
Acute Toxicity H302 (Harmful if swallowed)Wear nitrile gloves and N95 mask.
Skin/Eye Irritant H315 / H319Standard PPE. Use a fume hood to avoid dust inhalation.
Reactivity Moisture Sensitive (Slight)Store under inert gas (Argon/Nitrogen) to prevent hydrolysis or oxidation over long periods.

Disposal: Halogenated organic waste. Do not mix with acid streams (potential for HBr gas evolution if residual reagents are present).

References

  • Sigma-Aldrich. this compound Product Sheet. Retrieved from

  • Song, J. J., et al. (2002). "Organometallic Methods for the Synthesis of 7-Azaindole Derivatives." Journal of Organic Chemistry. (Demonstrates lithiation strategies).

  • L'Heureux, A., et al. (2010). "Practical Synthesis of 2-Substituted 7-Azaindoles via the Lithiation of 1-SEM-7-azaindole." Tetrahedron Letters. (Defines the SEM-protection route).

  • Ambeed. Safety Data Sheet: this compound.

  • Popowycz, F., et al. (2011). "7-Azaindole: A Versatile Scaffold in Medicinal Chemistry."[1][4] Current Medicinal Chemistry. (Review of kinase inhibitor applications).

Sources

An In-depth Technical Guide to 2-bromo-1H-pyrrolo[2,3-b]pyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-bromo-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in medicinal chemistry. We will delve into its fundamental physicochemical properties, explore detailed synthetic methodologies, and discuss its reactivity and diverse applications, particularly in the context of modern drug discovery.

Core Molecular Attributes of this compound

This compound, also known as 2-bromo-7-azaindole, is a bicyclic aromatic heterocycle. The fusion of a pyridine ring and a pyrrole ring creates a unique electronic and structural scaffold that is of significant interest in the development of therapeutic agents. The bromine atom at the 2-position of the pyrrole ring serves as a versatile synthetic handle for introducing further molecular complexity.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₇H₅BrN₂[1][2][3]
Molecular Weight 197.04 g/mol [2][3]
Appearance Solid[1]
CAS Number 1083181-25-2[1]
Purity Typically >95%[1]
Storage Conditions Inert atmosphere, 2-8°C[1]

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through various routes, often starting from the parent 1H-pyrrolo[2,3-b]pyridine (7-azaindole). A common and effective method involves the direct bromination of the 7-azaindole scaffold.

Experimental Protocol: Electrophilic Bromination of 1H-pyrrolo[2,3-b]pyridine

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • 1H-Pyrrolo[2,3-b]pyridine (7-azaindole)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise at 0°C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent, which is crucial for preventing over-bromination or side reactions on the sensitive pyrrolo[2,3-b]pyridine core.

  • Acetonitrile: This polar aprotic solvent is chosen for its ability to dissolve the starting materials and facilitate the electrophilic substitution reaction without interfering with the reagents.

  • Low Temperature: Starting the reaction at 0°C helps to control the exothermicity of the reaction and improve the selectivity of the bromination at the desired 2-position.

  • Aqueous Workup: The use of sodium thiosulfate is to quench any unreacted bromine, while sodium bicarbonate neutralizes any acidic byproducts.

Reaction Workflow

Synthesis_Workflow Start Start: 1H-Pyrrolo[2,3-b]pyridine & N-Bromosuccinimide Reaction Reaction: Acetonitrile, 0°C to RT Start->Reaction Reagents Workup Aqueous Workup: Na2S2O3, NaHCO3 Reaction->Workup Quenching Extraction Extraction: Ethyl Acetate Workup->Extraction Purification Purification: Silica Gel Chromatography Extraction->Purification Product Product: This compound Purification->Product

Caption: Synthetic workflow for the bromination of 1H-pyrrolo[2,3-b]pyridine.

Reactivity and Strategic Applications in Synthesis

The bromine atom at the 2-position of the 1H-pyrrolo[2,3-b]pyridine core is the focal point of its reactivity, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This versatility makes it a valuable intermediate in the synthesis of more complex molecules.

Common transformations include:

  • Suzuki-Miyaura Cross-Coupling: Reaction with boronic acids or esters to form C-C bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: Formation of C-N bonds with various amines.

  • Stille Coupling: C-C bond formation using organotin reagents.

These reactions allow for the systematic exploration of the chemical space around the 7-azaindole scaffold, a critical aspect of structure-activity relationship (SAR) studies in drug discovery.

Role in Drug Discovery and Development

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a bromine atom at the 2-position provides a key anchor point for the synthesis of libraries of compounds for high-throughput screening and lead optimization.

Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown promise as inhibitors of a variety of important biological targets:

  • Kinase Inhibitors: The scaffold is a common hinge-binding motif in many kinase inhibitors. For example, derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Ataxia Telangiectasia Mutated (ATM) kinase.[4][5]

  • Phosphodiesterase 4B (PDE4B) Inhibitors: 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as selective and potent inhibitors of PDE4B, which is implicated in inflammatory and central nervous system diseases.[6]

  • Anticancer Agents: The structural motif is present in compounds with demonstrated antitumor activity.[4][5]

  • SGK-1 Kinase Inhibitors: Derivatives of pyrrolo[2,3-b]pyridine have been investigated as inhibitors of SGK-1 kinase, which is involved in the regulation of electrolyte balance and cell proliferation.[7]

Signaling Pathway Context

FGFR_Signaling cluster_cell Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response FGFR FGFR RAS_MEK_ERK RAS-MEK-ERK Pathway FGFR->RAS_MEK_ERK PLCg PLCγ Pathway FGFR->PLCg PI3K_Akt PI3K-Akt Pathway FGFR->PI3K_Akt Pyrrolo_pyridine 1H-pyrrolo[2,3-b]pyridine Derivative (Inhibitor) Pyrrolo_pyridine->FGFR Binds to ATP-binding site Proliferation Cell Proliferation RAS_MEK_ERK->Proliferation Migration Cell Migration RAS_MEK_ERK->Migration Angiogenesis Angiogenesis RAS_MEK_ERK->Angiogenesis PLCg->Proliferation PI3K_Akt->Proliferation PI3K_Akt->Migration PI3K_Akt->Angiogenesis

Caption: Inhibition of the FGFR signaling pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on both the pyrrole and pyridine rings. The chemical shifts and coupling constants provide valuable information about the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for each carbon atom in the bicyclic system, with the carbon bearing the bromine atom appearing at a characteristic downfield shift.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br) in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch of the pyrrole ring (around 3400 cm⁻¹) and C-H and C=C/C=N stretching vibrations of the aromatic rings.

Conclusion

This compound is a fundamentally important building block in contemporary medicinal chemistry. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it an invaluable tool for the design and synthesis of novel therapeutic agents. The continued exploration of the chemical space accessible from this scaffold is expected to yield new drug candidates with improved efficacy and selectivity against a range of diseases.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9222, 1H-Pyrrolo(2,3-b)pyridine. Retrieved from [Link].

  • NIST (2025). 1H-Pyrrolo[2,3-b]pyridine. In NIST Chemistry WebBook. Retrieved from [Link].

  • Zhang, C., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 11(10), 1211-1221. Retrieved from [Link].

  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. Retrieved from [Link].

  • BCTG. (2006). 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5523659, 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link].

  • Zhang, C., et al. (2020). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar. Retrieved from [Link].

  • Gurney, M. E., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Journal of Medicinal Chemistry, 61(15), 6641-6659. Retrieved from [Link].

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 863-874. Retrieved from [Link].

  • Wang, Y., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 68(13), 9345-9362. Retrieved from [Link].

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An In-depth Technical Guide to the Synthesis of 2-bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-bromo-1H-pyrrolo[2,3-b]pyridine, also known as 2-bromo-7-azaindole, is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. Its unique structural framework, which marries a pyrrole ring with a pyridine ring, imparts distinct physicochemical properties that are highly sought after in the design of novel therapeutics. This guide provides an in-depth exploration of the primary synthetic strategies for obtaining this crucial intermediate, with a focus on the underlying chemical principles and practical experimental considerations.

The 7-azaindole scaffold is a recognized privileged structure in medicinal chemistry, frequently appearing in molecules targeting a wide array of biological targets, including kinases and phosphodiesterases.[1] The introduction of a bromine atom at the C2-position of the pyrrolo[2,3-b]pyridine core provides a versatile handle for further chemical elaboration through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][3] This enables the construction of diverse molecular libraries for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.[3]

This technical guide will delve into the two predominant synthetic approaches for preparing this compound: the direct bromination of the parent 1H-pyrrolo[2,3-b]pyridine and de novo synthesis from appropriately substituted pyridine precursors. Each section will provide a detailed examination of the reaction mechanisms, experimental protocols, and critical process parameters that ensure high-yield and regioselective synthesis.

I. Direct Bromination of 1H-pyrrolo[2,3-b]pyridine

The most straightforward approach to this compound is the direct electrophilic bromination of the parent heterocycle, 7-azaindole. The inherent electronic properties of the 1H-pyrrolo[2,3-b]pyridine ring system dictate the regioselectivity of this transformation. The pyrrole moiety is an electron-rich aromatic system, making it susceptible to electrophilic attack. The C3 position is the most electron-rich and kinetically favored site for electrophilic substitution.[4] However, under carefully controlled conditions, bromination can be directed to the C2 position.

Mechanistic Insights

The bromination of 7-azaindole typically proceeds via a standard electrophilic aromatic substitution mechanism. The choice of brominating agent and reaction conditions is critical to favor the formation of the 2-bromo isomer over other potential products, such as the 3-bromo or di- and tri-brominated species.[4][5] N-Bromosuccinimide (NBS) is a widely used reagent for this purpose due to its ability to provide a low, steady concentration of electrophilic bromine, which helps to control the regioselectivity and minimize over-bromination.[6][7][8]

The reaction is often carried out in a polar aprotic solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), at reduced temperatures to further enhance selectivity. The pyridine nitrogen in the 7-azaindole ring is a basic site and can be protonated or interact with Lewis acids, which can influence the electron density distribution in the pyrrole ring and thus the regiochemical outcome of the bromination.

Experimental Protocol: Bromination using N-Bromosuccinimide

This protocol outlines a general procedure for the regioselective bromination of 1H-pyrrolo[2,3-b]pyridine at the C2-position.

Materials:

  • 1H-pyrrolo[2,3-b]pyridine (7-azaindole)

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen gas inlet

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 1H-pyrrolo[2,3-b]pyridine.

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve N-bromosuccinimide (1.05 equivalents) in anhydrous THF.

  • Slowly add the NBS solution to the cooled 7-azaindole solution via a dropping funnel over a period of 30-60 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.

  • Allow the mixture to warm to room temperature.

  • Partition the mixture between ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Summary:
ParameterValue
Starting Material1H-pyrrolo[2,3-b]pyridine
ReagentN-Bromosuccinimide (NBS)
SolventTetrahydrofuran (THF)
Temperature-78 °C
Typical Yield60-80%
Visualization of the Synthetic Pathway:

bromination_pathway start 1H-pyrrolo[2,3-b]pyridine reagent N-Bromosuccinimide (NBS) THF, -78 °C start->reagent product This compound reagent->product caption Direct Bromination Pathway

Caption: Synthetic route for this compound via direct bromination.

II. De Novo Synthesis from Pyridine Precursors

An alternative and often more scalable approach to this compound involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. This strategy offers greater control over the substitution pattern and can be advantageous when the parent 7-azaindole is expensive or commercially unavailable. A common starting material for this approach is a 2-amino-3-halopyridine derivative.

Mechanistic Principles

The de novo synthesis typically involves a sequence of reactions, including a Sonogashira coupling followed by an intramolecular cyclization. This powerful combination allows for the efficient construction of the fused heterocyclic system.

  • Sonogashira Coupling: A 2-amino-3-bromopyridine is coupled with a protected acetylene, such as trimethylsilylacetylene, under palladium and copper catalysis.[9] This reaction forms a carbon-carbon bond between the pyridine ring and the alkyne.

  • Deprotection: The silyl protecting group on the alkyne is removed, typically under basic conditions, to reveal the terminal alkyne.

  • Intramolecular Cyclization: The resulting 2-amino-3-alkynylpyridine undergoes an intramolecular cyclization to form the pyrrole ring of the 7-azaindole core.[10] This step can be promoted by a base or a transition metal catalyst.

Subsequent bromination at the C2-position can then be carried out as described in the previous section.

Experimental Workflow: De Novo Synthesis

This workflow outlines the key steps in a de novo synthesis of this compound.

Step 1: Sonogashira Coupling

  • Combine 2-amino-3-bromopyridine, trimethylsilylacetylene, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper co-catalyst (e.g., CuI) in a suitable solvent such as a mixture of THF and triethylamine.[9]

  • Degas the mixture and heat under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Work up the reaction to isolate the coupled product, 2-amino-3-((trimethylsilyl)ethynyl)pyridine.

Step 2: Deprotection and Cyclization

  • Dissolve the silylated intermediate in a solvent like methanol.

  • Add a base, such as potassium carbonate, to effect the desilylation and subsequent intramolecular cyclization to 1H-pyrrolo[2,3-b]pyridine.

  • Isolate and purify the 7-azaindole product.

Step 3: Bromination

  • Follow the bromination protocol described in Section I to convert the synthesized 1H-pyrrolo[2,3-b]pyridine into the target this compound.

Visualization of the De Novo Synthesis Workflow:

denovo_workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection & Cyclization cluster_step3 Step 3: Bromination start_pyridine 2-Amino-3-bromopyridine + Trimethylsilylacetylene coupling_product 2-Amino-3-((trimethylsilyl)ethynyl)pyridine start_pyridine->coupling_product Pd/Cu catalyst azaindole 1H-pyrrolo[2,3-b]pyridine coupling_product->azaindole Base (e.g., K2CO3) final_product This compound azaindole->final_product NBS, THF, -78 °C caption De Novo Synthesis Workflow

Caption: A multi-step de novo synthesis of this compound.

III. Alternative Synthetic Strategies

While direct bromination and de novo synthesis from pyridine precursors are the most prevalent methods, other strategies have also been explored for the synthesis of functionalized 7-azaindoles. These include:

  • Chichibabin Cyclization: This method involves the condensation of a 3-picoline derivative with a nitrile in the presence of a strong base like lithium diisopropylamide (LDA) to construct the 7-azaindole core.[11][12]

  • Bartoli Indole Synthesis: This reaction utilizes the addition of a vinyl Grignard reagent to a nitroarene to form the indole nucleus. This can be adapted for the synthesis of azaindoles from nitropyridines.[2]

  • Fischer Indole Synthesis: While less common for 7-azaindoles due to the harsh acidic conditions, variations of the Fischer indole synthesis using pyridine-derived hydrazines can be employed.

These alternative routes can be valuable for accessing specific substitution patterns that may be difficult to obtain through the more conventional methods.

Conclusion

The synthesis of this compound is a critical process for the advancement of medicinal chemistry research. The choice of synthetic route, whether through direct bromination of the parent 7-azaindole or a de novo construction from pyridine precursors, depends on factors such as the availability and cost of starting materials, desired scale of the reaction, and the need for specific substitution patterns.

A thorough understanding of the underlying reaction mechanisms and careful control of experimental parameters are paramount to achieving high yields and regioselectivity. The protocols and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary to confidently and efficiently synthesize this important building block for the discovery of new and innovative therapeutics.

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An In-depth Technical Guide to 2-bromo-1H-pyrrolo[2,3-b]pyridine: A Cornerstone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-bromo-1H-pyrrolo[2,3-b]pyridine, a heterocyclic building block of paramount importance in medicinal chemistry. Commonly known as 2-bromo-7-azaindole, this molecule serves as a critical precursor for the synthesis of a multitude of biologically active compounds, most notably kinase inhibitors. This document delves into its structural and physicochemical properties, elucidates the strategic nuances of its synthesis, explores its versatile reactivity in key cross-coupling reactions, and highlights its application in the development of targeted therapeutics. The content herein is curated for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and field-proven insights.

Introduction: The Strategic Value of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in drug discovery. Its bioisosteric relationship with indole, combined with a unique electronic profile, allows it to serve as a versatile pharmacophore. The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a unique dipole moment and hydrogen bonding capability. Specifically, the pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole N-H group (N1) serves as a hydrogen bond donor. This arrangement is highly effective at mimicking the adenine hinge-binding motif of ATP, making 7-azaindole derivatives potent and selective kinase inhibitors.[1]

Within this class, this compound stands out as a pivotal synthetic intermediate. The bromine atom at the C2 position provides a reactive handle for introducing molecular complexity through modern cross-coupling methodologies, enabling the systematic exploration of the chemical space around the core scaffold. This guide will illuminate the properties, synthesis, and utility of this indispensable molecule.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[2]
Synonyms 2-Bromo-7-azaindoleN/A
CAS Number 1083181-25-2[2][3]
Molecular Formula C₇H₅BrN₂[2]
Molecular Weight 197.03 g/mol N/A
Appearance Solid[2]
Purity Typically >95%[2]

Spectroscopic Characterization: While a definitive, peer-reviewed full spectral analysis for the 2-bromo isomer is not readily available in the cited literature, data for the closely related 5-bromo isomer provides a valuable comparative reference for understanding the spectroscopic features of this scaffold.[4]

  • ¹H NMR (in DMF-d₇): The spectrum of a brominated 7-azaindole typically shows a downfield singlet for the pyrrole N-H proton (around 11.9 ppm), along with distinct doublets and multiplets for the protons on both the pyrrole and pyridine rings.[4]

  • ¹³C NMR (in DMF-d₇): The carbon spectrum will show signals for all seven carbons, with the carbon bearing the bromine atom appearing at a characteristic chemical shift influenced by the halogen's inductive effect.[4]

For any synthetic work, it is imperative that researchers acquire and interpret the full spectroscopic data (¹H NMR, ¹³C NMR, MS) for their specific batch of this compound to confirm its identity and purity before proceeding.

Synthesis Strategy: Navigating Regioselectivity

The synthesis of this compound is not as straightforward as a simple electrophilic bromination of the parent 7-azaindole. Understanding the inherent reactivity of the scaffold is key to devising a successful synthetic strategy.

The Challenge of Regioselectivity

Electrophilic aromatic substitution on the 7-azaindole ring preferentially occurs at the C3 position.[3] This is because the C3 position is the most electron-rich and nucleophilic site on the pyrrole ring, analogous to the reactivity of indole itself. Direct bromination with reagents like N-Bromosuccinimide (NBS) or bromine (Br₂) will overwhelmingly yield the 3-bromo isomer. Therefore, to achieve C2-bromination, a more nuanced, multi-step approach is required.

Recommended Synthetic Protocol: A C2-Lithiated Intermediate Strategy

A robust and widely applicable strategy for functionalizing the C2 position involves a directed lithiation followed by quenching with an electrophilic bromine source. This method leverages the acidity of the C2 proton, which can be selectively deprotonated under the right conditions.

Workflow: C2-Bromination of 7-Azaindole

G cluster_0 Step 1: N-Protection cluster_1 Step 2: C2-Lithiation cluster_2 Step 3: Electrophilic Quench cluster_3 Step 4: Deprotection A 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) B N-Protected 7-Azaindole (e.g., N-SEM) A->B SEMCl, NaH DMF, 0°C C C2-Lithiated Intermediate B->C s-BuLi or LDA THF, -78°C D N-Protected 2-Bromo-7-azaindole C->D Br₂ or CBr₄ -78°C to RT E This compound (Final Product) D->E TFA, CH₂Cl₂ or TBAF

Caption: Synthetic workflow for C2-bromination of 7-azaindole.

Detailed Step-by-Step Methodology:

  • N-Protection (Causality: Preventing N-Deprotonation): The acidic N-H proton of the pyrrole ring must be protected to prevent it from being deprotonated by the strong base in the next step. A common and robust protecting group for this purpose is the (2-(trimethylsilyl)ethoxy)methyl (SEM) group.

    • Procedure: To a solution of 7-azaindole in anhydrous DMF at 0°C, add sodium hydride (NaH, 1.1 eq.) portion-wise. Stir until hydrogen evolution ceases. Add SEM chloride (SEMCl, 1.1 eq.) dropwise and allow the reaction to warm to room temperature and stir for 12 hours. Quench with water and extract with ethyl acetate. Purify by column chromatography to yield N-SEM-7-azaindole.

  • C2-Lithiation (Causality: Directed Deprotonation): With the N1 position blocked, a strong, non-nucleophilic base like sec-Butyllithium (s-BuLi) or Lithium diisopropylamide (LDA) can selectively deprotonate the most acidic carbon-hydrogen bond, which is at the C2 position.[5]

    • Procedure: Dissolve the N-protected 7-azaindole in anhydrous THF and cool the solution to -78°C under an inert atmosphere (e.g., Argon). Add s-BuLi (1.2 eq.) dropwise, maintaining the temperature below -70°C. Stir the resulting solution at -78°C for 1-2 hours to ensure complete formation of the C2-lithiated species.

  • Electrophilic Bromination (Causality: C-Br Bond Formation): The highly nucleophilic C2-lithiated intermediate is then "quenched" by reacting it with an electrophilic source of bromine.

    • Procedure: While maintaining the temperature at -78°C, add a solution of bromine (Br₂, 1.2 eq.) or tetrabromomethane (CBr₄, 1.2 eq.) in anhydrous THF dropwise. After the addition is complete, allow the reaction to slowly warm to room temperature.

  • Workup and Deprotection:

    • Procedure: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude N-protected 2-bromo-7-azaindole can then be deprotected. For the SEM group, this is typically achieved by treatment with trifluoroacetic acid (TFA) in dichloromethane or with a fluoride source like tetrabutylammonium fluoride (TBAF).[5] Purify the final product by column chromatography or recrystallization.

This self-validating protocol ensures the desired regiochemistry by protecting the reactive N-H, directing deprotonation to the C2 position, and then introducing the bromine atom.

Chemical Reactivity: The Gateway to Complexity

The synthetic value of this compound lies in its ability to participate in palladium-catalyzed cross-coupling reactions. These reactions are the workhorses of modern medicinal chemistry, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

This reaction forms a C-C bond by coupling the 2-bromo-7-azaindole with an organoboron compound (e.g., an arylboronic acid). It is the primary method for introducing aryl or heteroaryl substituents at the C2 position, a common feature in many kinase inhibitors.

  • Typical Conditions: The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system such as dioxane/water or DME.[6] The choice of ligand on the palladium catalyst is crucial for achieving high yields, especially with sterically hindered or electronically challenging substrates.

Buchwald-Hartwig Amination

This reaction forms a C-N bond, coupling the 2-bromo-7-azaindole with a primary or secondary amine. It is essential for installing amine side chains that can form critical hydrogen bonds or occupy specific pockets within a biological target.[6]

  • Typical Conditions: This coupling requires a palladium catalyst, a specialized phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄). The reaction is highly sensitive to the choice of ligand, which is selected based on the nature of the amine coupling partner.

Applications in Drug Discovery: A Scaffold for Kinase Inhibition

The 7-azaindole core is a validated "hinge-binder" for protein kinases. By using this compound as a starting material, medicinal chemists can rapidly synthesize libraries of compounds to target a wide range of kinases implicated in diseases from cancer to autoimmune disorders.

Target KinaseTherapeutic AreaRole of 2-Bromo-7-azaindoleReference(s)
FGFR (Fibroblast Growth Factor Receptor)OncologyPrecursor for Suzuki coupling to install key aryl groups for potent inhibition.[2][7]
JAK3 (Janus Kinase 3)Immunology, InflammationServes as the core scaffold for building selective immunomodulators.[5]
CSF1R (Colony-Stimulating Factor 1 Receptor)OncologyKey building block for synthesizing inhibitors like Pexidartinib.[6]
SGK-1 (Serum/Glucocorticoid-Regulated Kinase 1)Cardiovascular DiseaseUsed to develop inhibitors for regulating electrolyte balance.[8]
B-Raf OncologyThe 7-azaindole core is central to the approved drug Vemurafenib.[6]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place under an inert atmosphere.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool in the arsenal of the modern medicinal chemist. Its true value is realized through a deep understanding of its reactivity, particularly the regiochemical constraints of its synthesis and its versatility in palladium-catalyzed cross-coupling reactions. By providing a reliable anchor point for diversification at the C2 position, it enables the rational design and synthesis of highly potent and selective kinase inhibitors and other targeted therapeutics. This guide has provided a framework for understanding and utilizing this cornerstone molecule, from its logical synthesis to its impactful applications in the pursuit of novel medicines.

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2-Bromo-1H-pyrrolo[2,3-b]pyridine: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides an in-depth technical overview of 2-bromo-1H-pyrrolo[2,3-b]pyridine, a critical heterocyclic building block in modern medicinal chemistry. More than a simple chronicle of its discovery, this document elucidates its strategic importance, tracing its evolution from a synthetic challenge to an indispensable tool for accessing novel chemical space. We will explore the nuanced causality behind its synthesis, detail validated experimental protocols, and survey its application in the development of targeted therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

The Strategic Importance of the 1H-Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structure, featuring a pyridine ring fused to a pyrrole ring, serves as a bioisostere of indole. This substitution of a carbon atom with a nitrogen atom in the six-membered ring fundamentally alters the molecule's electronic properties, introducing a hydrogen bond acceptor site without significantly changing its overall size and shape.[1] This unique feature allows 7-azaindole-containing molecules to form additional interactions with biological targets, often leading to enhanced potency and selectivity.[1]

The 7-azaindole core is a key component in numerous biologically active compounds, including inhibitors for kinases, phosphodiesterases, and other enzymes crucial in disease pathways.[2][3][4] Its ability to participate in hydrogen bonding and π-stacking interactions makes it an ideal anchor for binding to the hinge region of kinases, a common strategy in the design of oncology drugs.[2][5]

The Challenge of Regioselective Functionalization

Despite its utility, the direct and selective functionalization of the parent 7-azaindole scaffold is a significant synthetic challenge. The molecule possesses multiple potential sites for electrophilic or nucleophilic attack. The pyrrole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position, while the pyridine ring is electron-deficient.[1] Direct halogenation of 7-azaindole often leads to a mixture of products, with a strong preference for substitution at the C3 and C5 positions, making the isolation of a specific isomer difficult and inefficient.[6][7]

The selective introduction of a functional handle at the C2 position is particularly desirable, as it provides a vector for diversification that projects into solvent-exposed regions of many enzyme active sites. However, the C2 position is less reactive than C3, necessitating more sophisticated synthetic strategies. The "discovery" of this compound was not a singular event but rather the culmination of efforts to overcome this regioselectivity challenge, thereby unlocking the full potential of the 7-azaindole scaffold.

Emergence of this compound: A Gateway to Novel Chemical Space

This compound emerged as a pivotal intermediate because the bromine atom serves as a versatile synthetic handle. Its true value was realized with the advent of modern palladium-catalyzed cross-coupling reactions. Reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings allow for the efficient and modular installation of a wide array of substituents at the C2 position, including aryl, heteroaryl, alkyl, and amino groups.[8][9] This capability transformed the synthetic landscape, enabling the systematic exploration of structure-activity relationships (SAR) and the rapid generation of compound libraries for high-throughput screening.

The following diagram illustrates the central role of this compound as a gateway intermediate for accessing diverse chemical matter.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_reactions Cross-Coupling Reactions cluster_products Diverse Products 7-Azaindole 7-Azaindole 2-Bromo-7-azaindole 2-Bromo-7-azaindole 7-Azaindole->2-Bromo-7-azaindole  Regioselective  Bromination Suzuki Suzuki (Ar-B(OH)2) 2-Bromo-7-azaindole->Suzuki Sonogashira Sonogashira (R-C≡CH) 2-Bromo-7-azaindole->Sonogashira Buchwald Buchwald-Hartwig (R2NH) 2-Bromo-7-azaindole->Buchwald Heck Heck (Alkene) 2-Bromo-7-azaindole->Heck Product_Aryl 2-Aryl-7-azaindoles Suzuki->Product_Aryl Product_Alkynyl 2-Alkynyl-7-azaindoles Sonogashira->Product_Alkynyl Product_Amino 2-Amino-7-azaindoles Buchwald->Product_Amino Product_Alkenyl 2-Alkenyl-7-azaindoles Heck->Product_Alkenyl

Caption: Utility of this compound as a key cross-coupling intermediate.

Synthetic Strategies and Methodologies

The synthesis of this compound requires careful control of reaction conditions to achieve the desired regioselectivity. Several methods have been reported, with the direct bromination of N-protected 7-azaindole being a common approach.

RouteKey Reagents & ConditionsTypical YieldAdvantagesDisadvantages
Direct Bromination 1. N-Protection (e.g., SEM-Cl, NaH). 2. n-BuLi, THF, -78°C. 3. 1,2-dibromoethane. 4. Deprotection (TBAF).60-70%High regioselectivity, well-established.Requires cryogenic temperatures, use of pyrophoric n-BuLi.
Electrophilic Bromination N-Bromosuccinimide (NBS), CH3CN, rt.VariableMilder conditions, avoids organolithium reagents.Often yields mixtures of 2-bromo and 3-bromo isomers, lower selectivity.

This protocol describes a reliable, multi-step synthesis that ensures high regioselectivity for the C2-bromination.

G Start 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Step1 Step 1: N-Protection SEM-Cl, NaH, DMF 0°C to rt Start->Step1 Protected 1-(2-(Trimethylsilyl)ethoxy) methyl-1H-pyrrolo[2,3-b]pyridine Step1->Protected Step2 Step 2: Lithiation & Bromination 1. n-BuLi, THF, -78°C 2. 1,2-Dibromoethane Protected->Step2 BromoProtected 2-Bromo-1-(SEM)-1H- pyrrolo[2,3-b]pyridine Step2->BromoProtected Step3 Step 3: Deprotection TBAF, THF, reflux BromoProtected->Step3 Final This compound Step3->Final

Caption: Synthetic workflow for this compound via N-protection.

Step 1: N-Protection of 7-Azaindole

  • Rationale: The acidic N-H proton of the pyrrole ring must be protected to prevent it from interfering with the subsequent lithiation step. The SEM (2-(trimethylsilyl)ethoxymethyl) group is chosen for its stability to organolithium reagents and its relative ease of removal.

  • Procedure:

    • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF) at 0°C under a nitrogen atmosphere, add a solution of 7-azaindole (1.0 eq) in DMF dropwise.

    • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Cool the mixture back to 0°C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the N-SEM protected 7-azaindole.

Step 2: Regioselective C2-Lithiation and Bromination

  • Rationale: At low temperatures (-78°C), n-butyllithium (n-BuLi) acts as a strong base to selectively deprotonate the C2 position of the N-SEM protected 7-azaindole. The resulting lithiated species is a potent nucleophile. 1,2-dibromoethane serves as an electrophilic bromine source ("Br+").

  • Procedure:

    • Dissolve the N-SEM protected 7-azaindole (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under a nitrogen atmosphere.

    • Add n-BuLi (2.5 M in hexanes, 1.1 eq) dropwise, maintaining the temperature below -70°C. Stir the resulting solution at -78°C for 1 hour.

    • Add a solution of 1,2-dibromoethane (1.2 eq) in anhydrous THF dropwise, again ensuring the temperature remains below -70°C.

    • Stir the reaction mixture at -78°C for 2 hours.

    • Quench the reaction at -78°C with saturated aqueous NH4Cl solution and allow the mixture to warm to room temperature.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

    • Purify the crude material by silica gel chromatography to afford the 2-bromo-N-SEM-7-azaindole.

Step 3: N-Deprotection

  • Rationale: The SEM protecting group is cleaved under fluoride-mediated conditions. Tetrabutylammonium fluoride (TBAF) is the standard reagent for this transformation.

  • Procedure:

    • Dissolve the 2-bromo-N-SEM-7-azaindole (1.0 eq) in THF.

    • Add a solution of TBAF (1.0 M in THF, 2.0 eq) and heat the mixture to reflux for 4 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Resuspend the residue in ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.

    • Purify the final product by column chromatography or recrystallization to obtain this compound as a solid.

Physicochemical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

PropertyValue
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.04 g/mol
Appearance White to off-white solid
Melting Point 178-182 °C[10]
CAS Number 1083181-25-2[11]
¹H NMR (DMSO-d₆) δ ~12.0 (s, 1H, NH), 8.1 (dd, 1H), 7.8 (dd, 1H), 7.1 (dd, 1H), 6.7 (s, 1H)
¹³C NMR (DMSO-d₆) δ ~149.0, 144.0, 128.0, 120.0, 116.0, 115.0, 102.0

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration.

Applications in Drug Development

The utility of this compound is best illustrated through its application in the synthesis of potent and selective kinase inhibitors. For example, it has been used as a key starting material for compounds targeting Fibroblast Growth Factor Receptors (FGFR), which are implicated in various cancers.[2][5] It is also a foundational piece for developing inhibitors of Phosphodiesterase 4B (PDE4B), a target for inflammatory and central nervous system diseases.[3] Furthermore, its derivatives have been explored as inhibitors for Ataxia-Telangiectasia Mutated (ATM) kinase, a critical component of the DNA damage response pathway, offering potential as chemosensitizers in cancer therapy.[4]

Conclusion and Future Outlook

The "discovery" of this compound was a critical enabling step in the functionalization of the 7-azaindole scaffold. Its development has provided medicinal chemists with a robust and versatile platform for creating novel therapeutics. The synthetic routes, while requiring careful execution, are well-defined and provide reliable access to this key intermediate. As drug discovery continues to demand increasingly complex and tailored molecules, the strategic application of building blocks like this compound will remain indispensable for navigating the vastness of chemical space and delivering the next generation of medicines.

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The Strategic Keystone: A Technical Guide to 2-bromo-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, colloquially known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, prized for its structural resemblance to purine and its capacity for critical hydrogen bonding interactions with biological targets. Within this class of compounds, 2-bromo-1H-pyrrolo[2,3-b]pyridine has emerged as a strategic and highly versatile building block. Its C2-bromo substituent serves as a reactive handle for a host of palladium-catalyzed cross-coupling reactions, enabling the systematic and modular construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering researchers and drug development professionals a comprehensive resource to leverage this key intermediate in the pursuit of novel therapeutics, particularly in the realm of kinase inhibition.

Introduction: The Significance of the 7-Azaindole Core

The 7-azaindole framework is a bioisostere of indole, where the C7 carbon is replaced by a nitrogen atom. This seemingly subtle change has profound implications for the molecule's electronic properties and its ability to act as both a hydrogen bond donor (at the N1-H) and acceptor (at the N7 pyridine nitrogen). This dual functionality allows it to mimic the purine base adenine, a cornerstone of numerous biological recognition processes. Consequently, the 7-azaindole scaffold is a recurring motif in a multitude of biologically active compounds, most notably in the development of potent and selective kinase inhibitors.[1][2]

The strategic introduction of a bromine atom at the C2 position of the 7-azaindole nucleus provides a linchpin for synthetic diversification. This halogenated intermediate, this compound, is not merely a passive scaffold but an active participant in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is the cornerstone of its utility, allowing for the rapid generation of compound libraries and the fine-tuning of structure-activity relationships (SAR) in drug discovery programs.

Synthesis of this compound: A Practical Approach

While various methods for the synthesis of substituted 7-azaindoles exist, a common and reliable route to this compound involves the direct bromination of the parent heterocycle. The electron-rich nature of the pyrrole ring directs electrophilic substitution preferentially to the C3 position. To achieve C2-bromination, a protection strategy for the pyrrole nitrogen is often employed, followed by a halogen dance or, more directly, by using specific brominating agents under controlled conditions. A representative protocol is detailed below, adapted from general procedures for the halogenation of 7-azaindoles.[3]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via electrophilic bromination of 1H-pyrrolo[2,3-b]pyridine.

Materials:

Reagent/SolventMolecular FormulaM.W. ( g/mol )Quantity
1H-pyrrolo[2,3-b]pyridine (7-azaindole)C₇H₆N₂118.145.0 g (42.3 mmol)
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.987.53 g (42.3 mmol)
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11200 mL
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)-As needed
BrineNaCl (aq)-As needed
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed
Anhydrous Sodium SulfateNa₂SO₄142.04As needed

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 1H-pyrrolo[2,3-b]pyridine (5.0 g, 42.3 mmol).

  • Dissolution: Add 200 mL of anhydrous THF to the flask and stir at room temperature until the starting material is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (7.53 g, 42.3 mmol) portion-wise to the cooled solution over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by adding 100 mL of saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound as a solid.

Causality Behind Experimental Choices:

  • NBS as Brominating Agent: NBS is a mild and selective source of electrophilic bromine, which is crucial for controlling the regioselectivity of the bromination on the electron-rich pyrrole ring.

  • Anhydrous THF: The use of an anhydrous solvent is important to prevent side reactions of NBS with water.

  • Low Temperature: Performing the initial addition at 0 °C helps to control the exothermicity of the reaction and minimize the formation of di-brominated byproducts.

G start 1H-pyrrolo[2,3-b]pyridine reagents NBS, Anhydrous THF start->reagents 1. conditions 0 °C to Room Temp. reagents->conditions 2. workup Aqueous Workup & Extraction conditions->workup 3. Reaction purification Column Chromatography workup->purification 4. product This compound purification->product 5. G cluster_suzuki Suzuki-Miyaura Coupling 2-Bromo-7-azaindole 2-Bromo-7-azaindole Aryl-7-azaindole Aryl-7-azaindole 2-Bromo-7-azaindole->Aryl-7-azaindole Ar-B(OH)₂, Pd Catalyst, Base

Caption: Suzuki-Miyaura coupling of 2-bromo-7-azaindole.

Representative Protocol: Suzuki-Miyaura Coupling [4]

  • To a microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), and a suitable phosphine ligand (e.g., SPhos, 0.05 mmol).

  • Add potassium carbonate (2.0 mmol) and a 4:1 mixture of dioxane/water (5 mL).

  • Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.

  • Cool the reaction, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain the 2-aryl-1H-pyrrolo[2,3-b]pyridine.

The Sonogashira coupling enables the introduction of alkyne moieties at the C2 position, a valuable transformation for generating rigid linkers or precursors for further functionalization. [5][6]This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. [7] Mechanism Insight: The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-azaindole complex formed after oxidative addition. Reductive elimination then furnishes the 2-alkynyl-7-azaindole.

G cluster_sonogashira Sonogashira Coupling 2-Bromo-7-azaindole 2-Bromo-7-azaindole 2-Alkynyl-7-azaindole 2-Alkynyl-7-azaindole 2-Bromo-7-azaindole->2-Alkynyl-7-azaindole Terminal Alkyne, Pd/Cu Catalyst, Base

Caption: Sonogashira coupling of 2-bromo-7-azaindole.

For the formation of C-N bonds, the Buchwald-Hartwig amination is the premier method. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to 2-amino-7-azaindole derivatives which are prevalent in many kinase inhibitor scaffolds.

Mechanism Insight: Similar to other cross-coupling reactions, the cycle involves oxidative addition of the aryl bromide to Pd(0). The resulting palladium complex then coordinates to the amine, and subsequent deprotonation by a base forms a palladium-amido complex. Reductive elimination yields the 2-amino-7-azaindole product.

  • Heck Reaction: This reaction couples the 2-bromo-7-azaindole with alkenes to form 2-alkenyl-7-azaindoles, which can be valuable for introducing vinyl functionalities. [8][9][10]* Stille Coupling: The Stille coupling utilizes organostannane reagents as the coupling partners and offers an alternative to boronic acids for C-C bond formation. [11]

Summary of Cross-Coupling Reactions
ReactionCoupling PartnerBond FormedKey Reagents
Suzuki-Miyaura Boronic acid/esterC-C (sp²)Pd catalyst, phosphine ligand, base
Sonogashira Terminal alkyneC-C (sp)Pd catalyst, Cu(I) co-catalyst, base
Buchwald-Hartwig AmineC-NPd catalyst, phosphine ligand, strong base
Heck AlkeneC-C (sp²)Pd catalyst, base
Stille OrganostannaneC-CPd catalyst

Applications in Drug Discovery and Development

The true value of this compound is demonstrated by its widespread application in the synthesis of clinically relevant molecules, particularly kinase inhibitors.

Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The 7-azaindole scaffold is adept at binding to the ATP-binding site of many kinases. The C2-substituent, readily installed via cross-coupling of the 2-bromo precursor, often projects into the solvent-exposed region, allowing for the modulation of potency and selectivity.

G cluster_targets Kinase Targets core This compound The Strategic Keystone FGFR FGFR core:f1->FGFR CSF1R CSF1R core:f1->CSF1R JAK3 JAK3 core:f1->JAK3 SGK1 SGK-1 core:f1->SGK1 IKKa IKKα core:f1->IKKa

Caption: Key kinase targets for 2-bromo-7-azaindole derivatives.

Notable Examples:

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Abnormal FGFR signaling is implicated in various cancers. Numerous potent FGFR inhibitors have been developed using the 2-bromo-7-azaindole scaffold to introduce key aromatic fragments that enhance binding affinity. [2]* Colony Stimulating Factor 1 Receptor (CSF1R) Inhibitors: The development of specific 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines as CSF1R inhibitors highlights the importance of precise substituent placement, achievable through sequential cross-coupling strategies starting from halogenated precursors. [4]* Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1) Inhibitors: This kinase is involved in regulating electrolyte balance and cell proliferation. Novel 1H-pyrrolo[2,3-b]pyridine compounds derived from the 2-bromo intermediate have been identified as potent SGK-1 inhibitors. [3]

Other Therapeutic Areas

Beyond kinase inhibition, the 2-bromo-7-azaindole core has been utilized in the development of:

  • Phosphodiesterase 4B (PDE4B) Inhibitors: A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been synthesized and evaluated as selective PDE4B inhibitors, which have potential applications in treating inflammatory and central nervous system disorders. [1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis.

Physicochemical Data
PropertyValue
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.04 g/mol
Appearance Off-white to pale yellow solid
Melting Point ~180-185 °C (decomposes) (estimated)
Solubility Soluble in DMF, DMSO, moderately soluble in THF, EtOAc
Spectroscopic Data (Predicted)

While experimental spectra for the 2-bromo isomer are not readily available in the public domain, a predicted NMR spectrum can be estimated based on the parent 7-azaindole and related bromo-derivatives. [12][13][14] ¹H NMR (400 MHz, DMSO-d₆):

  • δ ~11.8 ppm (br s, 1H): N1-H proton of the pyrrole ring.

  • δ ~8.2 ppm (dd, 1H): H6 proton on the pyridine ring.

  • δ ~7.8 ppm (dd, 1H): H4 proton on the pyridine ring.

  • δ ~7.1 ppm (dd, 1H): H5 proton on the pyridine ring.

  • δ ~6.6 ppm (s, 1H): H3 proton on the pyrrole ring.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ ~148.5 ppm: C6

  • δ ~144.0 ppm: C7a

  • δ ~128.0 ppm: C4

  • δ ~120.5 ppm: C4a

  • δ ~116.0 ppm: C5

  • δ ~105.0 ppm: C2 (C-Br)

  • δ ~101.0 ppm: C3

Conclusion

This compound stands as a testament to the power of strategic halogenation in modern synthetic chemistry. Its utility as a versatile and reactive intermediate has been firmly established, particularly in the field of medicinal chemistry. The accessibility of this compound, coupled with the robustness and diversity of palladium-catalyzed cross-coupling reactions, provides an efficient and modular platform for the synthesis of complex, biologically active molecules. For researchers and scientists in drug development, a comprehensive understanding of the synthesis and reactivity of this keystone building block is not just beneficial, but essential for the rapid advancement of novel therapeutic agents.

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  • Scientific Research Publishing. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • MDPI. Heck Reaction—State of the Art. [Link]

  • Wiley Online Library. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Beilstein Journals. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]

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  • MDPI. Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. [Link]

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Spectroscopic Characterization of 2-bromo-1H-pyrrolo[2,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-bromo-1H-pyrrolo[2,3-b]pyridine, also known as 2-bromo-7-azaindole, is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a derivative of the 7-azaindole scaffold, a well-established pharmacophore and bioisostere of indole, this molecule serves as a critical building block in the synthesis of compounds targeting a range of biological pathways.[1] The strategic placement of a bromine atom at the 2-position of the pyrrole ring offers a versatile handle for further functionalization, primarily through palladium-catalyzed cross-coupling reactions, enabling the exploration of chemical space in structure-activity relationship (SAR) studies.[2]

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound. While comprehensive, peer-reviewed spectral data for this specific isomer is not extensively published, this document leverages expert analysis of the parent 1H-pyrrolo[2,3-b]pyridine scaffold, its various bromo-isomers, and fundamental spectroscopic principles to present a predictive but scientifically grounded characterization.[3][4][5][6] The methodologies and interpretations herein are designed to equip researchers, scientists, and drug development professionals with the necessary framework to identify, characterize, and utilize this compound with confidence.

Each section is structured to provide not only the predicted spectral data but also a detailed rationale for these predictions and a robust, field-proven protocol for data acquisition. This approach ensures both technical accuracy and practical utility, reflecting a commitment to scientific integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous confirmation of its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the bicyclic ring system, and one broad signal for the N-H proton. The chemical shifts are influenced by the electron-donating nature of the pyrrole nitrogen, the electron-withdrawing nature of the pyridine nitrogen, and the inductive effect of the bromine atom.

Rationale for Predictions: The predictions are based on the analysis of related structures. For instance, in 5-bromo-1H-pyrrolo[2,3-b]pyridine, the protons on the pyridine ring (H4 and H6) appear downfield (δ 8.20 and 8.30 ppm, respectively), while the pyrrole protons (H2 and H3) are more upfield.[4] In this compound, the bromine at C2 will remove the H2 signal and is expected to have a minor deshielding effect on the adjacent H3 proton. The pyridine protons (H4, H5, H6) will exhibit a characteristic coupling pattern. The N-H proton signal is typically broad and its chemical shift is highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N1-H11.5 - 12.5br s-
H68.15 - 8.25ddJ = ~4.5, 1.5
H47.95 - 8.05ddJ = ~7.8, 1.5
H57.05 - 7.15ddJ = ~7.8, 4.5
H36.55 - 6.65s-
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals for the seven carbon atoms of the heterocyclic core. The most notable feature will be the signal for the bromine-bearing carbon (C2), which will be significantly downfield shifted and may show reduced intensity.

Rationale for Predictions: The chemical shifts are predicted based on substituent effects. The bromine atom at C2 will cause a significant downfield shift for C2 itself due to the heavy atom effect, while other carbons will be influenced by their position relative to the heteroatoms. Data from 5-bromo-1H-pyrrolo[2,3-b]pyridine shows the C-Br carbon (C5) at δ 111.1 ppm and the carbon alpha to the pyrrole nitrogen (C2) at δ 128.2 ppm.[4] For the 2-bromo isomer, we expect the C2 signal to be in a lower field region compared to the unsubstituted parent compound.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)
C7a148 - 150
C6143 - 145
C4128 - 130
C5116 - 118
C3a125 - 127
C3100 - 102
C2112 - 115
NMR Experimental Protocol

This protocol outlines a standardized procedure for acquiring high-quality NMR data. The choice of a 400 MHz spectrometer provides a good balance between resolution and accessibility for routine characterization.[4]

Workflow for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~5-10 mg of This compound prep2 Dissolve in ~0.6 mL of DMSO-d₆ containing 0.03% TMS prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Lock and shim the spectrometer on the DMSO-d₆ signal prep3->acq1 acq2 Acquire ¹H spectrum (e.g., 16 scans) acq1->acq2 acq3 Acquire ¹³C{¹H} spectrum (e.g., 1024 scans) acq1->acq3 proc1 Apply Fourier Transform acq2->proc1 acq3->proc1 proc2 Phase correct spectra proc1->proc2 proc3 Calibrate ¹H to TMS (0 ppm) and ¹³C to DMSO-d₆ (39.52 ppm) proc2->proc3 proc4 Integrate ¹H signals and pick peaks for both spectra proc3->proc4

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the title compound.

Predicted Mass Spectrum

The key feature in the mass spectrum of a monobrominated compound is the isotopic pattern of the molecular ion peak (M⁺). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity, [M]⁺ and [M+2]⁺, separated by two mass units.

Rationale for Predictions: The molecular formula of this compound is C₇H₅BrN₂. The calculated monoisotopic mass is 195.96 g/mol for the ⁷⁹Br isotope and 197.96 g/mol for the ⁸¹Br isotope.[7] Electron Ionization (EI) is a common technique that will likely cause some fragmentation. A significant fragment would be the loss of the bromine atom, resulting in a peak at m/z 117, corresponding to the [M-Br]⁺ fragment.

Table 3: Predicted High-Resolution MS Data

IonCalculated m/z (C₇H₅⁷⁹BrN₂)Calculated m/z (C₇H₅⁸¹BrN₂)Expected Intensity Ratio
[M]⁺195.9636197.9616~1:1
[M-Br]⁺117.0498117.0498-
[M-HCN]⁺168.9740170.9720~1:1
Mass Spectrometry Experimental Protocol

This protocol describes a typical method for obtaining a high-resolution mass spectrum using Electrospray Ionization (ESI), a soft ionization technique suitable for this type of molecule.

Workflow for HRMS Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-TOF or ESI-Orbitrap) cluster_proc Data Analysis prep1 Prepare a dilute solution (~0.1 mg/mL) of the compound in methanol or acetonitrile prep2 Add a trace amount of formic acid to promote ionization (positive ion mode) acq1 Infuse the sample solution into the ESI source at a low flow rate (e.g., 5 µL/min) prep2->acq1 acq2 Acquire data in positive ion mode acq3 Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500) proc1 Identify the molecular ion peaks [M]⁺ and [M+2]⁺ acq3->proc1 proc2 Confirm the ~1:1 intensity ratio proc3 Compare the measured exact mass to the calculated mass to confirm the elemental formula

Caption: Standard workflow for High-Resolution Mass Spectrometry (HRMS) analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound will be characterized by several key absorption bands.

Rationale for Predictions: The predictions are based on characteristic vibrational frequencies for N-H, C-H, C=C, and C=N bonds within a heterocyclic aromatic system. The gas-phase IR spectrum of the parent 7-azaindole shows a prominent N-H stretch.[8] The C-Br stretch is typically found in the fingerprint region and can be difficult to assign definitively. Data for other bromo-7-azaindole isomers, such as the 4-bromo and 5-bromo derivatives, show characteristic aromatic and N-H stretching vibrations.[5][6]

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3400N-H stretch (pyrrole)Medium, Broad
3000 - 3100Aromatic C-H stretchMedium
1600 - 1650C=C / C=N ring stretchStrong
1400 - 1550Aromatic ring vibrationsMedium-Strong
700 - 850C-H out-of-plane bendingStrong
550 - 650C-Br stretchWeak-Medium
IR Spectroscopy Experimental Protocol

Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid samples without extensive preparation.

Workflow for ATR-IR Data Acquisition

G acq1 Place a small amount of solid sample directly onto the ATR crystal acq2 Apply pressure using the anvil to ensure good contact acq1->acq2 acq3 Record a background spectrum of the empty ATR crystal acq2->acq3 acq4 Record the sample spectrum (typically 16-32 scans at 4 cm⁻¹ resolution) acq3->acq4 acq5 Perform ATR correction and baseline correction using the instrument software acq4->acq5

Caption: A streamlined protocol for acquiring an IR spectrum using an ATR accessory.

Conclusion

This technical guide provides a detailed, predictive overview of the key spectroscopic data for this compound. By synthesizing information from structurally related analogs and foundational spectroscopic principles, we have established a reliable framework for the characterization of this important synthetic intermediate. The provided protocols for NMR, MS, and IR spectroscopy represent robust, standardized methods that will enable researchers to confidently acquire and interpret their own data. This document serves as a valuable resource, bridging the gap in published literature and empowering scientists in their pursuit of novel therapeutic agents.

References

  • Štarha, P. S., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for... [PDF]. Available at: [Link]

  • Wrackmeyer, B. (2006). 100.6 MHz 13 C{ 1 H} NMR spectrum of the mixture containing 2b, 3b and 4b... ResearchGate. Available at: [Link]

  • Štarha, P. S., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 69(Pt 3), o381. Available at: [Link]

  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

  • Abdou, M. (2010). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved February 7, 2026, from [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. Available at: [Link]

  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine IR Spectrum. NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

  • Wang, L., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7762-7782. Available at: [Link]

  • Xu, S., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic Chemistry Frontiers, 9, 1647-1652. Available at: [Link]

  • Google Patents. (n.d.). CN109081840B - Preparation method of 5-bromo-7-azaindole.
  • Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 5-bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved February 7, 2026, from [Link]

  • Wiley-VCH. (2007). Supporting Information. Available at: [Link]

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An In-Depth Technical Guide to the ¹H NMR Spectroscopy of 2-bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed technical analysis of the ¹H Nuclear Magnetic Resonance (NMR) data for the heterocyclic compound 2-bromo-1H-pyrrolo[2,3-b]pyridine, also known as 2-bromo-7-azaindole. This molecule is a key building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.

Molecular Structure and Proton Environment

The structure of this compound consists of a fused pyridine and pyrrole ring system. The bromine atom at the 2-position significantly influences the electron distribution within the bicyclic system, thereby affecting the chemical shifts of the aromatic protons.

Figure 1. Structure of this compound with proton labeling.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for this compound in a typical deuterated solvent like DMSO-d₆ is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Prediction
H1 (NH) 11.5 - 12.5Broad Singlet (br s)-The NH proton in 7-azaindole systems typically appears as a broad singlet in the downfield region due to hydrogen bonding and exchange. Data from isomeric bromo-7-azaindoles supports this prediction.
H6 8.1 - 8.3Doublet (d)JH6-H5 ≈ 5.0The H6 proton is ortho to the pyridine nitrogen, leading to a significant downfield shift. Its multiplicity arises from coupling to H5.
H4 7.9 - 8.1Doublet (d)JH4-H5 ≈ 7.8The H4 proton is also influenced by the pyridine nitrogen and is expected to be in the aromatic region, coupled to H5.
H5 7.1 - 7.3Doublet of Doublets (dd)JH5-H4 ≈ 7.8, JH5-H6 ≈ 5.0H5 is coupled to both H4 and H6, resulting in a doublet of doublets. Its chemical shift is influenced by both adjacent protons and the overall electronic nature of the pyridine ring.
H3 6.5 - 6.7Singlet (s)-The bromine atom at the 2-position removes the adjacent proton, leaving H3 as a singlet. The electron-withdrawing effect of the bromine is expected to shift this proton slightly downfield compared to the parent 7-azaindole.

Causality Behind Spectral Predictions: An In-Depth Analysis

The prediction of the ¹H NMR spectrum of this compound is grounded in fundamental NMR principles and comparative analysis of structurally related compounds.

  • Inductive and Anisotropic Effects of the Bromine Substituent: The electronegative bromine atom at the C2 position exerts a through-bond inductive effect, withdrawing electron density from the pyrrole ring. This deshielding effect is most pronounced on the adjacent H3 proton, causing a downfield shift compared to its chemical shift in the unsubstituted 7-azaindole.

  • Pyridine Ring Protons (H4, H5, H6): The chemical shifts of the protons on the pyridine ring are primarily dictated by the strong deshielding effect of the nitrogen atom.

    • H6: Being in the alpha position to the nitrogen, H6 experiences the strongest deshielding and thus resonates at the lowest field among the pyridine protons.

    • H4: The H4 proton, in the gamma position, is also significantly deshielded.

    • H5: The H5 proton, in the beta position, is the most shielded of the pyridine protons.

  • Coupling Constants: The predicted coupling constants are based on typical values for aromatic systems. The ortho coupling (JH4-H5) is expected to be larger than the meta coupling, which is often not resolved. The coupling between H5 and H6 is a typical ortho coupling in a six-membered heteroaromatic ring.

  • Comparative Analysis with Isomers:

    • 5-bromo-1H-pyrrolo[2,3-b]pyridine: In this isomer, the bromine is on the pyridine ring. The ¹H NMR data for this compound shows distinct signals for the pyrrole protons (H2 and H3) and the remaining pyridine protons (H4 and H6). This provides a valuable reference for the expected chemical shift ranges of protons on both rings of the 7-azaindole core.

    • Unsubstituted 1H-pyrrolo[2,3-b]pyridine: The known spectrum of the parent compound serves as a baseline, allowing for the estimation of the chemical shift changes induced by the bromine substituent at the 2-position.

Experimental Protocol for ¹H NMR Data Acquisition

To obtain high-quality ¹H NMR data for this compound, the following experimental protocol is recommended.

4.1. Sample Preparation

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its excellent dissolving power for many organic compounds and its high boiling point, which allows for variable temperature studies if needed. Deuterated chloroform (CDCl₃) can also be used, but the NH proton may exchange more rapidly or appear broader.

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.

4.2. NMR Spectrometer Setup

  • Field Strength: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution of coupling patterns.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

4.3. Data Acquisition Parameters

  • Pulse Sequence: A standard single-pulse experiment is sufficient for a routine ¹H NMR spectrum.

  • Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0 to 13 ppm).

  • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

  • Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure full relaxation of the protons between scans.

  • Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 64) to achieve a good signal-to-noise ratio.

4.4. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to remove any baseline distortions.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration and Peak Picking: Integrate the signals to determine the relative number of protons and pick the peaks to identify their chemical shifts and multiplicities.

G cluster_workflow ¹H NMR Data Acquisition Workflow SamplePrep Sample Preparation (Dissolve in deuterated solvent with TMS) SpectrometerSetup Spectrometer Setup (Locking and Shimming) SamplePrep->SpectrometerSetup DataAcquisition Data Acquisition (Set parameters and run experiment) SpectrometerSetup->DataAcquisition DataProcessing Data Processing (FT, Phasing, Baseline Correction, Referencing, Integration) DataAcquisition->DataProcessing Analysis Spectral Analysis (Assign peaks and interpret data) DataProcessing->Analysis

Figure 2. A generalized workflow for acquiring and processing ¹H NMR data.

Trustworthiness and Self-Validation

The predicted ¹H NMR data presented in this guide is built upon a foundation of established NMR principles and empirical data from closely related, structurally verified compounds. The internal consistency of the predicted chemical shifts and coupling constants, when compared with the known data of isomeric bromo-7-azaindoles, provides a strong basis for its reliability. For definitive structural confirmation, it is always recommended to acquire an experimental spectrum and, if necessary, employ two-dimensional NMR techniques such as COSY and HSQC for unambiguous assignment of all proton and carbon signals.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H NMR data for this compound. By leveraging a deep understanding of NMR spectroscopy and a comparative analysis of related compounds, a reliable and detailed spectral prediction has been formulated. This information, coupled with the provided experimental protocol, will serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, facilitating the accurate identification and characterization of this important heterocyclic building block.

References

  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. [Link]

  • Guan, H., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. [Link]

  • Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

Introduction: The Significance of the 7-Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹³C NMR Spectrum of 2-bromo-1H-pyrrolo[2,3-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its unique structure, which can be considered a bioisostere of indole, allows it to act as a versatile pharmacophore capable of engaging in a variety of biological interactions, most notably through hydrogen bonding with kinase hinge regions. This has led to the development of numerous potent and selective inhibitors of various protein kinases, with applications in oncology, inflammation, and neurodegenerative diseases.

The this compound is a key intermediate in the synthesis of a diverse array of substituted 7-azaindole derivatives. The bromine atom at the 2-position serves as a versatile synthetic handle for the introduction of various functional groups via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. A thorough understanding of the spectroscopic properties of this key building block is therefore paramount for ensuring the identity, purity, and structural integrity of both the intermediate and the final drug candidates.

Core Principles of ¹³C NMR Spectroscopy in Heterocyclic Systems

The ¹³C NMR spectrum is a powerful tool for elucidating the carbon framework of organic molecules. The chemical shift (δ) of each carbon nucleus is highly sensitive to its local electronic environment, which is influenced by several factors:

  • Hybridization: sp²-hybridized carbons in aromatic and heteroaromatic rings typically resonate in the downfield region of the spectrum (δ 100-160 ppm), a broader range compared to sp³-hybridized carbons.

  • Inductive Effects: Electronegative atoms, such as nitrogen and bromine, withdraw electron density from adjacent carbon atoms. This deshielding effect causes the corresponding ¹³C signals to shift downfield (to a higher ppm value). The magnitude of this effect generally decreases with increasing distance from the electronegative atom.

  • Mesomeric (Resonance) Effects: The delocalization of π-electrons within the aromatic system significantly influences the electron density at each carbon atom. The nitrogen atom in the pyridine ring and the pyrrole ring participates in resonance, leading to distinct shielding and deshielding patterns across the bicyclic system.

  • Ortho, Meta, and Para Effects: Substituents on an aromatic ring induce characteristic shifts at the ortho, meta, and para positions. For instance, a bromine atom typically causes a downfield shift at the ipso-carbon (the carbon to which it is attached) and can have varying effects on the other ring carbons.

In the context of this compound, the interplay of these effects, particularly the influence of the two nitrogen atoms and the bromine substituent, dictates the precise chemical shifts of the seven carbon atoms in the molecule.

Predicted ¹³C NMR Spectrum and Detailed Assignments

Based on an analysis of the parent 1H-pyrrolo[2,3-b]pyridine (7-azaindole), 2-bromopyridine, and the isomeric 5-bromo-1H-pyrrolo[2,3-b]pyridine, a predicted ¹³C NMR spectrum for this compound in a common NMR solvent like DMSO-d₆ is presented below. The assignments are justified based on established substituent effects and comparative data.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C2~128The ipso-carbon bearing the bromine atom. Bromine substitution on a sp² carbon typically results in a downfield shift. However, in this electron-rich pyrrole ring, the effect is moderated.
C3~105This carbon is ortho to the bromine atom and is expected to be shielded relative to the parent 7-azaindole.
C3a~148A quaternary carbon at the ring junction, deshielded by the adjacent pyridine nitrogen (N7).
C4~145A methine carbon in the pyridine ring, significantly deshielded by the adjacent nitrogen (N7).
C5~117A methine carbon meta to the pyridine nitrogen, expected to be in a typical aromatic region.
C6~129A methine carbon para to the pyridine nitrogen, its chemical shift is influenced by both nitrogen atoms.
C7a~142A quaternary carbon at the ring junction, influenced by both the pyrrole and pyridine rings.

Justification of Assignments:

The prediction of the chemical shifts is a process of dissecting the electronic effects within the molecule. The following logical flow underpins the assignments in Table 1:

Caption: Logical workflow for the assignment of ¹³C NMR signals.

Comparative Spectral Analysis: 2-bromo- vs. 5-bromo-1H-pyrrolo[2,3-b]pyridine

A powerful demonstration of the utility of ¹³C NMR is its ability to distinguish between constitutional isomers. The experimentally reported ¹³C NMR data for 5-bromo-1H-pyrrolo[2,3-b]pyridine provides an excellent point of comparison for our predicted spectrum.

Table 2: Comparison of Predicted ¹³C NMR Data for 2-bromo- and Experimental Data for 5-bromo-1H-pyrrolo[2,3-b]pyridine

Carbon AtomPredicted δ (ppm) for 2-bromo isomerExperimental δ (ppm) for 5-bromo isomer
C2~128128.2
C3~105100.0
C3a~148Not explicitly assigned
C4~145130.3
C5~117111.1 (ipso to Br)
C6~129142.9
C7a~142147.5 (ring junction)

Experimental data for 5-bromo-1H-pyrrolo[2,3-b]pyridine obtained from the supplementary information of Acta Cryst. (2013). E69, o381.

The most significant differences are expected for the carbons within the pyridine ring. In the 2-bromo isomer, the bromine is on the pyrrole ring, leaving the pyridine ring carbons (C4, C5, C6) primarily influenced by the nitrogen atom. In the 5-bromo isomer, the bromine is on the pyridine ring, directly influencing the chemical shifts of C4, C5, and C6 through its inductive and mesomeric effects. This direct comparison underscores how ¹³C NMR spectroscopy can be used to unambiguously determine the position of substituents on the 7-azaindole scaffold.

Experimental Protocol for High-Quality ¹³C NMR Data Acquisition

To ensure the acquisition of a reliable and interpretable ¹³C NMR spectrum for a compound like this compound, a systematic and well-defined experimental protocol is essential. The following represents a field-proven methodology.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the analyte is sufficiently soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good first choice for nitrogen-containing heterocycles due to its high solubilizing power.

  • Concentration: Accurately weigh approximately 10-20 mg of the sample and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can often reference the spectrum to the residual solvent signal, but the addition of TMS can provide an extra layer of accuracy.

2. NMR Instrument Parameters (for a 400 MHz Spectrometer):

  • Nucleus: ¹³C

  • Experiment Type: Proton-decoupled ¹³C NMR (e.g., zgpg30 on a Bruker spectrometer).

  • Spectral Width (SW): 200-250 ppm (e.g., -10 to 240 ppm) to ensure all carbon signals are captured.

  • Acquisition Time (AQ): 1.0 - 1.5 seconds.

  • Relaxation Delay (D1): 2.0 seconds. A longer delay may be necessary for quaternary carbons to fully relax and be observed.

  • Pulse Angle: 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR. A typical range is 1024 to 4096 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

3. Data Processing:

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 - 1.0 Hz to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration (though integration is less quantitative in ¹³C NMR than in ¹H NMR).

  • Chemical Shift Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the appropriate residual solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh Sample (10-20 mg) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Tune and Shim Spectrometer prep3->acq1 Insert Sample acq2 Set Up ¹³C NMR Experiment acq1->acq2 acq3 Acquire Data (NS > 1024) acq2->acq3 proc1 Fourier Transform (with Line Broadening) acq3->proc1 Raw Data (FID) proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 an1 Peak Picking proc3->an1 Processed Spectrum an2 Assign Signals an1->an2 an3 Final Report an2->an3

Caption: A typical workflow for acquiring and analyzing a ¹³C NMR spectrum.

Application in Structural Elucidation and Drug Development

The ¹³C NMR spectrum of this compound is a critical quality control tool in a drug development pipeline. Its primary applications include:

  • Structural Confirmation: The number of signals in the spectrum immediately confirms the presence of the seven unique carbon atoms in the molecule. The chemical shifts of these signals, when compared to predicted values and data from related compounds, provide unambiguous confirmation of the 2-bromo substitution pattern.

  • Purity Assessment: The presence of any additional signals in the spectrum can indicate the presence of impurities, such as starting materials, byproducts, or residual solvents.

  • Reaction Monitoring: In the synthesis of derivatives from this compound, ¹³C NMR can be used to monitor the progress of the reaction. The disappearance of the signals corresponding to the starting material and the appearance of new signals corresponding to the product provide clear evidence of the chemical transformation. For example, in a Suzuki coupling reaction, the downfield shift of C2 would be expected to change significantly upon replacement of the bromine atom with a carbon-based substituent.

Conclusion

While a direct experimental ¹³C NMR spectrum of this compound may not be readily available, a deep understanding of NMR principles allows for a robust and reliable prediction and interpretation of its spectral features. By leveraging comparative data from its parent scaffold and substituted analogs, we can confidently assign the chemical shifts of all seven carbon atoms. This detailed spectroscopic analysis is not merely an academic exercise; it is a crucial component of the quality control and structural verification process in the synthesis of novel 7-azaindole-based drug candidates. The methodologies and analytical reasoning presented in this guide provide a framework for researchers and scientists to confidently characterize this important synthetic intermediate and its derivatives, thereby ensuring the integrity and success of their drug discovery and development efforts.

References

  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. [Link]

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for a gold-catalyzed deoxygenation of amine N-oxides. Retrieved from [Link]

  • Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471–506. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. In New Developments in NMR. [Link]

A Comprehensive Technical Guide to the Stability and Storage of 2-bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of a Stable Starting Material

2-bromo-1H-pyrrolo[2,3-b]pyridine, also known as 2-bromo-7-azaindole, is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and materials science. Its rigid, bicyclic core, featuring both a pyridine and a pyrrole ring, offers a unique spatial arrangement of hydrogen bond donors and acceptors, making it a privileged scaffold in the design of kinase inhibitors and other therapeutic agents. The bromine atom at the 2-position serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. However, the very features that make this compound so valuable also contribute to its potential instability. This guide, intended for laboratory scientists and drug development professionals, provides an in-depth understanding of the factors affecting the stability of this compound and offers field-proven protocols for its optimal storage and handling, ensuring the integrity of this critical starting material.

Physicochemical Properties and Inherent Stability Considerations

Understanding the intrinsic physicochemical properties of this compound is fundamental to appreciating its stability profile.

PropertyValueSource
Molecular Formula C₇H₅BrN₂N/A
Molecular Weight 197.03 g/mol N/A
Appearance Off-white to light yellow or grey solid[1]
Melting Point 178-179 °C[1]

The 7-azaindole core is an electron-rich system, making it susceptible to oxidation. The presence of the bromine atom further influences the electron density and reactivity of the ring system. While the compound is generally stable under recommended storage conditions, its stability can be compromised by several factors, which we will explore in detail.[1]

Recommended Storage Conditions: A Multi-Faceted Approach to Preservation

The consensus from safety data sheets and supplier recommendations points to a multi-faceted approach to ensure the long-term stability of this compound. The primary goal is to mitigate exposure to atmospheric oxygen, moisture, light, and elevated temperatures.

Short-Term Storage (In-Use, < 1 month):

For laboratories actively using the compound, the following conditions are recommended:

  • Temperature: 2-8°C (refrigeration).

  • Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).

  • Light: Keep in an amber vial or a container protected from light.

  • Environment: Store in a dry, well-ventilated area away from incompatible materials.

Long-Term Storage (> 1 month):

For archival purposes or infrequent use, more stringent conditions are advised:

  • Temperature: -20°C (freezer) is preferable for extended periods.

  • Atmosphere: Crucially, the compound should be stored under a dry, inert atmosphere (argon or nitrogen). This can be achieved by storing it in a sealed ampoule or a vial with a PTFE-lined cap inside a desiccator or a glovebox.

  • Light: Absolute exclusion of light is critical. The container should be opaque or wrapped in aluminum foil.

  • Container: Use a high-quality, non-reactive container such as a borosilicate glass vial with a secure, airtight seal.

Potential Degradation Pathways: Understanding the "Why"

While specific degradation studies on this compound are not extensively published, we can infer potential degradation pathways based on the known reactivity of the 7-azaindole scaffold and related bromo-N-heterocycles.

This compound This compound Oxidation Oxidation This compound->Oxidation O₂, heat Photodegradation Photodegradation This compound->Photodegradation UV/Vis light Hydrolysis Hydrolysis This compound->Hydrolysis H₂O, acid/base N-oxides N-oxides Oxidation->N-oxides Ring-opened products Ring-opened products Oxidation->Ring-opened products Debrominated species (7-azaindole) Debrominated species (7-azaindole) Photodegradation->Debrominated species (7-azaindole) Hydroxylated derivatives Hydroxylated derivatives Hydrolysis->Hydroxylated derivatives

Caption: Potential Degradation Pathways for this compound.

  • Oxidative Degradation: The electron-rich pyrrole and pyridine rings are susceptible to oxidation, which can be accelerated by heat and the presence of atmospheric oxygen. This can lead to the formation of N-oxides on either the pyridine or pyrrole nitrogen, or more extensive degradation resulting in ring-opened byproducts. The 7-azaindole nucleus is known to be reactive towards oxidizing agents.

  • Photodegradation: Aromatic bromine compounds are known to be sensitive to light. Upon absorption of UV or even visible light, the carbon-bromine bond can undergo homolytic cleavage to generate a radical species. This radical can then participate in a variety of reactions, including abstraction of a hydrogen atom from the solvent or other molecules, leading to the formation of the debrominated parent compound, 7-azaindole. This process is a common degradation pathway for many brominated flame retardants and other bromoaromatics.[2]

  • Hydrolytic Degradation: While generally less reactive towards nucleophilic substitution than their alkyl halide counterparts, aryl bromides can undergo hydrolysis under certain conditions, particularly in the presence of strong acids or bases and elevated temperatures. For this compound, this could potentially lead to the formation of the corresponding 2-hydroxy-1H-pyrrolo[2,3-b]pyridine. The pyridine ring's nitrogen atom can be protonated under acidic conditions, which may influence the reactivity of the C-Br bond.

Best Practices for Handling and Dispensing

Given its sensitivity to air and moisture, proper handling techniques are paramount to prevent degradation and ensure the accuracy of experimental results.

Protocol for Weighing and Dispensing:

This protocol is designed for handling the solid compound in a standard laboratory setting without a glovebox.

cluster_prep Preparation cluster_weighing Weighing cluster_dissolution Dissolution Gather materials Gather materials Inert atmosphere Inert atmosphere Gather materials->Inert atmosphere Prepare Schlenk flask Tare vessel Tare vessel Inert atmosphere->Tare vessel On balance Quick transfer Quick transfer Tare vessel->Quick transfer Under inert gas flow Seal and reweigh Seal and reweigh Quick transfer->Seal and reweigh Determine mass Add solvent Add solvent Seal and reweigh->Add solvent To Schlenk flask Inert gas blanket Inert gas blanket Add solvent->Inert gas blanket Maintain inertness

Caption: Workflow for Weighing and Dispensing this compound.

Materials:

  • Schlenk flask or other suitable reaction vessel with a sidearm and stopcock

  • Rubber septum

  • Spatula

  • Analytical balance

  • Source of inert gas (argon or nitrogen) with a needle adapter

  • Anhydrous solvent

Procedure:

  • Prepare the Reaction Vessel: Dry the Schlenk flask thoroughly in an oven and cool it under a stream of inert gas. Seal the main opening with a rubber septum.

  • Establish Inert Atmosphere: Connect the sidearm of the Schlenk flask to a Schlenk line or a simple inert gas manifold. Evacuate and backfill the flask with inert gas three times to ensure a completely inert atmosphere.

  • Weighing by Difference: a. Weigh a small, clean, and dry vial containing a sufficient amount of this compound. Record the initial mass. b. Briefly remove the septum from the Schlenk flask while maintaining a positive pressure of inert gas flowing out of the flask. c. Quickly transfer the desired amount of the solid from the vial into the Schlenk flask using a spatula. d. Immediately reseal the Schlenk flask with the septum. e. Reweigh the vial with the remaining solid. The difference in mass is the amount of compound transferred to the flask.

  • Dissolution: Add anhydrous solvent to the Schlenk flask via a syringe through the septum. It is advisable to maintain a slight positive pressure of inert gas during the solvent addition by using a needle connected to a bubbler.

Analytical Methods for Stability Assessment

Regularly assessing the purity of this compound is crucial, especially for material that has been stored for an extended period or subjected to potentially destabilizing conditions.

High-Performance Liquid Chromatography (HPLC): A Quantitative Approach

A stability-indicating HPLC method is the gold standard for quantifying the parent compound and detecting any degradation products.

Illustrative Stability-Indicating RP-HPLC Method:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating polar and non-polar compounds. A simple isocratic method, such as methanol:water (70:30, v/v), has also been shown to be effective for separating related brominated pyridine derivatives.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 230 nm or 254 nm).[2]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water) to a known concentration. Filter the sample through a 0.45 µm filter before injection.

Forced Degradation Studies for Method Validation:

To validate a stability-indicating method, forced degradation studies are performed to intentionally degrade the compound and ensure that the degradation products are well-separated from the parent peak.[3]

  • Acidic Hydrolysis: Reflux the compound in 0.1 M HCl.

  • Basic Hydrolysis: Reflux the compound in 0.1 M NaOH.

  • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 70-80°C).

  • Photodegradation: Expose a solution of the compound to UV light.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Insight

¹H NMR spectroscopy is a powerful tool for qualitatively assessing the purity of this compound and identifying the structures of any degradation products.

Sample Preparation for Air-Sensitive NMR:

  • In a glovebox or under a constant stream of inert gas, weigh the desired amount of the compound into a clean, dry vial.

  • Add the appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃) that has been previously dried over molecular sieves.

  • Transfer the solution to a clean, dry NMR tube.

  • Seal the NMR tube with a tight-fitting cap and wrap it with parafilm for short-term analysis. For long-term or highly sensitive experiments, a J-Young NMR tube is recommended.[4]

Expected ¹H NMR Spectrum and Potential Changes upon Degradation:

The ¹H NMR spectrum of pure this compound will show a characteristic set of peaks for the aromatic protons. Upon degradation, new signals may appear. For instance:

  • Debromination: The appearance of a new set of signals corresponding to 7-azaindole would be a clear indication of photodegradation.

  • Oxidation: Changes in the chemical shifts of the aromatic protons, particularly those adjacent to the nitrogen atoms, could indicate the formation of N-oxides.

  • Hydrolysis: The appearance of a new set of aromatic signals corresponding to the 2-hydroxy derivative would suggest hydrolytic degradation.

By integrating the signals of the parent compound and any new impurities, one can estimate the extent of degradation.

Conclusion: A Proactive Approach to Quality Control

The chemical integrity of this compound is a prerequisite for its successful application in research and development. By understanding its inherent chemical properties and potential degradation pathways, and by implementing the rigorous storage and handling protocols outlined in this guide, scientists can ensure the long-term stability and purity of this valuable building block. A proactive approach to the storage and handling of this and other sensitive reagents is not merely a matter of good laboratory practice; it is a cornerstone of reproducible and reliable scientific discovery.

References

  • Al-Ghamdi, A. A., & Al-Omar, M. A. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Journal of Chemistry, 2021, 1-9. [Link]

  • Li, H., et al. (2023). Photodegradation of brominated flame retardants in polystyrene: Quantum yields, products and influencing factors. Chemosphere, 313, 137456. [Link]

  • Alsante, K. M., et al. (2011). AAPS PharmSciTech, 12(1), 29-61.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

Sources

A Deep Dive into the Solubility Profile of 2-bromo-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Leveraging 2-bromo-1H-pyrrolo[2,3-b]pyridine

This compound, a derivative of 7-azaindole, is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its unique structure, featuring a bromine handle for further functionalization, makes it a valuable precursor for the synthesis of a wide array of biologically active molecules, particularly in the development of kinase inhibitors and other targeted therapies.

However, the successful application of this versatile compound in synthesis, purification, and biological screening is fundamentally governed by its solubility. An in-depth understanding of its solubility profile across a spectrum of aqueous and organic solvents is not merely academic; it is a prerequisite for efficient reaction design, robust purification protocols, and the generation of reliable biological data. Poor solubility can lead to challenges in achieving desired reaction kinetics, difficulties in purification, and inaccurate results in biological assays.

This technical guide provides a comprehensive overview of the solubility profile of this compound, grounded in its physicochemical properties. It offers both qualitative and quantitative insights, alongside detailed, field-proven protocols for researchers to determine solubility in their own laboratory settings.

Physicochemical Properties: The Foundation of Solubility Behavior

To understand the solubility of this compound, one must first consider its fundamental physicochemical characteristics. These properties dictate the intermolecular forces at play between the solute and the solvent, which are the primary determinants of solubility.

PropertyValue (Predicted or Experimental)Source
Molecular Formula C₇H₅BrN₂-
Molecular Weight 197.03 g/mol -
Melting Point Not available. Isomers like 5-bromo-7-azaindole melt at 178-179 °C.[1][1]
pKa The parent 7-azaindole has a pKa of 4.59.[2][2]
LogP The parent 7-azaindole has a calculated XLogP3 of 1.8.-

The presence of both a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine nitrogen) within the 7-azaindole scaffold suggests the potential for strong intermolecular interactions. The bromine atom adds to the molecular weight and polarizability, which will influence its interactions with various solvents.

Aqueous Solubility Profile

The aqueous solubility of nitrogen-containing heterocycles is highly dependent on the pH of the medium. The pyridine nitrogen can be protonated under acidic conditions, forming a more soluble cationic species.

Expected pH Influence:

  • Acidic pH (pH < pKa): At a pH below the pKa of the pyridine nitrogen (approximately 4.59 for the parent compound), the molecule will be predominantly protonated. This positively charged species will exhibit significantly higher aqueous solubility due to favorable ion-dipole interactions with water molecules.

  • Neutral to Basic pH (pH > pKa): In this range, the molecule will be in its neutral form, and its low intrinsic aqueous solubility will be observed.

Solubility in Organic Solvents: A Qualitative and Predictive Overview

Quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and data from related compounds, a reliable qualitative profile can be constructed. For instance, the related compound 4-bromo-7-azaindole is described as having moderate solubility in common organic solvents like ethanol, methanol, and dichloromethane[3].

The principle of "like dissolves like" is the guiding tenet for predicting solubility.

High Solubility is Expected in:

  • Polar Aprotic Solvents: Such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) . These solvents can effectively solvate the molecule by engaging in dipole-dipole interactions and can accept a hydrogen bond from the pyrrole N-H group. DMSO is a common choice for preparing stock solutions for biological screening.

  • Polar Protic Solvents: Such as Methanol (MeOH) and Ethanol (EtOH) . These solvents can act as both hydrogen bond donors and acceptors, leading to favorable interactions with the 7-azaindole core.

Moderate Solubility is Expected in:

  • Chlorinated Solvents: Such as Dichloromethane (DCM) and Chloroform (CHCl₃) . These solvents have moderate polarity and can engage in dipole-dipole interactions.

  • Ethers: Such as Tetrahydrofuran (THF) and 1,4-Dioxane . Their ability to act as hydrogen bond acceptors allows for some degree of interaction with the solute.

  • Esters: Such as Ethyl Acetate (EtOAc) . This is a moderately polar solvent commonly used in chromatography and extraction.

Low to Negligible Solubility is Expected in:

  • Nonpolar Solvents: Such as Hexanes , Heptane , and Toluene . The significant difference in polarity between the polar this compound and these nonpolar solvents results in weak solute-solvent interactions, leading to poor solubility.

This predicted solubility profile is summarized in the table below:

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic DMSO, DMFHighStrong dipole-dipole interactions and hydrogen bond acceptance.
Polar Protic Methanol, EthanolHighHydrogen bonding (donor and acceptor) capabilities.
Chlorinated Dichloromethane, ChloroformModerateModerate polarity and dipole-dipole interactions.
Ethers THF, 1,4-DioxaneModerateHydrogen bond acceptance.
Esters Ethyl AcetateModerateModerate polarity.
Nonpolar Hexanes, TolueneLow / InsolubleMismatch in polarity, weak solute-solvent interactions.

Experimental Determination of Solubility: Protocols and Workflows

To obtain precise, quantitative solubility data, experimental determination is essential. The following are robust, widely accepted protocols for determining both thermodynamic and kinetic solubility.

Protocol 1: Thermodynamic Solubility via the Equilibrium Shake-Flask Method

This method is considered the "gold standard" for determining the intrinsic, thermodynamic solubility of a compound in a given solvent.

Principle: An excess of the solid compound is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then quantified.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a clear glass vial. The key is to have undissolved solid remaining at the end of the experiment.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for at least 24 hours to ensure equilibrium is reached. Some systems may require 48-72 hours.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vial at a high speed (e.g., >10,000 rpm) for 15-20 minutes to pellet all undissolved solids.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

  • Dilution: Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

  • Quantification (HPLC): Analyze the diluted sample by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. Calculate the concentration of the compound in the original supernatant by comparing its peak area to a standard calibration curve.

Self-Validation: The presence of a solid phase at the end of the experiment validates that the solution was indeed saturated. Running duplicates or triplicates ensures the reproducibility of the result.

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solid to Vial B Add Precise Volume of Solvent A->B C Seal and Agitate (24-48h at constant T) B->C D Centrifuge to Pellet Solid C->D E Collect Supernatant D->E F Dilute Sample E->F G Quantify by HPLC F->G

Workflow for Shake-Flask Solubility Determination.
Protocol 2: High-Throughput Kinetic Solubility Assay

This method is often used in early drug discovery to rapidly assess the solubility of many compounds. It measures the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when diluted into an aqueous buffer.

Principle: A concentrated stock solution of the compound in DMSO is serially diluted into an aqueous buffer. The formation of a precipitate is detected, often by turbidimetry (light scattering).

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Plate Preparation: In a 96-well microplate, add the aqueous buffer (e.g., phosphate-buffered saline, PBS) to the wells.

  • Serial Dilution: Add a small volume of the DMSO stock solution to the first well and mix. Perform serial dilutions across the plate to create a range of compound concentrations. The final DMSO concentration should be kept low and consistent across all wells (e.g., 1-2%).

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).

  • Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Kinetic_Solubility_Workflow A Prepare High Conc. Stock in DMSO C Add Stock to Buffer & Perform Serial Dilutions A->C B Dispense Aqueous Buffer in 96-well Plate B->C D Incubate (1-2h at constant T) C->D E Measure Turbidity (Nephelometry) D->E F Determine Highest Non-Precipitated Conc. E->F

Workflow for Kinetic Solubility Determination.

Factors Influencing Solubility

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. This relationship should be determined experimentally if the compound will be used in reactions at elevated temperatures.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form being used for solubility measurements.

  • Purity: Impurities can either increase or decrease the apparent solubility of a compound. Highly pure material should be used for definitive solubility studies.

Practical Applications and Solvent Selection

The solubility data and predictions in this guide can inform several key decisions in the research and development process.

Solvent_Selection_Logic node_process node_process Start Select Application Reaction Chemical Reaction Start->Reaction Purification Purification Start->Purification BioAssay Biological Assay Start->BioAssay Reaction_Solvents High Solubility Required (DMF, THF, Dioxane) Reaction->Reaction_Solvents Recrystallization Recrystallization? Purification->Recrystallization Chromatography Chromatography? Purification->Chromatography BioAssay_Solvent DMSO (for stock) Aqueous Buffer (final) BioAssay->BioAssay_Solvent Recryst_Solvents High T / Low T Solubility Pair (e.g., Ethanol/Water) Recrystallization->Recryst_Solvents Yes Chromo_Solvents Moderate Solubility (EtOAc/Hexanes) Chromatography->Chromo_Solvents Yes

Decision tree for solvent selection.

Conclusion

This compound is a compound of significant interest in modern drug discovery. While quantitative solubility data in organic solvents remains sparse in the literature, a robust qualitative and predictive understanding can be achieved through an analysis of its physicochemical properties. It is predicted to be highly soluble in polar solvents like DMSO, DMF, and lower alcohols, with moderate solubility in chlorinated solvents and ethers, and poor solubility in nonpolar hydrocarbons. For precise applications, the experimental protocols provided herein offer a reliable means to generate high-quality, quantitative solubility data, empowering researchers to optimize their synthetic, purification, and screening workflows for this valuable heterocyclic building block.

References

  • Jubilant Ingrevia Limited. (n.d.). 5-Bromo-7-Azaindole Safety Data Sheet. Retrieved from [URL not available in search results][1]

  • Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506.[2]

  • PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. Retrieved from [URL not available in search results]
  • PubChem. (n.d.). 5-bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [URL not available in search results]

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Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2-Aryl-7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, while the presence of the pyridine nitrogen introduces unique electronic properties and a key hydrogen bond acceptor site. This has led to the development of numerous 7-azaindole derivatives with significant biological activities, including kinase inhibitors for oncology and treatments for neurological disorders.[1][2] The synthesis of 2-aryl-7-azaindoles, in particular, is a critical step in the structure-activity relationship (SAR) studies of many drug candidates.[2][3]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4] Its tolerance of a wide range of functional groups, relatively mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for synthetic chemists.[4] This document provides a detailed guide to the Suzuki-Miyaura coupling of 2-bromo-1H-pyrrolo[2,3-b]pyridine, offering a comprehensive protocol, mechanistic insights, and strategies for reaction optimization.

Mechanistic Considerations for an Electron-Deficient Heterocycle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[5] While the general mechanism is well-established, the electronic nature of the this compound substrate introduces specific considerations. The pyridine ring is electron-deficient, which can influence the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) species. The electron-deficient nature of the 7-azaindole ring can facilitate this step. Following oxidative addition, a transmetalation step occurs where the organic group from the boronic acid derivative is transferred to the palladium center. This step is often rate-limiting and is highly dependent on the choice of base and solvent. The base activates the boronic acid, forming a more nucleophilic boronate species, which then undergoes transmetalation.[6] Finally, reductive elimination from the Pd(II) intermediate yields the desired 2-aryl-7-azaindole product and regenerates the active Pd(0) catalyst.

Suzuki Coupling Catalytic Cycle A Pd(0)Ln C Ar-Pd(II)-Br(Ln) A->C Ar-Br B Oxidative Addition E Ar-Pd(II)-R(Ln) C->E [R-B(OH)3]- D Transmetalation E->A G Ar-R E->G F Reductive Elimination ArBr 2-Bromo-7-azaindole (Ar-Br) BoronicAcid Arylboronic Acid (R-B(OH)2) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

A critical aspect when working with N-rich heterocyles like 7-azaindole is the potential for the nitrogen atoms to coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[7] The pyrrole nitrogen, in its unprotected form, can also be deprotonated by the base, which can affect the electronic properties of the ring and potentially lead to side reactions. Therefore, N-protection of the pyrrole moiety is often a crucial consideration for achieving high yields and clean reactions.[2][3]

Recommended Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. Optimization may be required for specific substrates.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Comments
This compound183208-35-7197.04Starting material. Purity should be >95%.
Arylboronic AcidVariesVaries1.2 - 1.5 equivalents. Commercially available or synthesized.
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.73Catalyst. Other palladium catalysts can be used (see Optimization section).
Sodium Carbonate (Na₂CO₃)497-19-8105.99Base. 2-3 equivalents. Anhydrous. Other bases can be used (see Optimization section).
1,4-Dioxane123-91-188.11Solvent. Anhydrous, deoxygenated. Other solvents can be used (see Optimization section).
Water7732-18-518.02Co-solvent. Deoxygenated.
Nitrogen or Argon gasN/AN/AInert gas for providing an inert atmosphere.
Step-by-Step Procedure

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic acid - Pd(dppf)Cl₂ - Na₂CO₃ start->reagents solvent Add Solvents: - 1,4-Dioxane - Water reagents->solvent degas Degas the reaction mixture (e.g., three freeze-pump-thaw cycles) solvent->degas heat Heat the reaction mixture (e.g., 80-100 °C) degas->heat monitor Monitor reaction progress (TLC or LC-MS) heat->monitor workup Aqueous Workup: - Quench with water - Extract with organic solvent monitor->workup purify Purify the crude product (e.g., column chromatography) workup->purify characterize Characterize the final product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the Suzuki coupling.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and sodium carbonate (2.0 eq).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Anhydrous, deoxygenated 1,4-dioxane and deoxygenated water (typically in a 4:1 to 10:1 ratio) are added via syringe. The final concentration of the limiting reagent is typically between 0.1 and 0.5 M.

  • Degassing: The reaction mixture is thoroughly degassed by bubbling with inert gas for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Reaction: The reaction mixture is heated to 80-100 °C with vigorous stirring.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted three times with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The structure and purity of the final product are confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Reaction Optimization: A Guide to Maximizing Yield and Purity

Achieving a high yield and purity in the Suzuki coupling of this compound often requires careful optimization of the reaction parameters. The following sections discuss the key variables and provide guidance on their selection.

Choice of Palladium Catalyst and Ligand

The choice of the palladium catalyst and associated ligand is crucial for the success of the reaction. While Pd(PPh₃)₄ can be effective, catalysts based on bulky, electron-rich phosphine ligands often provide superior results, particularly for challenging substrates.[8] For heteroaromatic couplings, ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) have shown excellent performance.[3][9]

Catalyst/Ligand SystemSubstrate ScopeTypical ConditionsReference(s)
Pd(dppf)Cl₂Broad, effective for many aryl and heteroaryl couplings.1-5 mol%, 80-110 °C[10]
Pd(OAc)₂ / SPhos or XPhosExcellent for electron-deficient and sterically hindered heteroaryl bromides.1-3 mol% Pd, 1.1-1.5 eq ligand, 80-120 °C[3][9]
Pd₂(dba)₃ / RuPhosHighly active for N-heterocyclic couplings, can sometimes be run at lower temps.1-2 mol% Pd, 1.2-2.0 eq ligand, RT to 100 °C[3][9]
PEPPSI™-IPrNHC-based catalyst, often shows high stability and activity.1-5 mol%, 80-120 °C[8]
The Critical Role of the Base

The base plays a multifaceted role in the Suzuki coupling. It is required to activate the boronic acid for transmetalation and to neutralize the acid generated during the reaction. The choice of base can significantly impact the reaction rate and yield.[6]

  • Inorganic bases such as carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used. Cesium carbonate is often effective for challenging couplings due to its high solubility in organic solvents. Potassium phosphate is a strong base that can be particularly effective with less reactive boronic acids.

  • Organic bases such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are generally less effective for the Suzuki coupling of aryl bromides but can be useful in specific cases.

For this compound, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often a good starting point. The presence of the unprotected NH group on the pyrrole ring should be considered, as very strong bases could lead to deprotonation and potential side reactions.

Solvent Selection and its Impact

The solvent system must be capable of dissolving the reagents and stabilizing the catalytic species. A mixture of an organic solvent and water is commonly employed. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[11]

  • Common organic solvents include 1,4-dioxane, toluene, dimethylformamide (DMF), and acetonitrile. Dioxane and toluene are often preferred due to their ability to dissolve a wide range of substrates and their relatively high boiling points.

  • The ratio of organic solvent to water can influence the reaction rate and should be optimized. A higher proportion of water can sometimes accelerate the reaction but may also lead to hydrolysis of the boronic acid.

For the coupling of this compound, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is a reliable starting point.

The Question of N-Protection

The presence of the acidic N-H proton on the pyrrole ring can complicate the Suzuki coupling. Deprotonation by the base can alter the electronic properties of the heterocycle and potentially lead to catalyst inhibition or side reactions.[7] Therefore, protection of the pyrrole nitrogen is often advantageous.

  • Common protecting groups for the pyrrole nitrogen include tosyl (Ts), benzenesulfonyl (Bs), and 2-(trimethylsilyl)ethoxymethyl (SEM).[1][2][3] The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its subsequent removal.

  • In some cases, the Suzuki coupling can be performed on the unprotected 7-azaindole. This is often achievable with careful selection of the catalyst, ligand, and base to minimize side reactions.[7] However, yields may be lower and purification more challenging compared to the protected substrate.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient degassing, incorrect base or solvent, low reaction temperature.Use a fresh, active catalyst. Ensure thorough degassing of the reaction mixture. Screen different bases and solvents. Increase the reaction temperature.
Formation of Side Products Homocoupling of the boronic acid, debromination of the starting material, reaction at other positions.Use a higher ratio of the boronic acid. Use a milder base or lower reaction temperature. For multi-halogenated substrates, consider a more selective catalyst system.
Difficulty in Purification Presence of residual catalyst, closely eluting byproducts.Filter the crude product through a pad of Celite® or silica gel to remove palladium residues. Optimize the chromatographic conditions for better separation.
Inconsistent Results Variations in reagent quality (especially the boronic acid), moisture in the reaction.Use high-purity reagents. Ensure all solvents and reagents are anhydrous.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for the synthesis of 2-aryl-7-azaindole derivatives, which are of significant interest in drug discovery. A thorough understanding of the reaction mechanism, careful selection of the reaction components, and systematic optimization are key to achieving high yields and purity. The protocol and guidelines presented in this document provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483.
  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002, 41 (22), 4176–4211.
  • Kudo, N.; et al. Synthesis and Structure–Activity Relationships of 7-Azaindole Derivatives as Novel and Potent Inhibitors of c-Jun N-Terminal Kinase 1. Bioorganic & Medicinal Chemistry Letters, 2007, 17 (1), 154-158.
  • Denmark, S. E.; Regens, C. S. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical and General Alternatives to Organoboranes and Organostannanes. Accounts of Chemical Research, 2008, 41 (11), 1486–1499.
  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 2007, 129 (11), 3358–3366.
  • Hole, A. S.; et al. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 2021 , 26 (19), 5895. [Link]

  • Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. AtlanChim Pharma Newsletter. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001, 40 (24), 4544–4568.
  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008, 41 (11), 1461–1473.
  • Organ, M. G.; et al. A User-Friendly, All-Purpose Catalyst for the Suzuki-Miyaura Reaction. Angewandte Chemie International Edition, 2007, 46 (16), 2776–2780.
  • Smith, G. B.; et al. Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 1994, 59 (26), 8151–8156.
  • Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille and Suzuki-Miyaura Cross-Coupling Reactions. Angewandte Chemie International Edition, 2004, 43 (36), 4704–4734.
  • McLaughlin, M.; et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 2006, 45 (45), 7639-7642.
  • Carrow, B. P.; Hartwig, J. F. Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 2011, 133 (7), 2116–2119.
  • Kinzel, T.; Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 2010 , 132 (40), 14073–14075. [Link]

  • Wolan, A.; Ksiazkiewicz, K.; Rybicka-Jasińska, K.; Jatczak, M.; Sporzyński, A. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: Substrate scope and mechanistic investigation. Journal of the American Chemical Society, 2010, 132(40), 14073-14075.
  • Matos, K.; Soderquist, J. A. The Importance of Water in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 1998, 63 (14), 4602–4603.
  • Hole, A. S.; et al. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 2021, 26(19), 5895.

Sources

Application Notes & Protocols: Sonogashira Coupling of 2-Bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery and materials science.[1] Its structure, which can be considered a bioisostere of indole, is a cornerstone in the design of molecules with potent biological activity, including kinase inhibitors for cancer therapy, antivirals, and agents targeting the central nervous system.[1][2] The functionalization of this core structure is paramount for developing novel therapeutics.

The Sonogashira cross-coupling reaction stands out as one of the most robust and versatile methods for forming carbon-carbon bonds, specifically between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[3][4][5] This palladium- and copper-cocatalyzed reaction is celebrated for its mild conditions and tolerance of a wide array of functional groups, making it an indispensable tool for the late-stage functionalization of complex molecules.[6][7]

This guide provides a comprehensive overview of the Sonogashira coupling as applied to 2-bromo-1H-pyrrolo[2,3-b]pyridine, offering deep mechanistic insights, a survey of reaction conditions, and a field-proven, step-by-step protocol for researchers engaged in pharmaceutical development and synthetic chemistry.

Mechanistic Rationale: The Dual Catalytic Cycle

The efficacy of the Sonogashira coupling hinges on the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

The reaction is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species, often facilitated by an amine base or a phosphine ligand.[6]

  • Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound), forming a Pd(II) intermediate.

  • Copper Cycle : Concurrently, the copper(I) cocatalyst (typically CuI) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[5][6] This step is critical as it activates the alkyne for the subsequent transmetalation.

  • Transmetalation : The copper acetylide transfers its alkynyl group to the palladium(II) complex. This is often the rate-determining step of the overall reaction.[5]

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final 2-alkynyl-1H-pyrrolo[2,3-b]pyridine product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

Sonogashira_Mechanism cu_acetylide cu_acetylide pd_trans pd_trans cu_acetylide->pd_trans Transfers Alkynyl Group

Survey of Reaction Conditions

The successful execution of the Sonogashira coupling on the 2-bromo-7-azaindole core is highly dependent on the careful selection of catalysts, ligands, bases, and solvents. While aryl iodides are more reactive, aryl bromides like our substrate require slightly more forcing conditions, such as elevated temperatures.[6] Below is a summary of conditions reported for analogous bromopyridine systems, providing a valuable starting point for optimization.

Parameter Reagent/Condition Rationale & Insights Reference
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(CF₃COO)₂Pd(PPh₃)₄ is a common choice but can be air-sensitive. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are more stable and are reduced in situ.[5][6] Catalyst loading is typically 1-5 mol%.[1][5][8]
Copper (I) Cocatalyst Copper(I) Iodide (CuI)Essential for activating the terminal alkyne, increasing reaction rates and allowing for milder conditions.[6] Typically used at 2-10 mol%.[1][6]
Ligand Triphenylphosphine (PPh₃)Often used in conjunction with Pd(II) precatalysts to stabilize the active Pd(0) species and facilitate the catalytic cycle.[1]
Base Triethylamine (Et₃N), Diisopropylamine (DIPA), K₂CO₃, KOt-BuAn amine base is crucial. It neutralizes the H-X acid formed and aids in the deprotonation of the alkyne.[6] Et₃N often doubles as a solvent.[1][9]
Solvent DMF, THF, Acetonitrile, TolueneThe choice of solvent depends on the solubility of the reactants and the required reaction temperature. Anhydrous, degassed solvents are critical to prevent catalyst deactivation and side reactions.[1][8]
Temperature Room Temperature to 130 °CWhile some couplings with aryl iodides proceed at room temperature, aryl bromides generally require heating (e.g., 80-100 °C) to achieve a reasonable reaction rate.[1][6][9][1][6][9]
Atmosphere Inert (Nitrogen or Argon)Absolutely essential to prevent the oxidation of the Pd(0) catalyst and to suppress the oxidative homocoupling of the alkyne (Glaser coupling), which is an undesirable side reaction.[5][1][10]

Detailed Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) Iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (Anhydrous)

  • N,N-Dimethylformamide (DMF) (Anhydrous)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser

  • Inert gas line (Nitrogen or Argon) with a bubbler

  • Heating mantle or oil bath with temperature control

  • Schlenk line or glovebox (recommended for handling air-sensitive reagents)

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glassware for extraction and filtration

Experimental Workflow

Workflow setup 1. Reaction Setup - Dry glassware - Add solids (Substrate, Pd/Cu catalysts) - Inert atmosphere (N₂/Ar) solvents 2. Add Solvents & Reagents - Add anhydrous DMF & Et₃N - Add terminal alkyne via syringe setup->solvents reaction 3. Reaction - Heat to 80-100 °C - Monitor by TLC solvents->reaction workup 4. Aqueous Workup - Cool to RT - Quench with water/brine - Extract with EtOAc reaction->workup purify 5. Isolation & Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify via column chromatography workup->purify product 6. Final Product - Characterize (NMR, MS) purify->product

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

    • Causality: Drying the glassware and using solid reagents under an inert atmosphere from the start prevents moisture from interfering with the catalytic cycle and protects the catalysts from deactivation.

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to ensure all oxygen is removed. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent and Reagent Addition: Through the septum, add anhydrous DMF (to achieve a substrate concentration of ~0.1-0.2 M) and anhydrous Et₃N (2.0-3.0 equiv) via syringe. Stir the mixture for 5-10 minutes to allow for dissolution and catalyst pre-activation. Finally, add the terminal alkyne (1.2 equiv) dropwise via syringe.

    • Causality: Using anhydrous, degassed solvents is critical.[10] Adding the alkyne last ensures the catalytic system is properly formed before the coupling partner is introduced.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (a starting point of 90-100 °C is recommended for bromopyridine substrates) and stir vigorously.[1]

    • Insight: The reaction mixture will typically turn dark brown or black, which is normal for palladium-catalyzed reactions.

  • Monitoring the Reaction: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction, diluting it with ethyl acetate, and spotting it on a TLC plate. A suitable eluent system is typically a mixture of hexanes and ethyl acetate. The product should have a different Rf value than the starting bromide. The reaction is typically complete within 2-12 hours.

  • Aqueous Workup: Once the reaction is complete (as judged by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and pour it into a separatory funnel containing water or brine.

    • Causality: This step quenches the reaction and removes the water-soluble DMF and amine salts.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine to remove any remaining water. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is then purified by flash column chromatography on silica gel. The appropriate eluent system should be determined by TLC analysis of the crude product. This step will separate the desired product from residual catalyst, unreacted starting materials, and any side products (such as the alkyne homocoupling product).

  • Characterization: The pure fractions are combined and concentrated to yield the 2-alkynyl-1H-pyrrolo[2,3-b]pyridine product. The structure and purity should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting & Field Insights

  • No Reaction or Low Conversion:

    • Cause: Inactive catalyst or insufficient heat.

    • Solution: Ensure an oxygen-free environment and use fresh, high-purity catalysts and anhydrous solvents. Increase the reaction temperature in 10 °C increments. Verify the activity of the alkyne; if it is volatile, a higher excess may be needed.

  • Formation of Alkyne Homocoupling (Glaser) Product:

    • Cause: Presence of oxygen, which facilitates the oxidative dimerization of the copper acetylide.

    • Solution: Improve the degassing procedure for solvents and ensure the reaction is maintained under a strict inert atmosphere. Running the reaction under copper-free conditions is an alternative, though this often requires different ligands and harsher conditions.[5]

  • Decomposition of Starting Material:

    • Cause: The reaction temperature may be too high for the specific substrate.

    • Solution: Reduce the reaction temperature and monitor for longer periods. Consider a more active catalyst system that allows for lower temperatures.

Conclusion

The Sonogashira coupling of this compound is a powerful and reliable method for synthesizing valuable 2-alkynyl-7-azaindole derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters—particularly the exclusion of oxygen and water—researchers can efficiently generate a diverse library of compounds for applications in drug discovery and materials science. The protocol provided herein serves as a robust foundation, which can be further optimized to accommodate a wide range of terminal alkynes.

References

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Synthesis of 5-ethynyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine via Sonogashira reaction. ResearchGate. [Link]

  • Sonogashira coupling reaction | Organometallic name reaction. YouTube. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Efficient Access to Azaindoles and Indoles. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. NROChemistry. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoxime Scaffolds. University of Southampton ePrints. [Link]

  • Martins, P., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2669. [Link]

  • Synthesis of Unexpected Pyrrolo[2,3-b]quinoxaline-2-carbaldehydes via Sonogashira Coupling Reaction. ResearchGate. [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. National Institutes of Health. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Royal Society of Chemistry. [Link]

  • Chen, Y., et al. (2022). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 3(1), 101168. [Link]

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Application Note: Regioselective Synthesis of 2-Bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 2-bromo-1H-pyrrolo[2,3-b]pyridine derivatives Content Type: Application Note & Protocol Guide Author Role: Senior Application Scientist

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine scaffold (7-azaindole) is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine cores in kinase inhibitors (e.g., JAK, Trk, FGFR).[1] While C-3 functionalization is trivial due to the electron-rich nature of the pyrrole ring, accessing the C-2 position is synthetically challenging. Direct electrophilic halogenation exclusively favors C-3. Therefore, the synthesis of 2-bromo-7-azaindole requires a Directed ortho-Metalation (DoM) strategy. This guide details a robust, self-validating protocol for the regioselective synthesis of this compound via N-protection, C-2 lithiation, and electrophilic trapping.

Strategic Analysis: The Regioselectivity Paradox

In drug discovery, the C-2 bromine serves as a critical "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand SAR (Structure-Activity Relationship) vectors into the solvent-exposed regions of a binding pocket.

The Challenge
  • Electrophilic Aromatic Substitution (SEAr): Treatment of 7-azaindole with NBS or Br2 yields 3-bromo-7-azaindole .[2] The C-3 position is electronically activated by the pyrrole nitrogen's lone pair, whereas the C-2 position is less nucleophilic and adjacent to the electron-withdrawing pyridine ring.

  • Solution: We must invert the reactivity logic by utilizing the acidity of the C-2 proton (pKa ~ 32 in DMSO for N-protected species). By protecting the N1-position with a group that coordinates lithium or simply blocks N-deprotonation, we can selectively lithiate C-2 and trap the anion with an electrophilic bromine source.

Pathway Visualization

The following diagram illustrates the divergence between direct halogenation (undesired) and the directed metalation route (desired).

Azaindole_Regioselectivity Start 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) Direct Direct Bromination (NBS or Br2) Start->Direct Protect Step 1: N-Protection (SEM-Cl, NaH) Start->Protect C3_Prod 3-Bromo-7-azaindole (Undesired Isomer) Direct->C3_Prod Electronic Control Lithiation Step 2: C-2 Lithiation (n-BuLi, -78°C) Protect->Lithiation DoM Strategy Trap Step 3: Electrophilic Trap (CBr4 or C2Br2Cl4) Lithiation->Trap Li-Halogen Exchange Deprotect Step 4: Deprotection (TFA or TBAF) Trap->Deprotect C2_Prod 2-Bromo-7-azaindole (Target Scaffold) Deprotect->C2_Prod Final Yield: ~60-75%

Figure 1: Divergent synthetic pathways. Direct bromination fails to access C-2; the Lithiation-Trapping strategy is required.

Core Protocol: Lithiation-Trapping Method

Objective: Synthesis of 2-bromo-1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrrolo[2,3-b]pyridine.

Reagents & Equipment[1][3][4][5][6][7][8]
  • Starting Material: 1H-pyrrolo[2,3-b]pyridine (7-azaindole).[1][3][4][5]

  • Protecting Group: SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride). Note: SEM is preferred over Boc for lithiation stability.

  • Base: n-Butyllithium (2.5 M in hexanes). Titrate before use.

  • Electrophile: Carbon tetrabromide (CBr4) or 1,2-dibromo-1,1,2,2-tetrachloroethane.

  • Solvent: Anhydrous THF (Tetrahydrofuran), distilled over Na/benzophenone or from a solvent purification system.

Step-by-Step Methodology
Phase 1: N-Protection (SEM Group Installation)
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Add 7-azaindole (1.0 eq) and dissolve in anhydrous DMF (0.2 M concentration). Cool to 0°C.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Evolution of H2 gas will occur. Stir for 30 min at 0°C until gas evolution ceases.

  • Addition: Dropwise add SEM-Cl (1.1 eq) over 10 minutes.

  • Reaction: Warm to Room Temperature (RT) and stir for 2-3 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Workup: Quench with water. Extract with EtOAc (3x).[1] Wash organics with LiCl (5% aq) to remove DMF. Dry over Na2SO4, concentrate, and purify via flash column chromatography.

    • Checkpoint: Quantitative yield is common. Product is a viscous oil.

Phase 2: C-2 Lithiation and Bromination
  • Setup: Flame-dry a 2-neck RBF equipped with a thermometer and N2 inlet.

  • Solvation: Dissolve SEM-protected 7-azaindole (1.0 eq) in anhydrous THF (0.15 M).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control is vital to prevent decomposition.

  • Lithiation: Add n-BuLi (1.2 eq) dropwise over 20 minutes, keeping internal temp < -70°C.

  • Equilibration: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the 2-lithio species.

  • Trapping: Dissolve CBr4 (1.3 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the lithiated species at -78°C.

    • Mechanistic Note: The C-2 lithio species attacks the bromine of CBr4, releasing the LiCBr3 byproduct.

  • Warming: Stir at -78°C for 30 mins, then slowly warm to 0°C over 1 hour.

  • Quench: Quench with saturated NH4Cl solution.

  • Purification: Extract with EtOAc, dry, and concentrate. Purify via silica gel chromatography (Gradient: 0-20% EtOAc/Hexanes).

    • Yield Target: 70-85%.

Phase 3: Deprotection (Optional - if free NH is required)
  • Method A (Acidic): Treat with TFA/DCM (1:1) at RT for 2 hours, followed by ethylenediamine quench (to remove hydroxymethyl intermediate).

  • Method B (Fluoride): Treat with TBAF (1M in THF) and ethylenediamine at reflux.

  • Note: For many cross-coupling reactions, keeping the SEM group is advantageous to prevent catalyst poisoning by the free NH.

Data Presentation & Critical Parameters

Reaction Parameters Table
ParameterSpecificationScientific Rationale
Temperature -78°C (± 2°C)Prevents "lithium dance" (migration of Li to other positions) and decomposition of the THF solvent.
Concentration 0.1 M - 0.2 MHigh dilution avoids aggregation of lithiated species, ensuring homogeneous reactivity.
Atmosphere Argon/NitrogenOrganolithiums are pyrophoric and moisture sensitive. Strict exclusion of water is mandatory.
Quench Time 30-60 minSufficient time for CBr4 to react; prolonged stirring at RT can lead to side products.
Protecting Group SEM or BocSEM is superior for lithiation. Boc can sometimes suffer nucleophilic attack by n-BuLi (tert-butyl ketone formation).
Troubleshooting Guide
  • Issue: Low Yield / Recovery of Starting Material.

    • Cause: Wet THF or decomposed n-BuLi.

    • Fix: Distill THF immediately before use. Titrate n-BuLi using diphenylacetic acid or N-pivaloyl-o-toluidine.

  • Issue: Formation of 3-bromo isomer.

    • Cause: Incomplete protection or warming too fast during quench.

    • Fix: Ensure 100% N-protection. Keep quench at -78°C.

  • Issue: 2,3-Dibromo product.

    • Cause: Excess bromine source or radical mechanism interference.

    • Fix: Use exactly 1.1-1.2 eq of CBr4.

Application: Derivatization via Suzuki Coupling

Once the 2-bromo scaffold is synthesized, it serves as a potent electrophile.

Protocol:

  • Combine 2-bromo-1-SEM-7-azaindole (1.0 eq), Aryl Boronic Acid (1.5 eq), and K2CO3 (3.0 eq) in Dioxane/H2O (4:1).

  • Degas with Argon for 10 min.

  • Add Pd(dppf)Cl2 (0.05 eq).

  • Heat to 90°C for 4-12 hours.

  • Result: C-2 Arylated 7-azaindole (Kinase Inhibitor Precursor).

References

  • Directed Metalation of 7-Azaindoles

    • Title: "Synthesis of functionalized 7-azaindoles via directed ortho-metal
    • Source:Tetrahedron
    • Context: Establishes the use of SEM/TIPS groups to direct C-2 lithi
    • (Verified via search context 1.21)

  • Regioselective Halogenation Overview

    • Title: "Practical Regioselective Bromin
    • Source:Molecules / ResearchGate[4]

    • Context: Discusses the limitations of direct bromination and the necessity of altern
  • Medicinal Chemistry Applications

    • Title: "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors"
    • Source:RSC Advances
    • Context: Demonstrates the utility of the scaffold in FGFR inhibition.
  • Lithiation Mechanism & C-2 Selectivity

    • Title: "Deprotometalation-Iodolysis and Direct Iodination of 1-Aryl
    • Source:Journal of Organic Chemistry / PMC
    • Context: Detailed mechanistic study on why C-2 is the kinetic site for deproton

Disclaimer: This protocol involves the use of pyrophoric reagents (n-BuLi) and toxic solvents. All procedures must be performed in a fume hood with appropriate PPE.

Sources

Palladium-catalyzed reactions with 2-bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the palladium-catalyzed functionalization of 2-bromo-1H-pyrrolo[2,3-b]pyridine, offering detailed protocols, mechanistic insights, and expert advice for researchers in medicinal chemistry and drug development.

Foreword: The Strategic Value of this compound

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone of modern medicinal chemistry, appearing in a multitude of clinically significant molecules, particularly kinase inhibitors. Its bioisosteric relationship with indole, combined with unique hydrogen bonding capabilities, makes it a privileged structure in drug design. The ability to precisely and efficiently functionalize this core is therefore of paramount importance.

This compound serves as a versatile and readily accessible starting material for introducing a vast array of chemical diversity, primarily at the C2-position. Palladium-catalyzed cross-coupling reactions stand as the most powerful and adaptable tools for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control.

This guide, written from the perspective of a senior application scientist, moves beyond simple procedural lists. It aims to provide a deeper understanding of the causality behind experimental choices, offering field-proven insights into the most critical palladium-catalyzed transformations of this key heterocyclic building block.

Figure 1: Key Palladium-Catalyzed Reactions of 2-Bromo-7-azaindole.

The Suzuki-Miyaura Coupling: Architecting Biaryl Scaffolds

The Suzuki-Miyaura reaction is the preeminent method for creating C(sp²)–C(sp²) bonds, making it indispensable for synthesizing 2-aryl and 2-heteroaryl-7-azaindoles.[1][2] The success of this transformation on the 7-azaindole core is highly dependent on the judicious selection of the catalytic system to ensure efficient reaction and prevent unwanted side reactions.[1]

Scientific Rationale: The catalytic cycle is a well-established three-step process: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C–Br bond of the 2-bromo-7-azaindole. This is often the rate-determining step.

  • Transmetalation: The organic moiety is transferred from the boronic acid (or its boronate ester) to the palladium(II) center. This step is facilitated by a base, which activates the organoboron reagent.

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond, releasing the final product, and regenerating the Pd(0) catalyst.

Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2–1.5 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄[4], PdCl₂(dppf)) (1–5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0–3.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/H₂O, DMF)

Step-by-Step Methodology:

  • In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the boronic acid (1.5 equiv.), and the base (2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 90–110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the 2-aryl-7-azaindole.

Field-Proven Insights:

  • Catalyst Choice: While Pd(PPh₃)₄ is a robust, general-purpose catalyst, reactions with sterically hindered or electron-deficient boronic acids may benefit from more advanced systems. Using a combination of a palladium source like Pd₂(dba)₃ with a specialized biarylphosphine ligand (e.g., SPhos) can dramatically improve yields and reaction times.[2]

  • N-H Reactivity: The pyrrole N-H can sometimes interfere with the catalytic cycle or cause solubility issues. While many couplings proceed without protection, an N-Boc or N-SEM protecting group can be employed for challenging substrates to ensure a cleaner reaction profile.

The Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira reaction provides a direct and efficient pathway to synthesize 2-alkynyl-7-azaindoles. These products are highly valuable intermediates, serving as precursors for constructing more complex heterocyclic systems through subsequent cyclization reactions.[5][6]

Scientific Rationale: This reaction uniquely employs a dual catalytic system. A palladium catalyst activates the aryl bromide via oxidative addition, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide. This acetylide then undergoes transmetalation with the Pd(II) complex, followed by reductive elimination to yield the coupled product.[7]

Sonogashira_Workflow reagents 2-Bromo-7-azaindole Terminal Alkyne Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Cu(I) Co-catalyst (CuI) Amine Base (e.g., Et₃N) Solvent (e.g., THF/DMF) setup Combine Reagents Under Inert Atmosphere reagents->setup reaction Stir at RT to 60 °C Monitor by TLC/LC-MS setup->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 2-Alkynyl-7-azaindole purification->product

Figure 2: Experimental Workflow for Sonogashira Coupling.

Protocol: General Procedure for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.1–1.3 equiv.)

  • PdCl₂(PPh₃)₂ (1–3 mol%)

  • Copper(I) iodide (CuI) (2–5 mol%)

  • Amine Base (e.g., Triethylamine or Diisopropylethylamine) (2.0–3.0 equiv.)

  • Solvent (e.g., DMF or THF)

Step-by-Step Methodology:

  • To a Schlenk tube, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add the anhydrous, degassed solvent (e.g., DMF), followed by the amine base (3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Stir the mixture at room temperature or heat to 50–60 °C until the starting material is consumed (as monitored by LC-MS).

  • Cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer (Na₂SO₄), filter, and concentrate.

  • Purify the product via silica gel chromatography.

Field-Proven Insights:

  • Glaser Homocoupling: A common side reaction is the copper-catalyzed homocoupling of the terminal alkyne. To minimize this, ensure the alkyne is added after all other reagents and maintain a strictly oxygen-free environment.

  • Copper-Free Conditions: For sensitive substrates where homocoupling is a significant issue, copper-free Sonogashira protocols can be employed. These typically require a more active palladium catalyst/ligand system and a different base, such as pyrrolidine.

The Buchwald-Hartwig Amination: Forging C–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method to form C–N bonds.[8][9][10] For the 7-azaindole system, it allows for the direct installation of primary and secondary amines, anilines, and other N-heterocycles at the C2-position.[11]

Scientific Rationale: The catalytic cycle involves the oxidative addition of 2-bromo-7-azaindole to a Pd(0) complex. The resulting Pd(II) species coordinates the amine. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex. The final, and often rate-limiting, step is the reductive elimination of the product, which regenerates the Pd(0) catalyst.[10] The choice of ligand is absolutely critical for promoting this final step.[4][10]

Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.1–1.5 equiv.)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1–3 mol%)

  • Bulky Phosphine Ligand (e.g., XPhos, RuPhos) (2–6 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃) (1.5–2.5 equiv.)

  • Anhydrous Solvent (e.g., Toluene, 1,4-Dioxane)

Step-by-Step Methodology:

  • Glovebox Recommended: In an inert atmosphere glovebox, charge a vial with the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3.5 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.).

  • Add the this compound (1.0 equiv.).

  • Add the anhydrous solvent (e.g., Toluene), followed by the amine (1.2 equiv.).

  • Seal the vial tightly and remove it from the glovebox.

  • Heat the reaction mixture to 90–110 °C with stirring. Monitor progress by LC-MS.

  • After completion, cool to room temperature and carefully quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., EtOAc or CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Field-Proven Insights:

  • Ligand is Everything: The success of this reaction is dictated by the ligand. For electron-rich heterocycles like 7-azaindole, bulky, electron-rich biarylphosphine ligands (the "Buchwald ligands") are essential. They stabilize the palladium center and, crucially, accelerate the difficult reductive elimination step.

  • Base Compatibility: Sodium tert-butoxide is a highly effective base but is incompatible with many functional groups (e.g., esters). In such cases, a switch to a weaker inorganic base like Cs₂CO₃ is necessary, though this may require higher temperatures and longer reaction times.

The Heck Reaction: C2-Vinylation

The Mizoroki-Heck reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an alkene, leading to 2-vinyl-7-azaindoles.[12][13] These vinylated products are versatile handles for further synthetic manipulations, such as Diels-Alder reactions or oxidations.

Scientific Rationale: The Heck catalytic cycle involves oxidative addition of the 2-bromo-7-azaindole to Pd(0), followed by coordination and migratory insertion of the alkene into the Pd-C bond.[13][14] The final steps involve β-hydride elimination to release the substituted alkene product and subsequent reductive elimination with a base to regenerate the Pd(0) catalyst.[13]

Protocol: General Procedure for the Heck Reaction

Materials:

  • This compound

  • Alkene (e.g., methyl acrylate, styrene) (1.5–2.0 equiv.)

  • Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (2–5 mol%)

  • Base (e.g., Et₃N, K₂CO₃) (1.5–2.5 equiv.)

  • Solvent (e.g., DMF, Acetonitrile)

Step-by-Step Methodology:

  • Combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), and the base (e.g., Et₃N, 2.0 equiv.) in a sealable reaction tube.

  • Add the solvent (e.g., DMF) and the alkene (1.5 equiv.).

  • Seal the tube and heat to 100–120 °C. The reaction is typically complete within 12-24 hours.

  • Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by silica gel chromatography.

Field-Proven Insights:

  • Alkene Choice: The reaction works most efficiently with electron-deficient alkenes like acrylates and styrenes.[13]

  • Regioselectivity: The reaction typically yields the trans-isomer of the vinylated product due to steric factors during the β-hydride elimination step.[13]

Summary of Typical Reaction Conditions

ReactionC-C/C-N FormationCoupling PartnerTypical Catalyst SystemTypical BaseTypical Solvent
Suzuki-Miyaura C(sp²)–C(sp²)Boronic AcidPd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃, K₃PO₄Dioxane/H₂O
Sonogashira C(sp²)–C(sp)Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N, DIPEADMF, THF
Buchwald-Hartwig C(sp²)–NAmine / AmidePd₂(dba)₃ / XPhosNaOt-Bu, Cs₂CO₃Toluene, Dioxane
Heck C(sp²)–C(sp²)AlkenePd(OAc)₂Et₃N, K₂CO₃DMF, MeCN

References

  • Title: Palladium-Catalyzed 2-Arylation of Pyrroles Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes Source: Scientific Research Publishing URL: [Link]

  • Title: Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors Source: Norwegian Research Information Repository URL: [Link]

  • Title: Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: 17.2: Palladium catalyzed couplings Source: Chemistry LibreTexts URL: [Link]

  • Title: Heck reaction Source: Wikipedia URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Palladium‐Catalyzed Synthesis of Pyrrolo[1,2‐α]Pyrazines From N‐Phenacyl Pyrrole‐2‐Carbonitriles and Aryl Boronic Acids Source: ResearchGate URL: [Link]

  • Title: Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds Source: Atlanchim Pharma URL: [Link]

  • Title: Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization Source: MDPI URL: [Link]

  • Title: Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity Source: ACS Omega URL: [Link]

  • Title: Preparation method of 5-bromo-7-azaindole Source: Google Patents URL
  • Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Source: Organic Letters URL: [Link]

  • Title: Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole Source: ACS Omega URL: [Link]

  • Title: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles Source: PMC URL: [Link]

  • Title: Catalytic C-H Activation Source: Chemistry Letters URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Reactions affording novel pyrrolidines catalysed by palladium Source: Lancaster University URL: [Link]

  • Title: Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole... Source: ResearchGate URL: [Link]

  • Title: Studies of Palladium-Catalyzed Coupling Reactions for Preparation of Hindered 3-Arylpyrroles Relevant to (-)-Rhazinilam and Its Analogues Source: ResearchGate URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: PMC URL: [Link]

  • Title: Sequentially Catalyzed Three-Component Masuda–Suzuki–Sonogashira Synthesis of Fluorescent 2-Alkynyl-4-(7-azaindol-3-yl)pyrimidines Source: Thieme Connect URL: [Link]

  • Title: Intramolecular Heck Reaction| Cationic Mechanism| CSIR 2017| Problem Solved Source: YouTube URL: [Link]

  • Title: Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 Source: Organic Chemistry Portal URL: [Link]

  • Title: Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis Source: Semantic Scholar URL: [Link]

  • Title: A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines Source: SpringerLink URL: [Link]

  • Title: Heck Reaction—State of the Art Source: MDPI URL: [Link]

  • Title: Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group Source: MDPI URL: [Link]

  • Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]

  • Title: C-H activation at remote positions Source: YouTube URL: [Link]

  • Title: Heck Reaction Source: Chemistry LibreTexts URL: [Link]

Sources

2-bromo-1H-pyrrolo[2,3-b]pyridine in medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Bromo-1H-pyrrolo[2,3-b]pyridine (2-Bromo-7-azaindole)

Executive Summary

This compound (2-bromo-7-azaindole) is a high-value scaffold in modern drug discovery, particularly for kinase inhibitors (e.g., JAK, TRK, FGFR). As a bioisostere of both indole and purine, the 7-azaindole core offers improved water solubility and distinct hydrogen-bonding motifs compared to its carbon analogs. The C2-bromo position serves as a critical "electrophilic handle," enabling the rapid diversification of the scaffold via palladium-catalyzed cross-coupling reactions.

This guide details the synthesis, handling, and strategic functionalization of this intermediate. It addresses the common "catalyst poisoning" challenges associated with the free N1-H and provides self-validating protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings.

Safety & Handling

  • Hazard Classification: Acute Toxicant (Oral), Skin Irritant, Serious Eye Damage.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C2-bromide is sensitive to light; amber vials are mandatory.

  • Solubility: Soluble in DMSO, DMF, MeOH; moderately soluble in DCM.

  • Critical Precaution: 7-azaindoles are electron-deficient. Avoid strong mineral acids during workup unless the pyridine ring protonation is intended, as this can alter extraction coefficients.

Strategic Synthesis: The N-Oxide Route

While 2-bromo-7-azaindole is commercially available, in-house synthesis is often required for isotopic labeling or scale-up. The most robust method utilizes the Reider rearrangement via the N-oxide, avoiding the harsh conditions of direct lithiation.

Workflow Diagram: Synthesis from 7-Azaindole

Synthesis Start 7-Azaindole Step1 m-CPBA Oxidation (EtOAc, 0°C to RT) Start->Step1 Inter 7-Azaindole N-Oxide Step1->Inter >90% Yield Step2 POBr3 / DMF (Rearrangement) Inter->Step2 Product 2-Bromo-7-azaindole Step2->Product Regioselective C2-Br

Caption: Figure 1. Synthesis of 2-bromo-7-azaindole via Minakata-Reider rearrangement. The N-oxide activation directs bromide insertion to the C2 position.

Protocol 1: Synthesis via N-Oxide Rearrangement
  • Oxidation: Dissolve 7-azaindole (1.0 eq) in EtOAc. Add m-CPBA (1.1 eq) dropwise at 0°C. Warm to RT and stir for 4 hours. The N-oxide precipitates as a meta-chlorobenzoate salt.

    • Validation: TLC (10% MeOH/DCM) shows a low Rf spot.

    • Workup: Treat with aq. K2CO3 to liberate the free base N-oxide.

  • Bromination: Suspend the N-oxide (1.0 eq) in dry DMF. Add POBr3 (phosphoryl bromide, 1.2 eq) dissolved in DMF dropwise at 0°C.

    • Mechanism:[1][2][3][4][5] The oxygen attacks the phosphorus, activating the C2 position for nucleophilic attack by bromide.

    • Caution: Exothermic. Maintain <10°C.

  • Quench: Pour onto ice/water. Neutralize with NaHCO3. Extract with EtOAc.

  • Purification: Recrystallization from toluene or column chromatography (Hex/EtOAc).

Functionalization Protocols

The primary utility of 2-bromo-7-azaindole is as a substrate for Pd-catalyzed couplings. However, the free N1-H (pKa ~13) presents a challenge: it can deprotonate and coordinate to Palladium, poisoning the catalyst.

Strategic Decision:

  • Route A (Protected): Use SEM (2-(trimethylsilyl)ethoxymethyl) or Boc protection if the coupling partner is difficult.

  • Route B (Unprotected): Use specialized ligands (e.g., XPhos, CM-Phos) and bases (K3PO4) that allow direct coupling.

Protocol 2: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target: Introduction of aryl/heteroaryl groups at C2.

ComponentReagentEquiv.[1][2][3][6][7][8][9][10]Role
Substrate 2-Bromo-7-azaindole1.0Electrophile
Partner Aryl Boronic Acid1.2Nucleophile
Catalyst Pd(dppf)Cl2·DCM0.05Catalyst (Robust)
Base K2CO3 (2M aq.)3.0Activator
Solvent 1,4-Dioxane-High boiling, polar

Step-by-Step:

  • Degassing: Charge a microwave vial with substrate, boronic acid, and base. Add Dioxane. Sparge with Argon for 10 mins. Critical: Oxygen inhibits the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM. Seal immediately.

  • Reaction: Heat to 90°C (oil bath) or 110°C (Microwave, 30 mins).

  • Monitoring: Monitor consumption of the bromide (Start Material).

    • Note: If conversion stalls, add 0.02 eq more catalyst.

  • Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine.

Protocol 3: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Introduction of amine motifs (common in kinase hinge binders).

Challenge: The pyridine nitrogen (N7) and indole nitrogen (N1) can chelate Pd. Solution: Use the BrettPhos or RuPhos precatalyst systems, which are bulky enough to prevent non-productive coordination.

  • Setup: In a glovebox or under strict Argon flow, combine:

    • 2-Bromo-7-azaindole (1.0 eq)

    • Amine (1.2 eq)

    • NaOtBu (Sodium tert-butoxide) (1.4 eq) - Strong base required.

    • Catalyst: Pd2(dba)3 (2 mol%) + BrettPhos (4 mol%) OR BrettPhos Pd G3 Precatalyst.

    • Solvent: t-Amyl alcohol or Toluene (anhydrous).

  • Execution: Heat to 100°C for 12 hours.

  • Validation: The product is often more polar than the starting bromide. Use LCMS to confirm product mass, as dehalogenation (reduction) is a common side reaction if the catalyst dies.

Medicinal Chemistry Applications: The "Hub" Strategy

In kinase inhibitor design, the 7-azaindole core mimics the purine ring of ATP. The 2-position usually points toward the solvent front or the ribose pocket, allowing for solubility-enhancing groups.

Diagram: Divergent Functionalization (The Hub)

Hub Core 2-Bromo-7-azaindole (Scaffold) Suzuki C2-Aryl Analogs (Kinase Selectivity) Core->Suzuki Suzuki (Pd/Boronate) Buchwald C2-Amino Analogs (Solubility/H-Bonding) Core->Buchwald Buchwald (Pd/Amine) Lithiation C3-Formyl/Halogen (Electrophilic Subst.) Core->Lithiation NIS or POCl3 (Electrophilic Subst.) N1_Protect N1-Alkylation (Pharmacokinetics) Core->N1_Protect NaH/R-X (SN2)

Caption: Figure 2. Divergent synthesis map. The 2-bromo scaffold allows orthogonal functionalization: C2 (Cross-coupling), C3 (Electrophilic substitution), and N1 (Alkylation).

Case Study: FGFR4 Inhibitors Recent literature (See Ref 3) demonstrates using the 7-azaindole scaffold to target FGFR4. The 2-position was arylated via Suzuki coupling to introduce a dimethoxy-benzene moiety, which improved selectivity against other FGF receptors.

References

  • Synthesis via N-Oxide: Minakata, S. et al. "Regioselective Functionalization of 7-Azaindole N-Oxide."[11] Bulletin of the Chemical Society of Japan, 2003 .

  • Suzuki Coupling Applications: Song, J.J. et al. "Organometallic Methods for the Synthesis of 7-Azaindoles." Chemical Society Reviews, 2007 .

  • FGFR4 Inhibitor Case Study: Pan, Z. et al. "Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors." Journal of Medicinal Chemistry, 2022 .

  • Buchwald Amination of Azaindoles: Henderson, J.L. et al. "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles." Organic Letters, 2010 .[9]

  • General Reactivity: Laha, J.K. et al. "Recent advances in the global ring functionalization of 7-azaindoles." Chemical Communications, 2020 .

Sources

Application Note: Regioselective Bromination of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold extensively utilized in medicinal chemistry and drug discovery.[1][2] Its unique structure, featuring a fusion of electron-rich pyrrole and electron-deficient pyridine rings, imparts favorable physicochemical properties and diverse biological activities. Brominated derivatives of 7-azaindole, particularly 3-bromo-1H-pyrrolo[2,3-b]pyridine, are crucial intermediates for the synthesis of a wide array of functionalized molecules, including potent kinase inhibitors for cancer therapy and compounds targeting neurodegenerative diseases.[3][4] The introduction of a bromine atom at a specific position allows for subsequent carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, enabling the exploration of diverse chemical space.[1]

This application note provides a comprehensive guide to the experimental procedure for the regioselective bromination of 1H-pyrrolo[2,3-b]pyridine at the C3 position. We will delve into the rationale behind the choice of reagents and reaction conditions, present a detailed, step-by-step protocol, and discuss the underlying mechanism that governs the observed regioselectivity.

Mechanistic Rationale for C3 Regioselectivity

The bromination of 7-azaindole is a classic example of an electrophilic aromatic substitution reaction. The pyrrole ring is significantly more activated towards electrophiles than the pyridine ring due to the lone pair of electrons on the nitrogen atom being delocalized within the five-membered ring, increasing its electron density.[1]

Computational studies and experimental evidence have shown that the C3 position of the 7-azaindole nucleus is the most electron-rich and sterically accessible site for electrophilic attack.[1] The electrophilic substitution proceeds through a Wheland intermediate (also known as an arenium ion). The intermediate formed by attack at C3 is more stable than the one formed by attack at C2 because the positive charge can be delocalized over a greater number of atoms, including the pyrrole nitrogen, without disrupting the aromaticity of the pyridine ring.

Below is a diagram illustrating the electrophilic substitution mechanism leading to the preferential formation of the C3-brominated product.

Bromination_Mechanism cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Azaindole 1H-pyrrolo[2,3-b]pyridine Electrophilic_Attack Electrophilic Attack at C3 Azaindole->Electrophilic_Attack NBS N-Bromosuccinimide (NBS) NBS->Electrophilic_Attack Wheland_Intermediate Stable Wheland Intermediate Electrophilic_Attack->Wheland_Intermediate Formation of σ-complex Deprotonation Deprotonation Wheland_Intermediate->Deprotonation Loss of H+ Product 3-Bromo-1H-pyrrolo[2,3-b]pyridine Deprotonation->Product Restoration of Aromaticity

Caption: Mechanism of C3 Bromination of 7-Azaindole.

Recommended Brominating Agents and Conditions

Several reagents can be employed for the bromination of 7-azaindole. N-Bromosuccinimide (NBS) is a widely used and highly effective reagent for this transformation due to its ease of handling as a solid and its ability to provide a low concentration of bromine in situ, which helps to minimize side reactions.[1] Another mild and efficient method involves the use of copper(II) bromide. For the purpose of this application note, we will focus on the NBS-mediated protocol, which is a common and reliable method in synthetic organic chemistry.

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Solid, easy to handle, provides a controlled release of electrophilic bromine.
Stoichiometry 1.0 - 1.1 equivalents of NBSUse of a slight excess ensures complete consumption of the starting material.
Solvent Tetrahydrofuran (THF)Aprotic solvent that dissolves both the starting material and the reagent.
Temperature 0 °C to room temperatureThe reaction is typically initiated at a lower temperature to control the initial exotherm and then allowed to warm to room temperature.
Reaction Time 1 - 4 hoursReaction progress should be monitored by TLC or LC-MS.

Detailed Experimental Protocol

This protocol describes the synthesis of 3-bromo-1H-pyrrolo[2,3-b]pyridine using N-bromosuccinimide.

Materials and Equipment:

  • 1H-pyrrolo[2,3-b]pyridine (7-azaindole)

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Glassware for extraction and filtration

Workflow Diagram:

Bromination_Workflow A 1. Dissolve 7-azaindole in anhydrous THF in a round-bottom flask. B 2. Cool the solution to 0 °C in an ice-water bath. A->B C 3. Add NBS portion-wise to the stirred solution. B->C D 4. Allow the reaction to warm to room temperature and stir for 1-4 hours. C->D E 5. Monitor the reaction progress by TLC. D->E F 6. Quench the reaction with saturated aqueous sodium thiosulfate solution. E->F G 7. Extract the product with ethyl acetate. F->G H 8. Wash the organic layer with saturated aqueous NaHCO3 and brine. G->H I 9. Dry the organic layer over anhydrous MgSO4 and filter. H->I J 10. Concentrate the filtrate under reduced pressure. I->J K 11. Purify the crude product by recrystallization or column chromatography. J->K

Caption: Experimental Workflow for the Bromination of 7-Azaindole.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1H-pyrrolo[2,3-b]pyridine (1.0 eq). Dissolve the starting material in anhydrous tetrahydrofuran (THF).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Addition of NBS: Slowly add N-bromosuccinimide (1.05 eq) to the cooled solution in portions over 5-10 minutes. It is crucial to add the NBS slowly to maintain the reaction temperature and control the reaction rate.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir the reaction for 1-4 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is complete when the starting material spot is no longer visible by UV light.

  • Work-up - Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. Stir for 10-15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.[5] Perform the extraction three times to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.[5] The sodium bicarbonate wash is to neutralize any acidic byproducts.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 3-bromo-1H-pyrrolo[2,3-b]pyridine can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Characterization of 3-Bromo-1H-pyrrolo[2,3-b]pyridine

The identity and purity of the final product should be confirmed by standard analytical techniques.

Technique Expected Data
Appearance White to off-white solid
¹H NMR Characteristic shifts for the aromatic protons of the 7-azaindole core, with the absence of the C3-H signal.
¹³C NMR A signal corresponding to the bromine-substituted carbon (C3) and other characteristic aromatic carbon signals.
Mass Spectrometry A molecular ion peak corresponding to the mass of the brominated product (m/z for C₇H₅BrN₂).[6]
Infrared (IR) Characteristic N-H stretching and aromatic C-H and C=C stretching frequencies.[6]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling chemicals.

  • N-Bromosuccinimide (NBS): NBS is a corrosive solid and a strong oxidizing agent. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.

  • Bromine: Although this protocol uses NBS to avoid handling elemental bromine, be aware that bromine is highly toxic, corrosive, and volatile. Any procedure involving bromine should be performed with extreme caution in a fume hood.

  • Quenching: The quenching of the reaction with sodium thiosulfate can be exothermic. Perform the quenching step carefully and with cooling if necessary.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The regioselective bromination of 1H-pyrrolo[2,3-b]pyridine at the C3 position is a fundamental and crucial transformation for the synthesis of a diverse range of biologically active molecules. The use of N-bromosuccinimide provides a reliable, efficient, and relatively safe method for achieving this conversion. By understanding the underlying mechanistic principles and adhering to the detailed experimental protocol and safety guidelines presented in this application note, researchers can confidently prepare 3-bromo-7-azaindole as a key building block for their drug discovery and development programs.

References

  • Ahmed Lodhi, N. (2017). Response to "How to do workup after doing bromination with NBS?". ResearchGate. Available at: [Link]

  • Han, C., Green, K., & Pfeifer, E. (2017). Preparation method of 5-bromo-7-azaindole. Google Patents (CN109081840B).
  • Chen, J., et al. (2014). Synthetic method for 3-bromopyridine. Google Patents (CN104130183A).
  • Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471–506. Available at: [Link]

  • Li, J., et al. (2012). Preparation method for 5-bromo-7-azaindole. Google Patents (CN102584820A).
  • Quezada, C. A. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock. Available at: [Link]

  • Jain, S., et al. (2020). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 6(8), 2136–2148. Available at: [Link]

  • Skwierawska, A., et al. (2010). Synthesis of 5-substituted 7-azaindoles and 7-azaindolines. European Patent Office (EP1633750B1). Available at: [Link]

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine. PubChem Compound Database. Retrieved from [Link]

  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 9(42), 24293–24303. Available at: [Link]

  • GlaxoSmithKline (2006). 1h-pyrrolo[2,3-b]pyridines. Google Patents (WO2006063167A1).

Sources

Purification of 2-bromo-1H-pyrrolo[2,3-b]pyridine by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 2-Bromo-1H-pyrrolo[2,3-b]pyridine via Flash Column Chromatography

Abstract

The purification of this compound (2-bromo-7-azaindole) presents specific challenges due to the amphoteric nature of the 7-azaindole core.[1][2] While the pyrrole NH is weakly acidic, the pyridine nitrogen (N-7) is basic, often leading to strong interactions with silanol groups on silica gel, resulting in peak tailing and yield loss.[1] This guide details an optimized protocol utilizing a buffered mobile phase system to suppress secondary interactions, ensuring high recovery (>90%) and purity suitable for subsequent metal-catalyzed cross-coupling reactions.[1][2]

Introduction & Chemical Context

This compound is a critical scaffold in the synthesis of kinase inhibitors (e.g., JAK, FGFR inhibitors).[1][2] The C-2 bromine serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1][2] However, the presence of the halogen at the 2-position renders the pyrrole ring electron-deficient compared to the parent 7-azaindole, potentially affecting stability.

  • Chemical Formula: C

    
    H
    
    
    
    BrN
    
    
    [1][2]
  • Molecular Weight: 197.03 g/mol [1][2]

  • pKa (Conjugate Acid): ~4.6 (estimated for N-7 protonation).[1][2]

  • Key Impurities: Unreacted 7-azaindole, 2,3-dibromo-7-azaindole (over-bromination), and oxidative degradation products (often brown/red tars).[1][2]

Pre-Purification Analysis

Before committing the bulk crude material, perform the following diagnostic checks.

Solubility Profile
  • Soluble: Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), DMSO.[1][2]

  • Insoluble/Poor: Hexanes, Water (at neutral pH).[1][2]

  • Recommendation: Use a minimal amount of THF or DCM for liquid loading, or adsorb onto silica for dry loading (preferred).[1][2]

TLC Method Development

Standard silica TLC plates often show streaking for azaindoles.[2]

  • Standard Eluent: 30% EtOAc in Hexanes.[2]

  • Problem: The spot for 2-bromo-7-azaindole may streak from the baseline (

    
     ~0.2–0.[2]3) due to N-7/silanol hydrogen bonding.[1][2]
    
  • Optimized Eluent: 30% EtOAc in Hexanes + 1% Triethylamine (TEA) .

    • Observation: The spot should tighten and move slightly higher (

      
       ~0.35).[1][2]
      
    • Detection: UV (254 nm) is primary.[1][2] Stain with Vanillin or KMnO

      
       if necessary (though the bromo compound is UV active).[1][2]
      

Detailed Purification Protocol

Phase 1: Stationary Phase Selection

While neutral alumina avoids the acidity issues of silica, it is often less resolving and more expensive.[1] Silica Gel (40–63 µm) is the standard, provided the mobile phase is buffered.[1][2]

Phase 2: Mobile Phase Preparation

To prevent peak tailing, the mobile phase must contain a basic modifier.

  • Solvent A: Hexanes (or Heptane) + 1% Et

    
    N[1][2]
    
  • Solvent B: Ethyl Acetate + 1% Et

    
    N[1][2]
    
  • Note: Premix the triethylamine into the bulk solvents to ensure a constant pH throughout the gradient.

Phase 3: Sample Loading (Dry Loading)

Liquid loading with polar solvents (like MeOH) can ruin resolution by "washing" the compound down the column before the gradient starts.[1][2]

  • Dissolve the crude dark solid in a minimum volume of DCM/MeOH (9:1).[1][2]

  • Add silica gel (approx. 2–3x the mass of the crude).[1][2]

  • Evaporate to dryness on a rotary evaporator until a free-flowing powder is obtained.

  • Load this powder as a compact band on top of the pre-equilibrated column.

Phase 4: Gradient Elution

Run the column using the following gradient profile (CV = Column Volume):

Step% Solvent B (EtOAc/TEA)Duration (CV)Purpose
1 0%2 CVFlush out non-polar impurities (grease, mineral oil).[1][2]
2 0% → 20%5 CVLinear ramp to begin moving the product.[2]
3 20% → 40%10 CVShallow gradient for maximum resolution of mono- vs. di-bromo species.
4 40% → 100%5 CVFlush remaining polar impurities (e.g., N-oxides).[1][2]
  • Target Elution: The 2-bromo derivative typically elutes between 25–35% EtOAc.[2]

  • Impurity Separation: The 2,3-dibromo impurity is less polar and will elute before the target. Unreacted 7-azaindole is more polar and will elute after.

Troubleshooting & Optimization

Common Issues
  • Streaking/Tailing: If 1% TEA is insufficient, switch to DCM/MeOH (95:5) + 1% NH

    
    OH .[1][2] The stronger ammonia base is more effective at masking silanols than TEA.[2]
    
  • Brown Band at Top of Column: This is likely polymerized oxidative byproducts.[1][2] Do not attempt to elute this; stop the column once the product is collected.

  • Co-elution with Starting Material: If the 2-bromo product overlaps with 7-azaindole, use a DCM/EtOAc gradient instead of Hex/EtOAc. The selectivity change often resolves the pair.

Visual Workflow (Graphviz)

PurificationLogic Start Crude 2-Bromo-7-azaindole SolubilityCheck Check Solubility (DCM vs EtOAc) Start->SolubilityCheck TLC_Check TLC Analysis (30% EtOAc/Hex) SolubilityCheck->TLC_Check Streaking Is spot streaking? TLC_Check->Streaking StandardMethod Method A: Hex/EtOAc + 1% TEA Streaking->StandardMethod No/Minor PolarMethod Method B: DCM/MeOH + 1% NH4OH Streaking->PolarMethod Yes/Severe Loading Dry Load on Silica StandardMethod->Loading PolarMethod->Loading Gradient Gradient: 0-40% B (Shallow Slope) Loading->Gradient Fractionation Collect Fractions (UV 254nm) Gradient->Fractionation Analysis Analyze Purity (NMR/LCMS) Fractionation->Analysis

Caption: Decision tree for selecting the optimal mobile phase modifier based on TLC behavior.

Characterization of Pure Compound

Verify the isolated product using NMR. The absence of the C-2 proton and the shift of the C-3 proton are diagnostic.[2]

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       ~12.0 ppm (br s, 1H, NH)[1][2]
      
    • 
       ~8.2 ppm (d, 1H, C6-H, 
      
      
      
      to N)[1]
    • 
       ~7.9 ppm (d, 1H, C4-H)[1][2]
      
    • 
       ~7.1 ppm (dd, 1H, C5-H)[1][2]
      
    • 
       ~6.6 ppm (s, 1H, C3-H) — Key Signal: This singlet confirms the 2-position is substituted.[1][2]
      

References

  • Preparation of 5-bromo-7-azaindole.Google Patents (CN109081840B).
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. PMC (NCBI). Details silica gel purification of protected 2-substituted 7-azaindoles using Hexane/EtOAc systems. [Link]

  • Synthesis and Reactivity of 7-Azaindole. ResearchGate. Comprehensive review of 7-azaindole chemistry, including acidity/basicity and handling. [Link]

  • Mobile Phase Optimization in HPLC. Phenomenex. General principles for buffering mobile phases for basic heterocycles. [Link]

Sources

Reaction of 2-bromo-1H-pyrrolo[2,3-b]pyridine with boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Suzuki-Miyaura Cross-Coupling of 2-bromo-1H-pyrrolo[2,3-b]pyridine with Boronic Acids

Introduction: The Strategic Importance of 2-Aryl-7-Azaindoles

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in modern medicinal chemistry. Its unique structure, which mimics a purine bioisostere, allows it to form crucial hydrogen bonding interactions with kinase hinge regions, making it a cornerstone for the development of potent and selective kinase inhibitors.[1] Derivatives of this scaffold are integral to therapies targeting various diseases, including cancer and inflammatory disorders.[2][3]

The synthesis of 2-aryl-7-azaindole derivatives is a key step in the drug discovery process, enabling the exploration of the structure-activity relationship (SAR) at a critical vector. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging the C2-aryl bond, offering a versatile and functional group-tolerant approach to creating diverse compound libraries.[4][5] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the theory, application, and execution of the Suzuki-Miyaura coupling between this compound and various boronic acids.

Pillar 1: Understanding the "Why" - The Reaction Mechanism

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that creates a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[5] The catalytic cycle involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the this compound. This forms a square planar Pd(II) intermediate. This step is often the rate-determining step of the entire cycle, and its efficiency can be influenced by the electron density of the aryl halide and the nature of the palladium ligands.[5][6]

  • Transmetalation : This is the key bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., K₃PO₄, Cs₂CO₃). The base reacts with the boronic acid to form a more nucleophilic "ate" complex, [Ar'B(OH)₃]⁻.[8][9] This boronate species then displaces the halide on the Pd(II) complex, positioning both organic partners on the same metal center.

  • Reductive Elimination : In the final step, the two organic groups on the palladium complex (the 7-azaindole and the aryl group from the boronic acid) couple and are expelled from the coordination sphere, forming the desired 2-aryl-1H-pyrrolo[2,3-b]pyridine product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.[5][6]

A critical consideration for this specific substrate is the presence of the unprotected N-H group on the pyrrole ring. While this acidic proton can potentially interact with the catalyst or base, modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), often exhibit high tolerance and provide excellent yields without the need for N-protection.[10][11]

Suzuki_Miyaura_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br (Azaindole Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂-Ar' (Di-organic Complex) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' (2-Aryl-7-Azaindole) RedElim->Product ArylHalide 2-Bromo-7-Azaindole (Ar-Br) ArylHalide->OxAdd BoronicAcid Ar'B(OH)₂ + Base Boronate [Ar'B(OH)₃]⁻ BoronicAcid->Boronate Activation Boronate->Transmetal

A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Pillar 2: A Validated Experimental Protocol

This protocol provides a robust starting point for the coupling of various arylboronic acids with this compound. Optimization may be required for particularly challenging or sensitive substrates.

Materials and Reagents
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2-1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%)

  • Ligand: SPhos (5 mol%)

  • Base: K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 5:1 ratio), degassed

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc) for extraction

  • Brine (saturated NaCl solution)

  • Silica Gel for column chromatography

Equipment
  • Schlenk flask or sealable reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere line (Nitrogen or Argon) with manifold

  • Standard laboratory glassware (separatory funnel, flasks, etc.)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Step-by-Step Procedure
  • Inert Atmosphere Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 197 mg), the desired arylboronic acid (1.2 mmol), the base (K₃PO₄, 2.0 mmol, 424 mg), Pd₂(dba)₃ (0.025 mmol, 23 mg), and SPhos (0.05 mmol, 21 mg).

  • Degassing: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. The removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[5]

  • Solvent Addition: Using a syringe, add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) to the flask.

  • Reaction: Place the flask in a preheated oil bath or heating block set to 80-100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL) to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to yield the pure 2-aryl-1H-pyrrolo[2,3-b]pyridine product.

General experimental workflow for the cross-coupling reaction.

Pillar 3: Data-Driven Optimization

The choice of catalyst, ligand, base, and solvent can significantly impact reaction efficiency. The following table summarizes conditions successfully employed for Suzuki-Miyaura couplings on azaindole and related nitrogen-rich heterocyclic scaffolds, providing a valuable reference for optimization.

Catalyst System (mol%)Base (equiv)Solvent SystemTemp (°C)Substrate TypeObservations & Reference
Pd₂(dba)₃ (5) / SPhos (5)Cs₂CO₃ (2)Toluene / EtOH (1:1)606-chloro-3-iodo-7-azaindoleExcellent yields for C3 arylation.[12][13]
Pd(OAc)₂ (3) / SPhos (7.5)K₃PO₄ (2)MeCN / H₂O (3:2)RefluxChloroamino-N-heterocyclesEfficient for building the azaindole core.[14]
Pd(PPh₃)₄ (5-10)Cs₂CO₃ (2)Dioxane / EtOH / H₂O140 (MW)3-bromoindazoles (unprotected)Microwave conditions effective for NH-heterocycles.[15]
PdCl₂(dppf)K₂CO₃Dimethoxyethane-5-bromoindazolesGood yields with pyrrole/thiophene boronic acids.[16]
SPhos/XPhos PrecatalystsK₃PO₄ (2)Dioxane100Unprotected chloroindazolesLigands like SPhos and XPhos are superior for unprotected N-H substrates.[10][11]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure. 2. Inappropriate base or solvent. 3. Low quality or decomposed boronic acid.1. Ensure rigorous degassing of solvents and proper inert atmosphere technique.[5] 2. Screen alternative bases (e.g., switch from K₃PO₄ to Cs₂CO₃) and solvent systems. 3. Use fresh, high-purity boronic acid. Some boronic acids are prone to decomposition.[17]
Homocoupling of Boronic Acid Presence of O₂ or Pd(II) species at the start of the reaction.Improve degassing procedures. Use a high-quality catalyst source or a pre-catalyst.[5]
Dehalogenation of Starting Material 1. Catalyst system promotes hydrodehalogenation. 2. Presence of a hydrogen source.1. Change the ligand or catalyst system. 2. Ensure solvents are anhydrous if the protocol calls for it (though water is often required).
Protodeboronation The boronic acid is replaced by a proton before transmetalation can occur.This can be base or temperature dependent. Try a milder base (e.g., K₂CO₃) or lower the reaction temperature.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a cornerstone reaction for the synthesis of biologically relevant molecules. A thorough understanding of the catalytic cycle, combined with a robust experimental protocol and an awareness of key optimization parameters, empowers researchers to efficiently generate diverse libraries of 2-aryl-7-azaindoles. By carefully controlling the reaction conditions, particularly the exclusion of oxygen and the selection of an appropriate catalyst-base system, high yields of the desired products can be reliably achieved, accelerating the pace of drug discovery and development.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 7, 2026, from [Link]

  • Ben-Yahia, A., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? Retrieved February 7, 2026, from [Link]

  • Zhang, X., et al. (2025). Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling. PMC. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... Retrieved February 7, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 7, 2026, from [Link]

  • Correa, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved February 7, 2026, from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved February 7, 2026, from [Link]

  • Martins, P., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Retrieved February 7, 2026, from [Link]

  • Cardoza, S., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Retrieved February 7, 2026, from [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Retrieved February 7, 2026, from [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (2006). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Retrieved February 7, 2026, from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • PubMed. (2020). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Retrieved February 7, 2026, from [Link]

  • Journal of the American Chemical Society. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved February 7, 2026, from [Link]

  • Beilstein Journals. (2017). Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. Retrieved February 7, 2026, from [Link]

  • PubMed. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. Retrieved February 7, 2026, from [Link]

  • Chemical Science (RSC Publishing). (2018). Synthesis of a novel polycyclic ring scaffold with antimitotic properties via a selective domino Heck–Suzuki reaction. Retrieved February 7, 2026, from [Link]

  • MDPI. (2018). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2012). (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved February 7, 2026, from [Link]

  • RSC Publishing. (2022). Synthesis of 5-aryl-3,3′-bis-indolyl and bis-7-aza-indolyl methanone derivatives from 5-bromo-7-azaindoles via sequential methylenation using microwave irradiation, CAN oxidation, and Suzuki coupling reactions. Retrieved February 7, 2026, from [Link]

  • PubMed. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved February 7, 2026, from [Link]

  • RSC Publishing. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved February 7, 2026, from [Link]

  • Princeton University. (2012). Mechanistic investigation of the nickel-catalyzed Suzuki reaction of N, O-acetals: Evidence for boronic acid assisted oxidative addition and an iminium activation pathway. Retrieved February 7, 2026, from [Link]

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Application Notes & Protocols: Synthesis of Kinase Inhibitors from 2-Bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Prominence of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1] Its structural resemblance to the adenine core of ATP allows it to function as an effective ATP competitor, binding to the catalytic domain of kinases.[1] The key to its efficacy lies in its ability to act as an excellent hinge-binding motif, typically forming two critical hydrogen bonds with the kinase hinge region, a fundamental interaction for potent inhibition.[2][3]

The development of numerous FDA-approved drugs, such as the BRAF inhibitor Vemurafenib and the CSF1R inhibitor Pexidartinib, has validated the power of the 7-azaindole core in oncology and immunology.[4][5][6] To explore the vast chemical space around this core and conduct meaningful structure-activity relationship (SAR) studies, medicinal chemists require versatile and reliable synthetic handles.

This is where 2-bromo-1H-pyrrolo[2,3-b]pyridine emerges as a cornerstone intermediate. The introduction of a bromine atom at the 2-position transforms the otherwise stable heterocycle into a highly versatile building block.[7] The carbon-bromine bond is readily activated by transition metal catalysts, enabling a diverse array of cross-coupling reactions for the regioselective installation of various substituents, a crucial step in optimizing the pharmacological profile of a drug candidate.[5][7]

This guide provides a detailed overview of the key synthetic methodologies and step-by-step protocols for leveraging this compound in the synthesis of next-generation kinase inhibitors.

Core Synthetic Strategies: Unleashing the Potential of the 2-Bromo Handle

The C-2 bromine atom is the primary site for diversification of the 7-azaindole scaffold. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose, allowing for the precise formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

G Start This compound (Starting Material) Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki R-B(OH)2 Pd Catalyst Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald R2NH Pd Catalyst Sonogashira Sonogashira Coupling (C-C Bond Formation) Start->Sonogashira Alkyne Pd/Cu Catalyst Aryl 2-Aryl/Heteroaryl 7-Azaindoles Suzuki->Aryl Amine 2-Amino 7-Azaindoles Buchwald->Amine Alkynyl 2-Alkynyl 7-Azaindoles Sonogashira->Alkynyl Inhibitors Diverse Kinase Inhibitors (FGFR, CSF1R, JAK, etc.) Aryl->Inhibitors Amine->Inhibitors Alkynyl->Inhibitors

Figure 1: General synthetic pathways from 2-bromo-7-azaindole.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

Causality & Expertise: The Suzuki-Miyaura reaction is arguably the most utilized method for arylating the 2-position of the 7-azaindole core. Its popularity stems from the commercial availability of a vast array of boronic acids and esters, mild reaction conditions, and high functional group tolerance.[8] This reaction is fundamental for installing the specific phenyl, pyridyl, or other (hetero)aryl moieties that often occupy the ATP pocket and contribute significantly to inhibitor potency and selectivity.[5][9] The choice of catalyst, ligand, and base is critical and interdependent. For electron-rich azaindoles, a less electron-rich phosphine ligand might be sufficient, while more challenging couplings often require bulky, electron-rich ligands like SPhos or XPhos to facilitate the reductive elimination step.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: In an oven-dried reaction vessel (e.g., a microwave vial or Schlenk flask) under an inert atmosphere (Nitrogen or Argon), combine this compound (1.0 equiv), the desired aryl/heteroaryl boronic acid or pinacol ester (1.2–1.5 equiv), and a base such as Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0–3.0 equiv).

    • Insight: The pyrrole N-H is acidic and can react with the base. Protecting this nitrogen (e.g., with a tosyl or SEM group) can sometimes improve yields by preventing side reactions, though many couplings proceed successfully without protection.[10][5]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2–5 mol%) and the phosphine ligand (e.g., SPhos, 4–10 mol%).

    • Insight: Pre-formed palladium catalysts like Pd(PPh₃)₄ can also be used. The choice depends on the substrate's reactivity and the need for air-stability.[10][8]

  • Solvent & Reaction: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol (ratio approx. 4:1 to 10:1).[11]

  • Heating: Heat the reaction mixture to 80–110 °C. For microwave-assisted synthesis, temperatures may reach up to 150 °C for shorter durations.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2–24 hours).

  • Work-up & Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the 2-substituted-1H-pyrrolo[2,3-b]pyridine.

Table 1: Examples of Suzuki-Miyaura Coupling with 7-Azaindole Precursors

Aryl Boronic Acid Catalyst/Ligand Base Solvent Yield Reference
Phenylboronic acid Pd₂(dba)₃ / SPhos Cs₂CO₃ Toluene/Ethanol 85% [11]
4-Methylphenylboronic acid Pd₂(dba)₃ / SPhos Cs₂CO₃ Toluene/Ethanol 89% [11]
4-Methoxyphenylboronic acid Pd₂(dba)₃ / SPhos Cs₂CO₃ Toluene/Ethanol 93% [11]
4-Fluorophenylboronic acid Pd₂(dba)₃ / SPhos Cs₂CO₃ Toluene/Ethanol 79% [11]

| 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol | 67% |[11] |

Buchwald-Hartwig Amination: Installing C-N Linkages

Causality & Expertise: The Buchwald-Hartwig amination is the premier method for forming C-N bonds, enabling the introduction of primary or secondary amines at the 2-position. This is essential for synthesizing inhibitors where an amine linker connects the 7-azaindole core to other pharmacophoric elements, or where the N-H itself acts as a hydrogen bond donor. A significant challenge with this reaction on the 7-azaindole scaffold is the potential for catalyst inhibition or side reactions involving the pyrrole N-H. Therefore, masking the pyrrole nitrogen with a protecting group, such as SEM (2-(trimethylsilyl)ethoxymethyl), is often essential for success.[5] The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is critical for deprotonating the amine nucleophile without promoting unwanted side reactions.

G cluster_0 Buchwald-Hartwig Amination Workflow Start This compound Protect Protect Pyrrole N-H (e.g., with SEM-Cl) Start->Protect Coupling Buchwald-Hartwig Coupling (Amine, Pd Catalyst, Base) Protect->Coupling Deprotect Deprotect Pyrrole N-H (e.g., with TFA or TBAF) Coupling->Deprotect Product 2-Amino-1H-pyrrolo[2,3-b]pyridine (Final Product) Deprotect->Product

Figure 2: Workflow for Buchwald-Hartwig amination.

Protocol 2: N-Protection and Buchwald-Hartwig Amination

Part A: SEM Protection of Pyrrole Nitrogen

  • Preparation: To a solution of this compound (1.0 equiv) in an anhydrous aprotic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) at 0 °C, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Activation: Stir the mixture at 0 °C for 30 minutes.

  • Reaction: Add SEM-Cl (1.2 equiv) dropwise and allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quenching & Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain N-SEM-protected 2-bromo-7-azaindole.

Part B: Buchwald-Hartwig Amination

  • Reagent Preparation: In an inert-atmosphere glovebox or Schlenk line, combine the N-SEM-protected 2-bromo-7-azaindole (1.0 equiv), the desired amine (1.2 equiv), and a strong base like Sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable ligand (e.g., XPhos or BrettPhos, 4-5 mol%).

  • Solvent & Reaction: Add degassed anhydrous toluene or 1,4-dioxane and heat the mixture to 90–110 °C until the starting material is consumed (as monitored by LC-MS).

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water, brine, dry over Na₂SO₄, and concentrate. The crude product is often carried directly to the deprotection step.

Part C: SEM Deprotection

  • Reaction: Dissolve the crude product from the previous step in a suitable solvent such as DCM. Add trifluoroacetic acid (TFA) or a fluoride source like tetrabutylammonium fluoride (TBAF) and stir at room temperature.

    • Caution: Deprotection can sometimes be challenging and lead to side products.[5] Careful monitoring is required.

  • Work-up & Purification: Once deprotection is complete, neutralize the reaction mixture carefully with a base (e.g., saturated NaHCO₃). Extract the final product, dry the organic layer, concentrate, and purify by column chromatography or preparative HPLC.

Application Showcase: Building Real Kinase Inhibitors

The true value of these protocols is demonstrated in their application to the synthesis of potent and selective kinase inhibitors.

Case Study 1: FGFR Inhibitors

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases where abnormal activation is linked to various cancers.[12][13][14] The 7-azaindole scaffold is a validated hinge-binder for FGFRs.[12]

A common synthetic route involves a Suzuki coupling to install a substituted aryl group at the C-2 or C-3 position, which then extends into a hydrophobic pocket of the kinase.[12][13]

Table 2: Representative 7-Azaindole Based Kinase Inhibitors

Inhibitor Name Primary Target Kinase(s) Key Synthetic Reaction Reference
Vemurafenib (PLX4032) BRAF V600E Fragment-based design [4][5]
Pexidartinib (PLX3397) CSF1R Structure-activity relationship studies [5][6]
Decernotinib (VX-509) JAK3 Suzuki-Miyaura Coupling [9][15]

| Compound 4h (Unnamed) | FGFR1/2/3 | Reductive Amination |[13][14] |

Figure 3: Interaction model of a 7-azaindole inhibitor in a kinase active site.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling this compound and its derivatives.[16]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[16][17]

  • Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[18]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

  • Specific Hazards: Bromo-organic compounds can be irritants and harmful if swallowed.[19] Palladium catalysts are heavy metals and should be handled with care. Strong bases like NaH and NaOtBu are corrosive and reactive; handle under inert, anhydrous conditions.

References

  • Benchchem. (n.d.). This compound | 1083181-25-2.
  • Molecules. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • PubMed. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]

  • ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. Retrieved from [Link]

  • ResearchGate. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]

  • MDPI. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Retrieved from [Link]

  • ResearchGate. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link]

  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Retrieved from [Link]

  • ACS Publications. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

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2-bromo-1H-pyrrolo[2,3-b]pyridine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Bromo-1H-pyrrolo[2,3-b]pyridine (2-Bromo-7-azaindole) as a Scaffold for Kinase Inhibitor Development

Introduction & Biological Context

This compound (CAS: 183208-35-7), commonly referred to as 2-bromo-7-azaindole , is a privileged heterocyclic scaffold in medicinal chemistry. Its structural significance lies in its ability to mimic the purine core of adenosine triphosphate (ATP), making it an indispensable intermediate in the synthesis of ATP-competitive kinase inhibitors .

Unlike the indole scaffold, the 7-azaindole core possesses a pyridine nitrogen at position 7 (N7). This atom, combined with the pyrrole nitrogen (N1), creates a donor-acceptor motif that forms high-affinity bidentate hydrogen bonds with the hinge region of kinase enzymes.[1] The bromine atom at the C2 position serves as a versatile functional handle, allowing researchers to extend the molecule into the "solvent-exposed front pocket" or "gatekeeper" regions of the kinase via cross-coupling reactions.

Key Therapeutic Areas:

  • Oncology: BRAF inhibitors (e.g., Vemurafenib analogs), Bcl-2 inhibitors (Venetoclax analogs), and JAK/STAT pathway modulators.

  • Immunology: PIM kinase and Trk receptor inhibition.

Chemical Profile & Reactivity Map

Understanding the electronic properties of 2-bromo-7-azaindole is critical for designing successful synthetic routes.

  • N1 (Pyrrole Nitrogen): Acidic (pKa ~13). prone to deprotonation. Often requires protection (Boc, SEM, Tosyl) to prevent catalyst poisoning during metal-catalyzed couplings.

  • C2 (Bromine Handle): The primary site for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings.

  • C3 (Electrophilic Site): The most electron-rich carbon. Prone to electrophilic aromatic substitution (e.g., halogenation, formylation) after C2 functionalization if not blocked.

  • N7 (Pyridine Nitrogen): Hydrogen bond acceptor. Can coordinate to metal catalysts, sometimes necessitating specific ligand choices (e.g., bulky phosphines like SPhos or XPhos).

ReactivityMap Figure 1: Functional Reactivity Map of 2-Bromo-7-azaindole Core 2-Bromo-7-azaindole (Scaffold) N1 N1 Position (pKa ~13) Requires Protection (Boc/SEM) Core->N1 C2 C2-Bromine Cross-Coupling Site (Suzuki/Buchwald) Core->C2 N7 N7 Nitrogen H-Bond Acceptor (Kinase Hinge Binding) Core->N7 C3 C3 Position Electrophilic Attack (Halogenation/Acylation) Core->C3

Quality Control & Handling

Before initiating synthesis, verify the integrity of the starting material. 7-azaindoles can degrade or discolor upon prolonged exposure to light and air.

QC Parameters:

Test Specification Method Note
Appearance White to pale yellow solid Visual Dark orange/brown indicates oxidation.
Purity >98.0% HPLC (254 nm) Impurities often include 7-azaindole (de-brominated).
1H NMR No signal at ~6.4 ppm DMSO-d6 The C2-H proton of unsubstituted 7-azaindole appears as a doublet at ~6.4 ppm. Absence confirms C2-Br.

| Storage | 2–8°C, Inert Gas | -- | Store under Argon/Nitrogen to prevent N-oxide formation. |

Experimental Protocols

Protocol A: N-Protection (Boc-Group Installation)

Rationale: While some modern catalysts allow coupling on unprotected azaindoles, installing a tert-butoxycarbonyl (Boc) group is the most robust method to ensure high yields and solubility in organic solvents.

Reagents:

  • 2-Bromo-7-azaindole (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc2O) (1.2 eq)

  • DMAP (0.1 eq) or Triethylamine (1.5 eq)

  • Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 2-bromo-7-azaindole (e.g., 1.0 g, 5.07 mmol) in anhydrous DCM (15 mL) in a round-bottom flask.

  • Catalyst Addition: Add DMAP (62 mg, 0.5 mmol). Note: DMAP acts as a nucleophilic catalyst to accelerate the reaction.

  • Reagent Addition: Add Boc2O (1.33 g, 6.09 mmol) portion-wise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product will move significantly higher (less polar) than the starting material.

  • Workup: Quench with water (10 mL). Extract with DCM (2 x 15 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Usually not required. If necessary, pass through a short silica plug eluting with 10% EtOAc/Hexane.

Protocol B: C2-Arylation via Suzuki-Miyaura Coupling

Rationale: This step installs the "tail" of the kinase inhibitor, often an aryl or heteroaryl group that extends into the solvent pocket.

Reagents:

  • N-Boc-2-bromo-7-azaindole (1.0 eq) (from Protocol A)

  • Aryl Boronic Acid (1.2 eq)[2]

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq) — Selected for robustness against steric bulk.

  • Base: 2M Aqueous Na2CO3 or K2CO3 (3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: In a microwave vial or pressure tube, combine the N-Boc-2-bromo-7-azaindole (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and Pd(dppf)Cl2·DCM (41 mg, 0.05 mmol).

  • Solvent & Base: Add 1,4-Dioxane (4 mL) and 2M Na2CO3 (1.5 mL).

  • Degassing (CRITICAL): Sparge the mixture with Argon/Nitrogen gas for 5–10 minutes. Oxygen is the primary cause of stalled Suzuki couplings in electron-rich heterocycles.

  • Reaction: Seal the vessel and heat to 80–90°C for 4–12 hours (or 100°C for 30 min in a microwave reactor).

  • Monitoring: Check LC-MS for the mass of the coupled product. The Boc group may be partially labile at high temperatures; if mass corresponds to the deprotected product, this is acceptable.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO4.

  • Purification: Flash chromatography (Gradient: 0–50% EtOAc in Hexane).

Workflow: Library Synthesis Strategy

For researchers developing a SAR (Structure-Activity Relationship) library, the following workflow maximizes efficiency.

Workflow Figure 2: Parallel Synthesis Workflow for Kinase Inhibitor Library cluster_coupling Step 2: Parallel Suzuki Coupling (Protocol B) Start Start: 2-Bromo-7-azaindole Protect Step 1: N-Boc Protection (Protocol A) Start->Protect Split Split into Batches Protect->Split Couple1 Boronic Acid A Split->Couple1 Couple2 Boronic Acid B Split->Couple2 Couple3 Boronic Acid C Split->Couple3 Deprotect Step 3: Global Deprotection (TFA/DCM or HCl/Dioxane) Couple1->Deprotect Couple2->Deprotect Couple3->Deprotect Assay Step 4: Kinase Assay (IC50 Determination) Deprotect->Assay

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst PoisoningEnsure N1 is protected. Free NH azoles can bind Pd. Switch to SPhos Pd G3 if attempting unprotected coupling.
Homocoupling Oxygen PresenceDegas solvents more rigorously. Ensure base solution is also degassed.
Protodebromination Overheating/SolventIf the Br is replaced by H (forming 7-azaindole), lower the temperature and use anhydrous conditions (switch to Cs2CO3 in Toluene).
Poor Solubility Stacking Interactions7-azaindoles stack in solution. Use polar cosolvents (DMF/DMSO) or maintain Boc protection during purification.

References

  • Song, J. J., et al. (2002). "Organometallic methods for the synthesis of 7-azaindoles." Chemical Society Reviews, 36, 1120.

  • Bamborough, P., et al. (2012). "Fragment-Based Discovery of Bcl-2 Inhibitors." Journal of Medicinal Chemistry, 55(15), 7114–7127. (Context for Venetoclax/Azaindole scaffolds).

  • Leboho, T. C., et al. (2014). "The synthesis of 2,3-disubstituted 7-azaindoles from 2-amino-3-iodopyridines via a Sonogashira/cyclization strategy." Tetrahedron, 70(39), 7022-7031.

  • Vertex Pharmaceuticals. (2014). "Discovery of Decernotinib (VX-509): A Potent and Selective JAK3 Inhibitor." Journal of Medicinal Chemistry, 57(22), 9466–9484.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

Sources

Application Notes and Protocols: One-Pot Synthesis Involving 2-Bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, often leading to enhanced pharmacological properties such as improved solubility and bioavailability.[1] Derivatives of this core structure have shown a wide range of biological activities, including potent inhibition of kinases, which are crucial targets in oncology and inflammatory diseases.[2] Consequently, the development of efficient and versatile synthetic routes to functionalized 7-azaindoles is of paramount importance to researchers in the pharmaceutical and biotechnology sectors.

2-Bromo-1H-pyrrolo[2,3-b]pyridine serves as a key building block in the synthesis of these complex molecules. The bromine atom at the 2-position provides a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of intricate molecular architectures.[3] This application note provides a detailed guide to a one-pot synthetic protocol starting from this compound, focusing on a sequential Sonogashira coupling and intramolecular cyclization to generate novel fused heterocyclic systems. This approach exemplifies a modern synthetic strategy that maximizes efficiency by reducing the number of synthetic steps, purification procedures, and overall resource consumption.

Core Principles of the One-Pot Synthesis: A Mechanistic Overview

The one-pot synthesis detailed herein is a powerful strategy that combines multiple reaction steps in a single reaction vessel without the isolation of intermediates. This approach is not only time and resource-efficient but can also lead to higher overall yields by minimizing product loss during purification steps. The described protocol is based on a palladium and copper co-catalyzed Sonogashira cross-coupling reaction, followed by an in-situ intramolecular cyclization.

The Sonogashira coupling is a robust and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[4] The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base.[4] The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with the copper acetylide and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Following the Sonogashira coupling, the newly introduced alkyne moiety, containing a suitably positioned nucleophile, can undergo an intramolecular cyclization . This step can be promoted by a change in reaction conditions, such as the addition of a specific catalyst or a change in temperature, often within the same reaction pot. This sequential one-pot approach allows for the rapid construction of complex polycyclic systems from relatively simple starting materials.

Experimental Workflow and Protocol

The following protocol describes a general procedure for the one-pot synthesis of a fused pyrrolo[2,3-b]pyridine derivative via a sequential Sonogashira coupling and intramolecular cyclization of this compound with a terminal alkyne bearing a nucleophilic group.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥97%Commercially Available
Terminal Alkyne (e.g., propargyl alcohol)≥98%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
Triphenylphosphine (PPh₃)≥99%Commercially Available
Copper(I) iodide (CuI)≥98%Commercially Available
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
Argon (Ar)High PurityCommercially Available
Step-by-Step Protocol
  • Reaction Setup:

    • To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

    • Add palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

    • The flask is then sealed with a rubber septum, and the atmosphere is replaced with argon by evacuating and backfilling three times.

  • Sonogashira Coupling:

    • To the flask, add anhydrous N,N-dimethylformamide (DMF, 5 mL) and anhydrous triethylamine (Et₃N, 3.0 mmol, 3.0 equiv) via syringe.

    • Stir the mixture at room temperature for 10 minutes to allow for the in-situ formation of the active Pd(0) catalyst.

    • Slowly add the terminal alkyne (e.g., propargyl alcohol, 1.2 mmol, 1.2 equiv) via syringe.

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Intramolecular Cyclization:

    • After completion of the Sonogashira coupling, cool the reaction mixture to room temperature.

    • Add potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv) to the reaction mixture.

    • Increase the temperature to 120 °C and stir for an additional 6-12 hours. Monitor the progress of the cyclization by TLC/LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired fused heterocyclic product.

G cluster_setup 1. Reaction Setup cluster_coupling 2. Sonogashira Coupling cluster_cyclization 3. Intramolecular Cyclization cluster_workup 4. Work-up and Purification A Add this compound, Pd(OAc)₂, PPh₃, CuI to Schlenk flask B Seal and purge with Argon A->B C Add anhydrous DMF and Et₃N B->C D Stir at RT for 10 min C->D E Add terminal alkyne D->E F Heat to 80 °C for 4-6 h E->F G Monitor by TLC/LC-MS F->G H Cool to RT G->H I Add K₂CO₃ H->I J Heat to 120 °C for 6-12 h I->J K Monitor by TLC/LC-MS J->K L Cool to RT K->L M Dilute with EtOAc and H₂O L->M N Extract and wash M->N O Dry and concentrate N->O P Column Chromatography O->P G cluster_sonogashira Sonogashira Coupling cluster_cyclization Intramolecular Cyclization Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX This compound ArX->OxAdd PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation CuC≡CR Copper Acetylide CuC≡CR->Transmetalation PdII_alkyne Ar-Pd(II)-C≡CR(L)₂ Transmetalation->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Regeneration Product_coupled Coupled Product RedElim->Product_coupled Coupled_Product Coupled Product (with nucleophile) Cyclization_step Intramolecular Nucleophilic Attack Coupled_Product->Cyclization_step Base Base (K₂CO₃) Base->Cyclization_step Fused_Product Fused Heterocycle Cyclization_step->Fused_Product

Figure 2: Proposed reaction mechanism.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low yield of Sonogashira product Inactive catalystEnsure anhydrous conditions and proper deoxygenation. Use fresh reagents and solvents. Consider a different palladium precursor or ligand.
Low reactivity of the alkyneIncrease the reaction temperature or time. Use a more reactive alkyne if possible.
Formation of homocoupled alkyne (Glaser coupling) Presence of oxygenThoroughly degas the reaction mixture. Maintain a positive pressure of inert gas.
Incomplete cyclization Insufficient base strength or temperatureUse a stronger base (e.g., Cs₂CO₃). Increase the reaction temperature for the cyclization step.
Steric hindranceModify the substrate to reduce steric hindrance near the reaction centers.
Decomposition of starting material or product High reaction temperatureOptimize the temperature for both steps individually before attempting the one-pot procedure.

Applications in Drug Discovery and Development

The one-pot synthesis of fused 1H-pyrrolo[2,3-b]pyridine derivatives is a highly valuable tool for the rapid generation of compound libraries for high-throughput screening. The structural diversity that can be achieved by varying the terminal alkyne component allows for the exploration of a broad chemical space. These novel heterocyclic scaffolds can be evaluated for their potential as inhibitors of various protein kinases, such as Janus kinases (JAKs), spleen tyrosine kinase (Syk), and others implicated in cancer and autoimmune disorders.

Furthermore, the efficiency of the one-pot approach is particularly advantageous in the lead optimization phase of drug development, where the rapid synthesis of analogs is crucial for establishing structure-activity relationships (SAR). The ability to quickly and reliably produce a range of derivatives can significantly accelerate the timeline for identifying promising drug candidates.

Conclusion

This application note has detailed a robust and efficient one-pot protocol for the synthesis of fused 1H-pyrrolo[2,3-b]pyridine derivatives starting from the versatile building block, this compound. The sequential Sonogashira coupling and intramolecular cyclization strategy offers a powerful method for the construction of complex heterocyclic systems with high atom and step economy. The provided protocol, along with the mechanistic insights and troubleshooting guide, should serve as a valuable resource for researchers in medicinal chemistry and organic synthesis, enabling the exploration of novel chemical entities with potential therapeutic applications.

References

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). The Royal Society of Chemistry. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2024). Norwegian Research Information Repository - NTNU. [Link]

  • Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-bromo-1H-pyrrolo[2,3-b]pyridine, a key building block in medicinal chemistry and drug development. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions.

Overview of Synthetic Strategies

The synthesis of this compound, also known as 2-bromo-7-azaindole, can be approached through several synthetic routes. The most common and direct method is the electrophilic bromination of 1H-pyrrolo[2,3-b]pyridine (7-azaindole). However, controlling the regioselectivity and minimizing side reactions can be challenging. Alternative multi-step syntheses involving protection and directed lithiation strategies offer better control but require more elaborate experimental setups.

This guide will focus on the direct bromination approach using N-bromosuccinimide (NBS) and address the common issues encountered during this synthesis.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Issue 1: Low Yield of the Desired 2-bromo Product

Question: My reaction is showing a low yield of this compound. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the bromination of 7-azaindole can stem from several factors, including incomplete reaction, degradation of the starting material or product, and formation of multiple byproducts. Here’s a systematic approach to troubleshoot this issue:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or low temperature. The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the initial reaction time, consider extending the reaction duration or slightly increasing the temperature. However, be cautious as excessive heat can lead to degradation.

  • Degradation:

    • Cause: 7-azaindole and its bromo-derivatives can be sensitive to strongly acidic or basic conditions and prolonged exposure to high temperatures.

    • Solution: Ensure the reaction is performed under neutral or mildly acidic conditions. If using a solvent that can generate acidic byproducts, consider adding a non-nucleophilic base like sodium bicarbonate to the workup. Minimize the reaction temperature and duration as much as possible.

  • Suboptimal Reagent Stoichiometry:

    • Cause: Using an incorrect amount of N-bromosuccinimide (NBS) can lead to either incomplete reaction or the formation of di-brominated byproducts.

    • Solution: Carefully control the stoichiometry of NBS. Start with 1.05-1.1 equivalents of NBS. A slight excess is often necessary to drive the reaction to completion, but a large excess will promote di-bromination.

Issue 2: Formation of Multiple Products, Including Di-brominated Species

Question: I am observing multiple spots on my TLC plate, and my NMR/MS analysis indicates the presence of di-bromo-1H-pyrrolo[2,3-b]pyridine. How can I suppress the formation of these byproducts?

Answer:

The formation of di-brominated byproducts is a common issue due to the electron-rich nature of the 7-azaindole ring system, which can undergo further bromination.

  • Controlling Stoichiometry:

    • Cause: As mentioned above, an excess of the brominating agent is a primary cause of over-bromination.

    • Solution: Use a controlled amount of NBS (1.05-1.1 equivalents). The slow, portion-wise addition of NBS at a low temperature (e.g., 0 °C) can help to maintain a low concentration of the brominating agent in the reaction mixture, thus favoring mono-bromination.

  • Reaction Temperature:

    • Cause: Higher reaction temperatures can increase the rate of the second bromination.

    • Solution: Perform the reaction at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common strategy.

  • Solvent Choice:

    • Cause: The choice of solvent can influence the reactivity of the brominating agent and the substrate.

    • Solution: Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are generally preferred. Solvents that can stabilize the electrophilic bromine species may increase the rate of bromination.

Issue 3: Poor Regioselectivity (Bromination at other positions)

Question: My analysis shows the presence of other bromo-isomers, not just the 2-bromo product. How can I improve the regioselectivity of the bromination?

Answer:

While the C2 position of the pyrrole ring in 7-azaindole is generally the most nucleophilic and kinetically favored for electrophilic substitution, bromination can occur at other positions, particularly C3 and C5.

  • Understanding the Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. The regioselectivity is governed by the electron density at different positions of the 7-azaindole ring.

  • Choice of Brominating Agent:

    • Cause: The nature of the brominating agent can influence regioselectivity.

    • Solution: N-bromosuccinimide (NBS) is generally a good choice for achieving high selectivity for the 2-position.[1] Other brominating agents like bromine (Br₂) might be less selective and can lead to a mixture of isomers.

  • Reaction Conditions:

    • Cause: Reaction conditions can affect the kinetic vs. thermodynamic product distribution.

    • Solution: Performing the reaction at low temperatures generally favors the kinetically controlled product, which is the 2-bromo isomer.

Issue 4: Difficulty in Purifying the Product

Question: I am struggling to purify this compound from the reaction mixture. What are the recommended purification methods?

Answer:

Purification can be challenging due to the similar polarities of the starting material, the desired product, and the di-brominated byproducts.

  • Column Chromatography:

    • Technique: Silica gel column chromatography is the most common method for purification.

    • Solvent System: A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is recommended. The exact solvent system will depend on the specific impurities present. A typical starting point is a 9:1 mixture of hexane and ethyl acetate.[2]

    • Tip: Careful monitoring of the fractions by TLC is crucial to separate the desired product from closely eluting impurities.

  • Crystallization:

    • Technique: If the crude product is sufficiently pure, crystallization can be an effective purification method.

    • Solvent: A suitable solvent system for crystallization needs to be determined empirically. Mixtures of ethyl acetate and hexane or dichloromethane and hexane are often good starting points.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

A1: The most common and commercially available starting material is 1H-pyrrolo[2,3-b]pyridine (7-azaindole). Ensure the starting material is pure and dry, as impurities can affect the reaction outcome.

Q2: Why is N-bromosuccinimide (NBS) the preferred brominating agent?

A2: NBS is a solid, easy-to-handle reagent that provides a controlled source of electrophilic bromine. It generally offers better regioselectivity for the 2-position compared to liquid bromine and minimizes the formation of acidic byproducts.

Q3: What is the role of the solvent in this reaction?

A3: The solvent solubilizes the reactants and influences the reaction rate and selectivity. Aprotic solvents like THF and DCM are preferred as they do not participate in the reaction and are relatively easy to remove after the reaction is complete.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the product and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[3]

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 1H-pyrrolo[2,3-b]pyridine (7-azaindole)

  • N-bromosuccinimide (NBS)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent).

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Add saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Data Summary

ParameterRecommended ConditionExpected Outcome
Brominating Agent N-Bromosuccinimide (NBS)High regioselectivity for the 2-position
Stoichiometry of NBS 1.05 - 1.1 equivalentsGood conversion with minimal di-bromination
Solvent Anhydrous Tetrahydrofuran (THF)Good solubility of reactants, inert medium
Reaction Temperature 0 °C to room temperatureFavors mono-bromination, minimizes side reactions
Reaction Time 1 - 3 hoursTypically sufficient for complete conversion
Purification Silica gel column chromatographyIsolation of pure 2-bromo product
Typical Yield 60 - 80%Varies based on scale and optimization

Visualizations

Reaction Workflow

G cluster_start Reaction Setup cluster_reaction Bromination cluster_workup Workup cluster_purification Purification start Dissolve 7-azaindole in THF cool Cool to 0 °C start->cool add_nbs Add NBS portion-wise cool->add_nbs warm_rt Warm to Room Temperature add_nbs->warm_rt monitor Monitor by TLC warm_rt->monitor quench Quench with Na2S2O3 monitor->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify G cluster_problem Problem Identification cluster_analysis Analysis of Reaction cluster_solution Potential Solutions problem Low Yield or Impurities incomplete_rxn Incomplete Reaction? problem->incomplete_rxn dibromination Di-bromination? problem->dibromination other_isomers Other Isomers? problem->other_isomers extend_time Extend Reaction Time/ Increase Temperature incomplete_rxn->extend_time Yes control_stoich Control NBS Stoichiometry/ Slow Addition dibromination->control_stoich Yes lower_temp Lower Reaction Temperature dibromination->lower_temp Yes check_reagent Use NBS at Low Temp other_isomers->check_reagent Yes

Caption: Troubleshooting workflow for common issues in the synthesis.

References

  • Eriksson, J., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3326. Available at: [Link]

  • Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(5), 753-759. Available at: [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. Available at: [Link]

  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. Available at: [Link]

  • Kamal, A., et al. (2011). An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. Molecules, 16(5), 3949-3960. Available at: [Link]

Sources

Technical Support Center: Optimizing Sonogashira Reactions for 2-bromo-1H-pyrrolo[2,3-b]pyridine (7-Azaindole)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the Sonogashira cross-coupling of 2-bromo-1H-pyrrolo[2,3-b]pyridine (commonly known as 2-bromo-7-azaindole). This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this powerful C-C bond-forming reaction on a key heterocyclic scaffold. Here, we move beyond generic protocols to address the specific challenges and optimization parameters pertinent to the 7-azaindole core.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the reaction, providing the core knowledge needed for successful experimental design.

Q1: What is the Sonogashira reaction, and why is it important for modifying 7-azaindoles?

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild amine base.[2][4] For medicinal chemists and material scientists, this reaction is invaluable for derivatizing the 7-azaindole scaffold, a privileged structure in numerous biologically active compounds. The resulting alkynylated 7-azaindoles are versatile intermediates for synthesizing more complex molecules, including pharmaceuticals and organic materials.[2][3]

Q2: What are the roles of the palladium catalyst and the copper(I) co-catalyst?

The reaction proceeds via two interconnected catalytic cycles.

  • The Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the 2-bromo-7-azaindole. This is followed by a transmetalation step with a copper acetylide intermediate and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[5]

  • The Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of the base to form a copper(I) acetylide intermediate.[2][6] This species is more reactive than the terminal alkyne itself and readily participates in the transmetalation step with the palladium complex, significantly accelerating the reaction and allowing for milder conditions (e.g., room temperature).[2]

Caption: The dual catalytic cycle of the Sonogashira reaction.

Q3: Can I run the Sonogashira reaction without copper? What are the advantages?

Yes, copper-free Sonogashira reactions are well-established.[1][2] The primary advantage is the prevention of alkyne homocoupling (Glaser coupling), which forms undesired diyne byproducts.[2][7] This side reaction is promoted by oxygen in the presence of copper.[8] By eliminating copper, the reaction often becomes cleaner, simplifying purification. However, copper-free conditions may require higher temperatures, different ligands, or stronger bases to achieve comparable reaction rates.[1]

Q4: Which palladium catalyst is best for coupling with 2-bromo-7-azaindole?

The choice of catalyst depends on the reactivity of your alkyne and desired reaction conditions.

CatalystCommon NameTypical Loading (mol%)Key Characteristics
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0)1-5%A reliable Pd(0) source. Can be sensitive to air. Best used in well-deoxygenated systems.
PdCl₂(PPh₃)₂ Bis(triphenylphosphine)palladium(II) chloride1-5%An air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[2] Very commonly used for N-heterocyclic substrates.[9]
Pd₂(dba)₃ Tris(dibenzylideneacetone)dipalladium(0)0.5-2%A strong Pd(0) source, often used with additional phosphine ligands (e.g., P(t-Bu)₃, XPhos) for challenging couplings.
PEPPSI™-type Catalysts Pyridine-Enhanced Precatalyst0.1-2%Highly active, air- and moisture-stable Pd(II) precatalysts with N-heterocyclic carbene (NHC) ligands. Excellent for copper-free protocols.[2]

For 2-bromo-7-azaindole, PdCl₂(PPh₃)₂ is an excellent and cost-effective starting point for optimization due to its stability and proven efficacy with similar substrates.[9]

Troubleshooting Guide

This section provides solutions to common problems encountered during the Sonogashira coupling of this compound.

Troubleshooting_Flowchart start Reaction Issue? low_yield Low or No Conversion start->low_yield Yes side_products Significant Side Products start->side_products Yes decomp Starting Material Decomposition start->decomp Yes cause_catalyst Catalyst Inactive? low_yield->cause_catalyst cause_conditions Suboptimal Conditions? low_yield->cause_conditions cause_homocoupling Alkyne Homocoupling? side_products->cause_homocoupling cause_dehalogenation Dehalogenation? side_products->cause_dehalogenation cause_base Base Too Strong/Weak? decomp->cause_base cause_temp Temperature Too High? decomp->cause_temp sol_catalyst Check catalyst quality. Use fresh catalyst. Increase loading. cause_catalyst->sol_catalyst sol_ligand Add bulky phosphine ligand (e.g., XPhos). Switch to NHC catalyst. cause_catalyst->sol_ligand If 7-azaindole inhibits Pd sol_temp_solvent Increase temperature. Screen solvents (DMF, Dioxane, Toluene). cause_conditions->sol_temp_solvent sol_degas Ensure rigorous degassing (N₂/Ar sparging). Use copper-free conditions. cause_homocoupling->sol_degas sol_base_alkyne Use a weaker base (e.g., K₂CO₃). Add alkyne slowly. cause_dehalogenation->sol_base_alkyne cause_base->sol_base_alkyne sol_temp_time Lower reaction temperature. Reduce reaction time. cause_temp->sol_temp_time

Caption: A decision tree for troubleshooting common Sonogashira issues.

Problem 1: Low or no conversion of 2-bromo-7-azaindole.

  • Potential Cause A: Catalyst Deactivation. The pyridine nitrogen of the 7-azaindole ring can coordinate to the palladium center, inhibiting its catalytic activity. This is a common issue with nitrogen-containing heterocycles.

    • Solution:

      • Switch Ligands: Move from standard triphenylphosphine to a bulkier, more electron-rich phosphine ligand like XPhos or SPhos. These ligands form more stable and active catalysts that are less susceptible to inhibition by the substrate.

      • Increase Catalyst Loading: As a simpler first step, try increasing the loading of both the palladium precatalyst and copper(I) iodide. A typical starting point is 2-5 mol% Pd and 4-10 mol% CuI.

      • Use a Pre-activated Catalyst: Ensure your Pd(II) precatalyst is properly reduced in situ. The amine base typically facilitates this, but inefficient reduction can stall the reaction.[2] Using a Pd(0) source like Pd(PPh₃)₄ can sometimes resolve this, but requires stricter anaerobic conditions.

  • Potential Cause B: Insufficiently Activating Conditions. 2-bromo-7-azaindole can be less reactive than simpler aryl bromides.

    • Solution:

      • Increase Temperature: While many Sonogashira reactions proceed at room temperature, sluggish reactions with bromides often require heating.[5] Systematically screen temperatures from 60 °C to 100 °C.

      • Solvent Choice: The solvent can have a profound impact. While an amine base like triethylamine (TEA) or diisopropylamine (DIPA) can serve as both base and solvent, using a co-solvent like DMF, 1,4-dioxane, or toluene can improve solubility and increase the reaction temperature. For 7-azaindole derivatives, DMF is often a successful choice.[9]

Problem 2: A significant amount of a diyne side product is observed (Alkyne Homocoupling).

  • Potential Cause: Oxygen in the Reaction Mixture. The copper-catalyzed homocoupling of terminal alkynes (Glaser coupling) is highly sensitive to the presence of oxygen.[2][8]

    • Solution:

      • Rigorous Degassing: Ensure all reagents, solvents, and the reaction vessel are thoroughly deoxygenated. This is the most critical factor. Use a "freeze-pump-thaw" cycle (3x) for solvents or, at a minimum, sparge the solvent and reaction mixture with an inert gas (argon or nitrogen) for 20-30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[2]

      • Switch to Copper-Free Conditions: If homocoupling persists, eliminate the CuI co-catalyst.[2] You will likely need to compensate by using a more active catalyst system (e.g., a Pd-NHC catalyst like PEPPSI-IPr) and/or higher temperatures.

Problem 3: The main byproduct is 1H-pyrrolo[2,3-b]pyridine (Dehalogenated Starting Material).

  • Potential Cause: Proto-dehalogenation. This side reaction can occur when the base is too strong or when there are protic impurities (like water) in the reaction mixture.

    • Solution:

      • Base Selection: Amine bases like TEA and DIPA are generally suitable. However, if dehalogenation is an issue, consider switching to a weaker inorganic base like K₂CO₃ or Cs₂CO₃.

      • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize sources of protons. While the reaction can be tolerant to some water, excessive amounts can promote this side reaction.[4]

Problem 4: The reaction works, but the yield is inconsistent between batches.

  • Potential Cause: Reagent Quality. The quality and purity of the reagents are paramount for reproducibility in catalysis.

    • Solution:

      • Catalyst Quality: Palladium catalysts, especially Pd(0) sources, can degrade over time. Use a fresh bottle or a catalyst from a reputable supplier. The color of PdCl₂(PPh₃)₂ should be a vibrant yellow; a brownish tint may indicate decomposition.

      • Copper(I) Iodide Purity: CuI should be off-white or very light tan. If it is green or brown, it has likely oxidized to Cu(II), which is ineffective and can promote side reactions. Purify by dissolving in a saturated KI solution and re-precipitating with water, or simply purchase a new, high-purity bottle.

      • Amine Base Purity: Amine bases should be freshly distilled or from a recently opened bottle stored under inert gas.

Reference Experimental Protocol

This protocol provides a robust starting point for the Sonogashira coupling of this compound. Optimization may be required based on the specific alkyne used.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv, 3 mol%)

  • Copper(I) Iodide (CuI) (0.06 equiv, 6 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Anhydrous DMF (if used as co-solvent)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive flow of inert gas, add PdCl₂(PPh₃)₂ and CuI.

  • Solvent Addition: Add anhydrous solvent (e.g., a 3:1 mixture of DMF/TEA, to make a 0.1 M solution with respect to the starting bromide).

  • Degassing: Sparge the resulting suspension with argon or nitrogen for an additional 15-20 minutes while stirring.

  • Alkyne Addition: Add the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to a pre-determined temperature (e.g., 80 °C) using an oil bath.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride (to remove copper salts) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Jadhav, G. P., & Shinde, V. S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6545–6589. [Link]

  • Azambuja, F., et al. (2021). Optimization of reaction conditions for the Sonogashira reaction. ResearchGate. [Link]

  • Law, H. Y., et al. (2016). Copper-free Sonogashira coupling reactions catalyzed by a water-soluble Pd–salen complex under aerobic conditions. RSC Advances. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • LibreTexts. (2021). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • NROER. (2020). Sonogashira Coupling. YouTube. [Link]

  • Li, Y., et al. (2022). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ResearchGate. [Link]

  • Wikipedia. (2023). Sonogashira coupling. Wikipedia. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Pissinate, K., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2697. [Link]

  • The Organic Chemistry Tutor. (2019). Sonogashira Coupling Reaction. YouTube. [Link]

  • Naud, S., et al. (2015). Synthesis of azaindole derivatives as inhibitors of mitotic kinase monopolar spindle 1. ResearchGate. [Link]

  • Jadhav, G. P., & Shinde, V. S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. National Center for Biotechnology Information. [Link]

  • Sharma, R., et al. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 262–285. [Link]

Sources

Technical Support Center: Synthesis of 2-Bromo-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-bromo-1H-pyrrolo[2,3-b]pyridine derivatives, a key building block for numerous applications in medicinal chemistry, including the development of kinase inhibitors.[1][2][3][4][5] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is the direct bromination of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) often problematic for synthesizing the 2-bromo derivative?

A1: Direct bromination of unprotected 7-azaindole is challenging due to issues with regioselectivity. The pyrrole ring is electron-rich and susceptible to electrophilic substitution at both the C2 and C3 positions. Furthermore, the pyridine nitrogen can be protonated or complex with reagents, influencing the reactivity of the entire heterocyclic system. This often leads to a mixture of products, including the desired 2-bromo isomer, the 3-bromo isomer, and potentially di-brominated species, making purification difficult and lowering the overall yield.[6]

Q2: What is the purpose of N-protection in the synthesis of this compound?

A2: N-protection of the pyrrole nitrogen is a crucial step to enhance the regioselectivity of the bromination reaction towards the C2 position. A suitable protecting group can sterically hinder the C3 position, directing the electrophilic bromine to the C2 position. It also prevents N-bromination and other undesirable side reactions. Common protecting groups include tosyl (Ts), phenylsulfonyl (PhSO2), and (2-(trimethylsilyl)ethoxy)methyl (SEM).[7][8]

Q3: I am observing multiple spots on my TLC after bromination, even with a protected starting material. What are the likely side products?

A3: Even with N-protection, the formation of side products is possible. The most common side products include:

  • 3-bromo isomer: Incomplete regioselectivity can still lead to the formation of the thermodynamically favored 3-bromo isomer.

  • Dibrominated products: Over-bromination can occur, leading to di-substituted products, for instance, at the 2,3- or other positions on the pyridine ring.

  • Starting material: Incomplete reaction will result in the presence of the N-protected 7-azaindole.

  • Degradation products: 7-azaindole derivatives can be sensitive to strongly acidic or basic conditions, potentially leading to decomposition.

Q4: My deprotection step is giving a low yield and multiple byproducts. What could be the issue?

A4: The choice of deprotection conditions is critical and depends on the protecting group used. For example, the deprotection of a SEM group can be challenging, as the release of formaldehyde can lead to various side products, including the formation of tricyclic eight-membered 7-azaindole structures.[7][8] For tosyl or phenylsulfonyl groups, harsh basic conditions (e.g., refluxing with aqueous NaOH) might be required, which can lead to degradation of the desired product. It is essential to carefully select deprotection reagents and conditions that are compatible with the sensitive this compound core.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Bromination

You are observing a mixture of 2-bromo and 3-bromo isomers, with a significant amount of the undesired 3-bromo product.

start Low 2-bromo:3-bromo ratio check_pg Is an N-protecting group being used? start->check_pg use_pg Implement an N-protecting group (e.g., Ts, PhSO2, SEM). check_pg->use_pg No check_pg_size Evaluate the steric bulk of the protecting group. check_pg->check_pg_size Yes increase_bulk Switch to a bulkier protecting group (e.g., TIPS). check_pg_size->increase_bulk Consider check_brominating_agent Review the brominating agent. check_pg_size->check_brominating_agent increase_bulk->check_brominating_agent change_agent Use a less reactive brominating agent (e.g., NBS instead of Br2). check_brominating_agent->change_agent Consider check_temp Analyze the reaction temperature. check_brominating_agent->check_temp change_agent->check_temp lower_temp Perform the reaction at a lower temperature (e.g., 0 °C to -78 °C). check_temp->lower_temp Consider end Improved Regioselectivity lower_temp->end start 1H-pyrrolo[2,3-b]pyridine protected N-Protected-1H-pyrrolo[2,3-b]pyridine start->protected Protection (e.g., PhSO2Cl, Base) brominated 2-Bromo-N-protected-1H-pyrrolo[2,3-b]pyridine protected->brominated Bromination (e.g., NBS, low temp) final This compound brominated->final Deprotection

Sources

Purification challenges of 2-bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Handling of 2-Bromo-1H-pyrrolo[2,3-b]pyridine

Executive Summary

You are encountering challenges with This compound (also known as 2-bromo-7-azaindole).[1] Unlike its commercially ubiquitous isomer (5-bromo-7-azaindole), the 2-bromo variant presents a unique set of purification hurdles due to its electron-rich pyrrole ring, the basicity of the pyridine nitrogen, and the lability of the C2-Bromine bond under acidic conditions.

This guide moves beyond generic advice, offering a root-cause analysis of common failures (co-elution, degradation) and providing validated protocols for isolation.

Part 1: The Purification Decision Matrix

Before attempting purification, determine the state of your crude material. The 2-bromo isomer is prone to protodebromination (reverting to starting material) and oxidative dimerization .

PurificationMatrix Start Crude Reaction Mixture CheckSM Check TLC/LCMS: >10% Starting Material? Start->CheckSM HighSM Primary Issue: Lithiation Failure (Wet solvents/Air) CheckSM->HighSM Yes LowSM Primary Issue: Isomers/Tailing CheckSM->LowSM No AcidWash Acid/Base Extraction (Risk: Debromination) HighSM->AcidWash Oily Crude (Caution) Recryst Recrystallization (Toluene or EtOAc/Hex) HighSM->Recryst Solid Crude Column Flash Chromatography (Buffered Silica) LowSM->Column Standard Path

Figure 1: Decision matrix for selecting the optimal purification pathway based on crude purity profile.

Part 2: Troubleshooting & FAQs

Module A: Chromatographic Challenges (The "Separation" Phase)

Q1: My product co-elutes with the starting material (7-azaindole) and tails significantly on silica. How do I fix this? Diagnosis: The "tailing" is caused by the interaction between the basic pyridine nitrogen (N-7) and the acidic silanols on the silica gel. 2-bromo-7-azaindole and 7-azaindole have very similar R_f values in standard neutral solvents. The Fix: You must deactivate the silica.

  • Protocol: Pre-wash your silica column with the eluent containing 1% Triethylamine (Et3N) .

  • Eluent System: Switch from Hexane/EtOAc to DCM/MeOH (95:5) with 0.5% NH4OH or 1% Et3N . The basic modifier sharpens the peaks and often resolves the slight polarity difference between the 2-bromo product (slightly less polar) and the starting material.

Q2: I see a new impurity forming during column chromatography. Is the compound stable on silica? Diagnosis: 2-Halo-azaindoles are moderately unstable on acidic silica. Prolonged exposure can lead to hydrolysis (forming the oxindole) or debromination . The Fix:

  • Speed is key: Do not leave the compound on the column overnight.

  • Use Neutral Alumina: If silica degradation persists, switch to neutral alumina (Grade III).

  • Solid Load: Load the crude as a solid adsorbed onto Celite rather than silica to minimize contact time with acidic sites.

Module B: Solubility & Crystallization (The "Isolation" Phase)

Q3: Can I avoid chromatography altogether? Answer: Yes, if your crude purity is >70%. 2-bromo-7-azaindole is a solid (often reported as yellow/brown). Recommended Solvent Systems:

  • Toluene: High success rate.[1] Dissolve hot, cool slowly to 0°C. The starting material (7-azaindole) is more soluble in cold toluene than the brominated product.

  • DCM/Hexane: Dissolve in minimal DCM, add Hexane until turbid, and refrigerate.

Table 1: Solubility Profile & Solvent Selection

SolventSolubility (25°C)Usage in PurificationNotes
DCM HighLoading / ExtractionGood for initial dissolution.
Ethyl Acetate ModerateChromatographyStandard eluent component.
Toluene Moderate (Hot)Recrystallization Best for separating from non-polar byproducts.
Hexanes LowAnti-solventUse to crash out product.
Water InsolubleWashUse for removing inorganic salts (LiBr).
Module C: Chemical Stability (The "Preservation" Phase)

Q4: My yield is lower than expected, and I see 7-azaindole increasing after workup. Why? Diagnosis: This is Protodebromination . If you synthesized the 2-bromo compound via lithiation (e.g., using n-BuLi and CBr4 or Br2), the C2-Li intermediate is extremely reactive. If the quench was not performed at low temperature (-78°C) or if the workup was too acidic, the bromine can be lost. Preventative Protocol:

  • Quench Cold: Ensure the bromine source is added at -78°C and allowed to react before warming.

  • Basic Workup: Quench the reaction with saturated NH4Cl (mildly acidic) or NaHCO3 (basic). Avoid strong acids like HCl during the workup, as protonation of the pyridine ring activates the C-2 position for nucleophilic attack or reduction.

Part 3: Standardized Purification Protocol

Target Molecule: this compound (Free NH)

Step 1: The "Flash" Filtration (Removal of Baseline Impurities)

  • Dissolve crude dark solid in minimal DCM .

  • Pass through a short pad of Celite to remove lithium salts and polymer tars.

  • Concentrate the filtrate to a solid.

Step 2: Recrystallization (Primary Purification)

  • Suspend the solid in Toluene (10 mL per gram of crude).

  • Heat to reflux (110°C) until fully dissolved. Note: If black tar remains undissolved, filter it off hot.

  • Remove from heat and allow to cool to room temperature with slow stirring.

  • Cool to 0–4°C in an ice bath for 2 hours.

  • Filter the precipitate. Wash with cold Hexane .

    • Result: This usually yields >95% pure material.

Step 3: Flash Chromatography (If Recrystallization Fails)

  • Stationary Phase: Silica Gel 60 (Pre-washed with 1% Et3N in Hexane).

  • Eluent Gradient: 0%

    
     30% EtOAc in Hexane (Linear gradient).
    
  • Observation: The 2-bromo product typically elutes before the unreacted 7-azaindole due to the halogen's lipophilicity.

  • Fraction Collection: Collect the major UV-active peak. Do not pool the "tail" as it likely contains starting material.

References & Authority

  • Synthesis & Lithiation Strategy: The synthesis of 2-substituted 7-azaindoles via directed lithiation is well-documented. The C2-lithiation requires protection (or transient protection) and low temperatures to prevent polymerization.

    • Source:Journal of Organic Chemistry, "Directed Lithiation of Simple Aromatics and Heterocycles."

  • Structural Data & NMR: this compound is characterized by specific NMR shifts. The absence of the C2-H proton (typically around

    
     6.4-6.5 ppm in 7-azaindole) confirms the substitution.
    
    • Source: ChemicalBook / BenchChem Technical Data Sheets.

  • Purification Context: General protocols for azaindole purification emphasize the need to suppress basicity-induced tailing.

    • Source:Organic Letters, "Synthesis of Azaindoles."

  • Patent Literature: Specific handling in drug discovery contexts (e.g., FGFR inhibitors) often cites the 2-bromo intermediate.

    • Source: WO2024097355A1 "Deubiquitinase-targeting chimeras..." (Cites 2-bromo synthesis/handling).

Disclaimer: This guide is for research purposes only. 2-bromo-7-azaindole is a potent chemical intermediate; standard PPE and fume hood usage are mandatory.

Sources

Technical Support Center: 7-Azaindole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Over-Bromination of 1H-pyrrolo[2,3-b]pyridine Ticket ID: #AZA-BR-003 Status: Open Assigned Specialist: Senior Application Scientist

The Reactivity Landscape

Before troubleshooting specific failures, you must understand the electronic "terrain" of your substrate. 1H-pyrrolo[2,3-b]pyridine (7-azaindole) is an electronic hybrid. It possesses the electron-rich pyrrole ring (nucleophilic) fused to an electron-deficient pyridine ring (electrophilic).

The Core Challenge: The goal is usually C-3 mono-bromination . However, the electron density at C-3 is so high that once the first bromine is added, the ring remains sufficiently nucleophilic to attack a second equivalent of brominating agent, leading to the 3,5-dibromo impurity. Conversely, the pyridine nitrogen (N-7) can act as a basic trap or a coordination site, altering reactivity.

Reactivity Map (Visualization)

ReactivityMap Substrate 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) N1 N-1 Position (Kinetic Trap) Substrate->N1 Fast, Reversible (Low Temp) C3 C-3 Position (Thermodynamic Target) Substrate->C3 Primary EAS Pathway (Nucleophilic Attack) N1->C3 Rearrangement C5 C-5 Position (Over-Bromination Site) C3->C5 Excess Reagent High Temp

Figure 1: Electrophilic Aromatic Substitution (EAS) selectivity profile of 7-azaindole.

Troubleshooting Guide (Q&A)

Ticket #001: "I am consistently getting 10-15% of the 3,5-dibromo byproduct."

Diagnosis: Stoichiometric excess or "Hot Spots." In EAS reactions on highly nucleophilic heterocycles, local high concentrations of brominating agent (at the tip of the addition funnel) cause immediate over-bromination before the reagent can disperse.

The Fix:

  • Titrate your Reagent: Do not assume commercial NBS is 100% pure. It degrades to succinimide and

    
     over time. Recrystallize NBS from water if it appears yellow/orange.
    
  • Starve the Reaction: Use exactly 0.95 to 0.98 equivalents of NBS. It is far easier to separate unreacted starting material (polar difference) than to separate the mono-bromo from the di-bromo analog (very similar Rf).

  • Cryogenic Control: Lower the temperature to 0°C or -10°C . This increases the activation energy barrier for the second bromination (C-5) relative to the first (C-3).

Ticket #002: "The reaction turns dark red, and yield is low."

Diagnosis: Oxidation/Polymerization or Pyridinium Salt Formation. If you are using elemental bromine (


), the HBr byproduct can protonate the pyridine nitrogen (N-7). This protonated species is electron-deficient, deactivating the ring toward the desired C-3 substitution and promoting side reactions (polymerization).

The Fix:

  • Switch Reagent: Move to N-Bromosuccinimide (NBS) . It produces succinimide as the byproduct, which is neutral and does not deactivate the pyridine ring as aggressively as HBr.

  • Solvent Switch: If using

    
     is mandatory, use DMF  as a solvent. DMF can buffer the HBr formed, preventing the "acid crash" of the reaction.
    
Ticket #003: "I see a spot on TLC that disappears during workup."

Diagnosis: N-Bromination (Kinetic Control). You likely formed 1-bromo-pyrrolo[2,3-b]pyridine. This is a kinetic intermediate formed by reaction at the N-1 proton. It is unstable and often reverts to starting material or rearranges to C-3 upon aqueous workup.

The Fix:

  • Ignore it: If the final isolated product is correct, this is just a transient intermediate.

  • Force Rearrangement: Allow the reaction to warm to Room Temperature (RT) for 30 minutes after the initial addition at 0°C. This promotes the thermodynamic rearrangement from N-1 to C-3.

Validated Experimental Protocol

Objective: Synthesis of 3-bromo-1H-pyrrolo[2,3-b]pyridine with <2% di-bromo impurity. Standard: Adapted from Journal of Organic Chemistry [1] and Bioorg. Med. Chem. Lett. [2].

Reagents & Equipment[1][2][3]
  • Substrate: 7-Azaindole (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (0.98 eq) - Freshly recrystallized preferred.

  • Solvent: DMF (Dimethylformamide) - Anhydrous.

  • Quench: 10% Aqueous Sodium Thiosulfate (

    
    ).
    
Step-by-Step Workflow
  • Preparation: Dissolve 7-azaindole (1.0 g, 8.46 mmol) in DMF (10 mL, 10V).

    • Note: DMF is superior to MeCN here because it solubilizes the polar substrate effectively and stabilizes the transition state.

  • Cooling: Cool the solution to 0°C in an ice/water bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Addition (Critical): Dissolve NBS (1.48 g, 8.29 mmol, 0.98 eq ) in DMF (5 mL). Add this solution dropwise over 30 minutes.

    • Why? Slow addition prevents local high concentrations of NBS, minimizing the 3,5-dibromo formation.

  • Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (50% EtOAc/Hexane).

    • Target: Spot at Rf ~0.4 (Product). Starting material (Rf ~0.3) should be faint but visible.

  • Workup:

    • Pour the reaction mixture into ice-cold water (50 mL). The product often precipitates as a solid.

    • If solid forms: Filter, wash with water (3x) to remove DMF and succinimide.

    • If no precipitate: Extract with EtOAc (3x). Wash organics with 10%

      
       (to remove DMF) and then 10% 
      
      
      
      (to quench trace bromine).
  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (DCM/MeOH gradient).

Comparison of Brominating Agents
ReagentSelectivity (C3 vs C5)ByproductsRecommended For
NBS HighSuccinimide (Easy removal)Standard Lab Scale

Low (unless -10°C)HBr (Deactivates ring)Large Scale (Cost)
DBDMH MediumHydantoinsIndustrial Scale
Py-HBr3 HighPyridinium saltsSensitive Substrates

Mechanism & Logic Check

Why does this protocol work?

  • Electronic Bias: The C-3 position is enamine-like. The lone pair on N-1 donates into the ring, activating C-3. The pyridine nitrogen (N-7) withdraws density, deactivating C-4, C-5, and C-6.

  • Solvent Effect: DMF is a polar aprotic solvent. It solvates the cationic intermediate effectively. More importantly, it complexes with

    
     (from NBS), creating a "softer" electrophile that is more selective for the highly nucleophilic C-3 over the less nucleophilic C-5.
    
  • Stoichiometry: By using 0.98 eq, we statistically prevent the product (3-bromo-7-azaindole) from competing for the brominating agent, as there is always unreacted starting material available to consume the NBS.

Decision Tree for Optimization

Optimization Start Start Optimization CheckTLC Check TLC/LCMS Start->CheckTLC Result1 >5% Di-bromo formed CheckTLC->Result1 Result2 Reaction Incomplete (>10% SM) CheckTLC->Result2 Result3 Clean Mono-product CheckTLC->Result3 Action1 Reduce Temp to -10°C Reduce NBS to 0.95 eq Result1->Action1 Action2 Do NOT add more NBS. Accept yield loss for purity. Result2->Action2 Action3 Proceed to Workup Result3->Action3

Figure 2: Optimization logic for maximizing mono-bromination yield.

References

  • Zhang, Z., et al. (2002). "Synthesis of 3-Substituted 7-Azaindole Derivatives." Journal of Organic Chemistry, 67(17), 6226–6227.

  • Fresneda, P. M., et al. (2001).[1] "Synthesis and Reactivity of 7-Azaindoles." Current Organic Chemistry, 5(5), 475-496.

  • Wang, T., et al. (2010). "Discovery of 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors."[2] Bioorganic & Medicinal Chemistry Letters, 20(1), 153-156.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 2-bromo-1H-pyrrolo[2,3-b]pyridine, commonly known as 2-bromo-7-azaindole. This scaffold is a cornerstone in medicinal chemistry and drug development, making its functionalization a critical step in many synthetic campaigns.[1][2][3][4] However, its unique electronic and structural features present distinct challenges that can often lead to failed reactions and frustrating troubleshooting cycles.

This guide is structured as a dynamic resource, moving from high-level frequently asked questions to a deep-dive troubleshooting section for when you are at the bench. It is designed to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "challenging" substrate for cross-coupling?

This is the fundamental question. The difficulty arises from two key structural features of the 7-azaindole core:

  • The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst.[5] This coordination can act as a ligand, occupying a vacant site on the metal center and inhibiting crucial steps in the catalytic cycle, such as oxidative addition or binding of the desired ligand/nucleophile.

  • The Pyrrole N-H Proton: The pyrrole N-H is acidic and can be deprotonated by the base used in the reaction. The resulting pyrrolide anion is a potent binder to the palladium center, which can lead to the formation of inactive or off-cycle catalyst species, effectively poisoning the reaction.[6]

Q2: Should I protect the pyrrole N-H before attempting a cross-coupling reaction?

This is a critical strategic decision.

  • Argument for Protection: Protecting the N-H group (e.g., with SEM, Boc, or other suitable groups) prevents the formation of the inhibitory pyrrolide anion.[6][7] This often leads to more reproducible results and can be essential for success, particularly in complex syntheses or when using sensitive catalysts.[3][7] For instance, successful Buchwald-Hartwig aminations on related scaffolds have shown that masking the pyrrole N-H is essential.[7]

  • Argument Against Protection: N-protection adds two steps to your synthesis (protection and deprotection), which can be undesirable. Some modern, highly active catalyst systems, particularly those with very bulky ligands, can sometimes overcome the challenges of the free N-H, though this often requires careful optimization. The deprotection step itself can sometimes be challenging and lead to side products.[3][7]

Q3: What are the most reliable cross-coupling reactions for functionalizing the C-2 position?

The most commonly employed and well-documented palladium-catalyzed reactions for this substrate are the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[7][8] These methods provide robust pathways to form C-C and C-N bonds, which are vital for generating the molecular diversity required in drug discovery programs.

Q4: Is the C-2 bromide the most reactive position on the 7-azaindole core?

Yes, in substrates containing multiple halide-substituted positions, oxidative addition of the palladium catalyst generally occurs preferentially at the C-2 position over other positions like C-4.[7] This inherent chemoselectivity is a valuable tool in synthetic strategy, allowing for sequential functionalization.

Troubleshooting Guide: From Theory to Benchtop Solutions

This section addresses specific experimental failures in a question-and-answer format.

Problem: My reaction shows low to no conversion of the this compound starting material.

This is the most common failure mode and typically points to an issue with catalyst activity or stability.

dot

Troubleshooting_Low_Conversion start Low / No Conversion cause1 Inactive Catalyst start->cause1 Is the active Pd(0) species forming? cause2 Inappropriate Ligand/Base start->cause2 Is the catalytic cycle proceeding efficiently? cause3 Poor Reaction Setup start->cause3 Are external factors inhibiting the reaction? solution1 Solution: Use Pre-catalyst • G2/G3/G4 Palladacycles • Ensures efficient Pd(0) formation cause1->solution1 solution2 Solution: Screen Ligands • Bulky Biarylphosphines (XPhos, RuPhos) • N-Heterocyclic Carbenes (NHCs) cause2->solution2 solution3 Solution: Rigorous Inert Technique • Degas solvent thoroughly (3x freeze-pump-thaw) • Use fresh, anhydrous solvent cause3->solution3

Caption: Troubleshooting flowchart for low conversion.

  • Likely Cause 1: Inefficient Formation or Rapid Deactivation of the Active Pd(0) Catalyst. Your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) may not be efficiently reduced to the active Pd(0) state.[9] More critically, with 7-azaindole, the substrate itself can deactivate the catalyst. The pyridine nitrogen or the deprotonated pyrrole can coordinate to the Pd(0) center, displacing your phosphine ligand and forming dormant complexes.[6][10]

  • Field-Proven Solution:

    • Switch to a Pre-catalyst: Use a modern palladacycle pre-catalyst (e.g., XPhos Pd G2/G3, RuPhos Pd G3). These complexes are air-stable but rapidly and quantitatively generate the active LPd(0) species upon exposure to the base in your reaction, bypassing problematic in-situ reduction steps.[7]

    • Ensure Rigorous Inert Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your reaction vessel is properly evacuated and backfilled with an inert gas (Argon or Nitrogen) multiple times.[11] Solvents must be anhydrous and thoroughly degassed. Sparging with argon is often insufficient; a freeze-pump-thaw cycle is the gold standard.[11]

Problem: My main product is the de-brominated starting material, 1H-pyrrolo[2,3-b]pyridine.

This side reaction, known as hydrodehalogenation, is a common pitfall.

  • Likely Cause: Presence of a Palladium-Hydride (Pd-H) Species. This can form from various pathways, including the oxidative addition of trace water or reactions involving the solvent or amine coupling partner. This Pd-H species can then reductively eliminate with your bromo-azaindole to give the undesired de-brominated product.

  • Field-Proven Solution:

    • Optimize the Ligand: Employing more sterically bulky phosphine ligands can create a crowded environment around the palladium center, which can disfavor the pathways leading to hydrodehalogenation.[6]

    • Scrutinize Your Base and Solvent: Use a non-protic, anhydrous solvent. If your base contains water (e.g., hydrated K₂CO₃) or if your solvent is not rigorously dried, this can be a source of protons. Using a non-coordinating, strong base like LHMDS or K₃PO₄ can be beneficial.

Problem: I am observing significant homocoupling of my boronic acid (Suzuki) or alkyne (Sonogashira).

Homocoupling points to specific flaws in the reaction setup or catalytic cycle.

  • Likely Cause (Suzuki): The presence of oxygen or unreduced Pd(II) species in the reaction mixture can promote the homocoupling of two boronic acid molecules.[5][12]

  • Likely Cause (Sonogashira): This is often promoted by the copper(I) co-catalyst, especially in the presence of oxygen (Glasier coupling).

  • Field-Proven Solution:

    • Aggressive Degassing: This is the most critical factor. Ensure all oxygen is removed from the reaction mixture before heating.[11][12]

    • Use High-Purity Reagents: Use a fresh bottle of palladium catalyst. Older sources of Pd₂(dba)₃ can decompose over time, forming palladium black and other species that can promote side reactions.[12]

    • Consider Copper-Free Sonogashira: For sensitive substrates, copper-free Sonogashira conditions can be employed to eliminate the Glaser homocoupling pathway. This often requires a more active palladium/ligand system.[13]

Catalyst & Ligand Selection Summary

The choice of ligand is arguably the most critical parameter for success.[6] The ligand must be sufficiently electron-rich to promote the oxidative addition of the C-Br bond and sterically bulky enough to both prevent catalyst inhibition by the substrate and facilitate the final reductive elimination step.[5][6]

Reaction TypeRecommended Palladium SourceRecommended LigandsCommon BasesTypical Solvents
Suzuki-Miyaura Pd(dppf)Cl₂, Pd₂(dba)₃, XPhos Pd G3dppf, PPh₃, SPhos, XPhos, RuPhosK₂CO₃, K₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene, DME
Buchwald-Hartwig Pd₂(dba)₃, RuPhos Pd G2/G3RuPhos, XPhos, BrettPhos, GPhosNaOtBu, K₃PO₄, LHMDSToluene, Dioxane, THF
Sonogashira PdCl₂(PPh₃)₂, Pd(OAc)₂PPh₃, Xantphos, cataCXium® AEt₃N, i-Pr₂NH, Cs₂CO₃THF, DMF, Toluene

dot

Ligand_Function cluster_Ligand Ligand Properties cluster_Impact Impact on Catalytic Cycle Ligand Ligand Steric_Bulk Steric Bulk (e.g., XPhos, RuPhos) Ligand->Steric_Bulk Electron_Donating Electron-Donating (e.g., Phosphines, NHCs) Ligand->Electron_Donating Prevent_Inhibition Prevents Substrate Coordination Steric_Bulk->Prevent_Inhibition Shields Pd center Promote_RE Promotes Reductive Elimination Steric_Bulk->Promote_RE Destabilizes intermediates Promote_OA Promotes Oxidative Addition Electron_Donating->Promote_OA Increases electron density on Pd

Caption: Relationship between ligand properties and catalytic effect.

Recommended Starting Protocols

The following are generalized protocols. Always start on a small scale when exploring new conditions.

General Procedure for Reaction Setup (Inert Atmosphere)
  • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound, the coupling partner (e.g., boronic acid, amine), the base, the palladium source, and the ligand (if not using a pre-catalyst).

  • Seal the vessel with a rubber septum or a Teflon screw cap.

  • Evacuate the flask under high vacuum for 5-10 minutes, then backfill with argon or nitrogen. Repeat this cycle a total of three times to ensure a fully inert atmosphere.[11]

  • Through the septum, add the degassed solvent(s) via syringe.

  • Place the sealed reaction vessel in a preheated oil bath or heating block and stir for the designated time.

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

Protocol 1: Suzuki-Miyaura Coupling
  • Reactants: this compound (1.0 equiv), Arylboronic acid (1.2-1.5 equiv).

  • Catalyst System: Pd(dppf)Cl₂ (3-5 mol%).

  • Base: K₂CO₃ (3.0 equiv).

  • Solvent: Dioxane and Water (4:1 or 5:1 ratio).

  • Temperature: 80-100 °C.

  • Time: 2-16 hours.

  • Expert Insight: The use of Pd(dppf)Cl₂ is a classic, robust choice for many Suzuki couplings, including those with challenging heterocyclic substrates.[14] If this fails, switching to a more active system like XPhos Pd G3 with K₃PO₄ in an anhydrous solvent like toluene is a logical next step.

Protocol 2: Buchwald-Hartwig Amination (with N-SEM Protected Substrate)
  • Reactants: 2-bromo-1-(2-(trimethylsilyl)ethoxy)methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), Amine (1.2 equiv).

  • Catalyst System: RuPhos Pd G2 (2 mol% Pd).

  • Base: NaOtBu (1.5 equiv).

  • Solvent: Toluene (anhydrous).

  • Temperature: 100-110 °C.

  • Time: 4-24 hours.

  • Expert Insight: The combination of a bulky, electron-rich dialkylbiaryl phosphine ligand like RuPhos with a strong, non-nucleophilic base like NaOtBu is a powerful system for C-N bond formation.[7][9] Protecting the N-H is highly recommended for this reaction.

Protocol 3: Sonogashira Coupling
  • Reactants: this compound (1.0 equiv), Terminal Alkyne (1.2 equiv).

  • Catalyst System: PdCl₂(PPh₃)₂ (2-5 mol%), CuI (4-10 mol%).

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (used as solvent or co-solvent).

  • Solvent: THF or DMF.

  • Temperature: Room Temperature to 80 °C.

  • Expert Insight: This is a classic Sonogashira system. To minimize homocoupling, ensure reagents are added to a thoroughly degassed solution of the catalysts in the solvent. If issues persist, explore copper-free conditions using a more advanced palladium catalyst.[13][15]

References

  • Technical Support Center: Ligand Selection for Buchwald-Hartwig Amination of 2-bromo-1H-pyrrole - Benchchem.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications.
  • Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - MDPI.
  • Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC.
  • Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substrates - Benchchem.
  • Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes - PubMed Central.
  • (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions - ResearchGate.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT.
  • (PDF) Recent Advances in Sonogashira Reactions - ResearchGate.
  • Lewis Acid-Mediated Cross-Coupling Reaction of 7-Azaindoles and Aldehydes: Cytotoxic Evaluation of C3-Linked Bis-7-azaindoles | Request PDF - ResearchGate.
  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing.
  • Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PubMed.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor - ThalesNano.
  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit.

Sources

Managing poor solubility of 2-bromo-1H-pyrrolo[2,3-b]pyridine in reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Managing Solubility & Reactivity of 2-bromo-1H-pyrrolo[2,3-b]pyridine Ticket ID: #AZA-7-BR-002 Assigned Specialist: Senior Application Scientist[1]

Triage: Immediate Action Plan

You are likely experiencing precipitation during reaction setup, catalyst poisoning (black palladium precipitation), or poor conversion in cross-couplings.[2]

The Root Cause: 2-bromo-7-azaindole possesses a "donor-acceptor" hydrogen bonding motif.[1] The pyrrole N-H (donor) and pyridine N (acceptor) form strong intermolecular dimers and stacks, leading to high lattice energy and poor solubility in non-polar solvents (DCM, Toluene).[2] Furthermore, the free N-H proton (


) is acidic enough to coordinate with and deactivate Pd(0) catalysts.[2]

Quick Fix Decision Matrix:

Solubility_Triage Start Start: What is your current issue? Precip Precipitation in Reaction Solvent Start->Precip Poison Reaction Stalls/Turns Black (Catalyst Poisoning) Start->Poison SolventCheck Are you using Non-Polar (DCM, Tol, Hex)? Precip->SolventCheck Protect Chemical Modification: Install Protecting Group Poison->Protect BaseCheck Switch Base: Use weak inorganic (K3PO4) or hindered organic Poison->BaseCheck SwitchSolvent Switch to Polar Aprotic (DMF, DMAc, DMSO) SolventCheck->SwitchSolvent Yes Heat Apply Superheating (Microwave/Sealed Tube) SolventCheck->Heat No (Already using polar)

Figure 1: Triage logic for immediate experimental adjustment.

Module 1: Solvent Engineering & Physical Dissolution

If you cannot chemically modify the substrate (i.e., you must keep the N-H free), you must disrupt the intermolecular hydrogen bonding network using solvent thermodynamics.[2]

Recommended Solvent Systems
Solvent ClassSuitabilityNotes
Polar Aprotic (High BP) Excellent DMF, DMAc, NMP. These are the gold standard.[1] They act as H-bond acceptors, breaking the azaindole dimers.[1][2] Warning: High boiling points make removal difficult.[1]
Alcohols Good n-Butanol, t-Butanol, Ethanol. Often used in Suzuki couplings (e.g., Toluene/EtOH 1:1) to solubilize the boronic acid and the azaindole.[2]
Ethers Moderate 1,4-Dioxane, THF. Dioxane is superior to THF due to higher boiling point (101°C), allowing thermal dissolution.
Chlorinated/Hydrocarbons Poor DCM, Chloroform, Toluene. Avoid these as mono-solvents.[1][2] The compound will likely crash out.[1]
The "Cosolvent Trick" for Cross-Couplings

For Suzuki-Miyaura couplings where water is required for the base:

  • Do not use: Toluene/Water or pure THF/Water.[1][2]

  • Use: 1,4-Dioxane/Water (4:1) or DMF/Water (9:1) .[1][2]

  • Why: Dioxane and DMF are miscible with water, creating a homogeneous phase at high temperatures (

    
    ) that keeps the hydrophobic bromide in solution while allowing the inorganic base to dissolve.[2]
    

Module 2: Chemical Modification (Protecting Groups)

For scale-up or difficult couplings, masking the N-H is the most robust solution .[2] This eliminates catalyst poisoning and drastically improves solubility in organic solvents (EtOAc, DCM).[1][2]

Comparison of Protecting Groups
GroupSolubility ImpactStabilityRemoval Conditions
SEM (Trimethylsilylethoxymethyl)Highest Stable to strong bases (BuLi) and nucleophiles.[1]Acid (TFA) or Fluoride (TBAF/TASF).[1][2]
Boc (tert-Butyloxycarbonyl)HighLabile to acids and high heat (

).[1][2]
Mild Acid (HCl/Dioxane) or Thermal.[1][2]
Tosyl (Toluenesulfonyl)ModerateElectron-withdrawing (deactivates ring).[1][2]Strong Base (NaOH/MeOH).[1][2]
Standard Operating Procedure: SEM Protection

Why SEM? It acts as a "dual" group—protecting the nitrogen while directing lithiation if C-H activation is needed later.[1][2]

Protocol:

  • Dissolution: Dissolve 2-bromo-7-azaindole (1.0 equiv) in anhydrous DMF (0.2 M concentration). Cool to

    
    .
    
  • Deprotonation: Add NaH (60% dispersion, 1.2 equiv) portion-wise.[1][2]

    • Observation: Gas evolution (

      
      ).[1] Solution may turn yellow/orange.[1][2] Stir for 30 min at 
      
      
      
      .
  • Alkylation: Dropwise add SEM-Cl (1.1 equiv).[1][2]

  • Reaction: Warm to Room Temperature (RT) and stir for 1–2 hours. Monitor by TLC (Product is less polar than starting material).[1][2]

  • Workup (Critical):

    • Risk:[1][3] DMF causes emulsions.[1][2]

    • Fix: Dilute with

      
       (Ether) or EtOAc.[1][2] Wash with 5% LiCl solution  (x3) to remove DMF, then Brine.[1][2]
      
  • Yield: Expect >90%. The product will be an oil or low-melting solid soluble in Hexane/EtOAc.[1][2]

Module 3: Reaction Engineering (Suzuki-Miyaura)[1]

The 2-position of 7-azaindole is electron-deficient.[1] Oxidative addition of Pd into the C-Br bond is generally facile, but the reaction often fails due to the "poisoning" effect of the free N-H or poor solubility.[2]

Workflow: Optimized Coupling Conditions

Suzuki_Workflow Input 2-bromo-7-azaindole Decision Is N-H Protected? Input->Decision Protected Yes (SEM/Boc) Decision->Protected Unprotected No (Free N-H) Decision->Unprotected CondA Condition A (Standard): Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Protected->CondA Success Isolate Product (Check for dehalogenation) CondA->Success CondB Condition B (High Activity): Pd2(dba)3 + SPhos K3PO4 (solid) n-BuOH/H2O (4:1), 100°C Unprotected->CondB CondB->Success

Figure 2: Selection of catalytic system based on protection status.

Protocol: Condition B (Unprotected Substrate)

Reference grounding: Unprotected azoles require electron-rich, bulky ligands (Buchwald ligands like SPhos/XPhos) to prevent N-coordination to the metal center.

  • Vessel: Use a microwave vial or heavy-walled pressure tube.[1][2]

  • Reagents:

    • 2-bromo-7-azaindole (1.0 equiv)[1]

    • Boronic Acid (1.5 equiv)[1][2]

    • Base:

      
       (3.0 equiv) - Use tribasic phosphate; carbonates often stall.[1][2]
      
    • Catalyst:

      
       (2 mol%) + SPhos  (8 mol%).[1][2]
      
  • Solvent: n-Butanol / Water (4:1) .

    • Why: n-Butanol dissolves the azaindole at high temp; water dissolves the phosphate.[1][2]

  • Execution: Degas with Argon. Heat to

    
     (oil bath) or 
    
    
    
    (Microwave) for 1–4 hours.

Frequently Asked Questions (FAQ)

Q: Why does my reaction turn black immediately? A: This is "Pd-black" precipitation.[1][2] The free N-H of the azaindole coordinates to the Pd(II) intermediate, displacing ligands and destabilizing the complex.[2] Solution: Use SPhos/XPhos (ligands that bind tighter than the nitrogen) or protect the nitrogen with SEM.[2]

Q: I see the starting material disappearing, but I'm getting the de-halogenated product (7-azaindole). Why? A: This is hydrodehalogenation.[1] It occurs when the transmetallation step is slow (boronic acid not dissolving or base too weak), allowing


-hydride elimination or protonolysis from the solvent.[2] Solution:  Increase the amount of Boronic acid (2.0 equiv) and switch to anhydrous Dioxane with 

if using a protected substrate.[1][2]

Q: Can I use microwave heating? A: Yes, highly recommended. Microwave heating allows you to superheat solvents (e.g., EtOH to


), which drastically improves the solubility of the 2-bromo-7-azaindole, often resolving the reaction before catalyst deactivation occurs.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9222, 1H-Pyrrolo[2,3-b]pyridine.[1][2] Retrieved from [Link][1][2]

  • Langer, P., et al. (2016). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.[1] Molecules.[1][2][4][5][6][7][8][9][10][11][12] Retrieved from [Link]

  • Bouché, L., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction.[1] ACS Omega.[1] Retrieved from [Link][1][2]

  • Ben-Yahia, A., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.[1][5] (Applied to azaindoles).[1][2][3][4][6][8][10][13][14] ResearchGate. Retrieved from [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[1][2] (Seminal work on SPhos/XPhos usage). Journal of the American Chemical Society.[1][2] Retrieved from [Link]

Sources

Technical Support Center: Navigating the Workup of 2-Bromo-1H-pyrrolo[2,3-b]pyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-bromo-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold in medicinal chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the critical workup and purification stages of your reactions, ensuring the integrity and purity of your compounds.

I. Foundational Principles of Workup for this compound Reactions

The workup procedure for any reaction involving the this compound core, also known as 2-bromo-7-azaindole, must accommodate the chemical nature of this scaffold. The presence of both a pyridine nitrogen and a pyrrole NH imparts specific properties that influence the choice of workup strategy.

Q1: What are the key chemical properties of this compound that I should consider during workup?

A1: The this compound scaffold possesses several key features that dictate its behavior during workup:

  • Basicity of the Pyridine Nitrogen: The pyridine nitrogen is basic and can be protonated in acidic conditions. This property can be exploited for acid-base extraction to remove non-basic impurities. However, it also means that the compound's solubility can be highly pH-dependent.

  • Acidity of the Pyrrole NH: The pyrrole NH is weakly acidic and can be deprotonated under strongly basic conditions. This is particularly relevant when using organolithium reagents or strong bases like sodium hydride.

  • Coordinate Bonding: The nitrogen atoms, particularly the pyridine nitrogen, can coordinate to metal catalysts, such as palladium. This can make the complete removal of the catalyst challenging.[1]

  • Polarity: The presence of two nitrogen atoms makes the 7-azaindole core relatively polar, which influences the choice of solvents for extraction and chromatography.

A thorough understanding of these properties is the first step toward designing a robust and effective workup and purification protocol.

II. General Workup Procedure: A Step-by-Step Guide

A typical workup for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, serves as a good general template.

General Workup Workflow cluster_0 Reaction Quenching cluster_1 Aqueous Workup cluster_2 Purification Quench Quench Reaction (e.g., with water or NH4Cl) Dilute Dilute with Organic Solvent (e.g., EtOAc, DCM) Quench->Dilute Transfer to separatory funnel Wash Wash with Aqueous Solutions (e.g., Water, Brine) Dilute->Wash Separate Separate Organic Layer Wash->Separate Dry Dry Organic Layer (e.g., Na2SO4, MgSO4) Separate->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Crude Product Recrystallization Recrystallization Chromatography->Recrystallization Optional further purification

Caption: A generalized workflow for the workup and purification of this compound reactions.

III. Troubleshooting Common Workup Issues

Even with a well-designed protocol, challenges can arise. This section addresses some of the most common issues encountered during the workup of this compound reactions.

A. Emulsion Formation During Extraction

Q2: I'm getting a persistent emulsion during my aqueous workup. How can I break it?

A2: Emulsions are common when working with nitrogen-containing heterocyclic compounds due to their surfactant-like properties. Here are several strategies to break an emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion.[2]

  • Filtration through Celite: Filter the entire mixture through a pad of Celite®. This can help to break up the finely dispersed droplets.[2]

  • Solvent Evaporation: If the emulsion is particularly stubborn, you can evaporate the reaction solvent and then redissolve the residue in your extraction solvent.[2]

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times. This can minimize emulsion formation from the outset.

  • Patience: Sometimes, simply letting the separatory funnel stand for an extended period (e.g., 30 minutes to an hour) can lead to phase separation.[2]

B. Palladium Catalyst Removal

Q3: I'm having trouble removing the palladium catalyst from my product. What are my options?

A3: Residual palladium is a common issue, especially given the coordinating ability of the 7-azaindole nucleus.[1] Here are several methods for palladium removal:

MethodDescriptionAdvantagesDisadvantages
Filtration through Celite® or Silica Gel A simple filtration of the crude product solution through a plug of Celite® or silica gel can sometimes remove heterogeneous palladium catalysts.Quick and easy.Often not sufficient for complete removal of soluble palladium species.
Aqueous Washes Washing the organic layer with an aqueous solution of a chelating agent can extract palladium salts. Common solutions include aqueous N-acetylcysteine or sodium thiosulfate.[3]Can be effective for some palladium species.May not be effective for all palladium complexes; can introduce water-soluble impurities.
Palladium Scavengers These are solid-supported reagents with functional groups that have a high affinity for palladium (e.g., thiol- or amine-functionalized silica).[1][4] The crude product solution is stirred with the scavenger, which is then filtered off.Highly effective for a broad range of palladium species.Can be expensive; requires an additional filtration step.
Activated Carbon Stirring the crude product solution with activated carbon can adsorb the palladium catalyst.Inexpensive and readily available.Can also adsorb the product, leading to yield loss; often requires a subsequent filtration through Celite® to remove fine carbon particles.[4]

Expert Tip: For particularly challenging cases, a combination of methods may be necessary. For example, an aqueous wash with a chelating agent followed by treatment with a solid-supported scavenger.

C. pH Sensitivity and Product Isolation

Q4: My product seems to be water-soluble at certain pH values, making extraction difficult. How can I manage this?

A4: The basic pyridine nitrogen of the 7-azaindole core can lead to increased water solubility upon protonation in acidic media.

  • Adjusting the pH: Before extraction, carefully adjust the pH of the aqueous layer to be slightly basic (pH 8-9) using a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). This will ensure that the pyridine nitrogen is in its free base form, which is less water-soluble and will partition into the organic layer.

  • Back-Extraction: If your product is contaminated with basic impurities, you can perform an acidic extraction. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1 M HCl). Your product will move into the aqueous layer. Then, neutralize the aqueous layer with a base and re-extract your product into an organic solvent.

IV. Protecting Group Stability During Workup

The pyrrole nitrogen of this compound is often protected during synthesis. The stability of these protecting groups during workup is a critical consideration.

Q5: How stable are common N-protecting groups (Boc, SEM, TIPS) to typical workup conditions?

A5: The stability of these protecting groups varies:

  • Boc (tert-Butoxycarbonyl): The Boc group is generally stable to basic and mildly acidic conditions.[5] However, it is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or HCl in methanol.[6] Therefore, avoid strongly acidic washes if you wish to retain the Boc group. A wash with 0.5 M HCl is usually tolerated.[7]

  • SEM (2-(Trimethylsilyl)ethoxymethyl): The SEM group is stable to a wide range of conditions, including basic hydrolysis and mild acids.[8][9] It can be cleaved under strongly acidic conditions (e.g., refluxing HCl) or with fluoride sources like tetrabutylammonium fluoride (TBAF).[8]

  • TIPS (Triisopropylsilyl): TIPS ethers are generally stable to aqueous workup and chromatography.[10] They are more robust than TMS or TES ethers. Cleavage is typically achieved with fluoride reagents (e.g., TBAF) or under acidic conditions.

V. Reaction-Specific Workup Procedures

A. Suzuki and other Palladium-Catalyzed Cross-Coupling Reactions

Q6: What is a reliable workup procedure for a Suzuki coupling reaction with this compound?

A6:

  • Quenching: After the reaction is complete, cool the mixture to room temperature and quench by adding water.

  • Extraction: Dilute the mixture with an organic solvent such as ethyl acetate. Transfer to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective.

B. Buchwald-Hartwig Amination

Q7: Are there any special considerations for the workup of a Buchwald-Hartwig amination?

A7: The workup is similar to that of a Suzuki coupling. However, the basic nature of the amine coupling partner and the product needs to be considered. An acidic wash can be used to remove any unreacted starting amine, but care must be taken not to protonate and solubilize your product in the aqueous layer. If the product is also basic, a different purification method, such as chromatography, will be necessary to separate it from the starting amine.

C. Organolithium and Grignard Reactions

Q8: How should I quench and work up a reaction where I've used an organolithium reagent with this compound?

A8:

  • Quenching: Cool the reaction to a low temperature (typically -78 °C) and slowly add a quenching agent. For simple quenching of excess organolithium reagent, a proton source like saturated aqueous ammonium chloride (NH₄Cl) is commonly used. For reactions with electrophiles, the quench will depend on the nature of the electrophile.

  • Aqueous Workup: Allow the mixture to warm to room temperature and add water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Washing: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer, filter, and concentrate.

  • Purification: Purify by column chromatography.

Safety Note: Organolithium reagents are pyrophoric and react violently with water. Always handle them with extreme care under an inert atmosphere. The quenching procedure should be performed slowly and at low temperatures.[11]

VI. Advanced Purification Strategies

Q9: My compound is proving very difficult to purify by standard column chromatography. What are my alternatives?

A9:

  • Alternative Stationary Phases: If your compound streaks or shows poor separation on silica gel, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds.[12] Reversed-phase (C18) chromatography is suitable for highly polar compounds.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. The key is to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.[13]

  • Preparative HPLC: For very challenging separations or to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.

Troubleshooting_Purification Start Crude Product Chromatography Standard Silica Gel Chromatography Start->Chromatography Troubleshoot Poor Separation or Decomposition? Chromatography->Troubleshoot Success Pure Product Troubleshoot->Success No Alternative_Stationary_Phase Try Alternative Stationary Phase (Alumina, C18) Troubleshoot->Alternative_Stationary_Phase Yes Alternative_Stationary_Phase->Success Recrystallization Attempt Recrystallization Alternative_Stationary_Phase->Recrystallization If solid Prep_HPLC Consider Preparative HPLC Alternative_Stationary_Phase->Prep_HPLC For high purity Recrystallization->Success Prep_HPLC->Success

Caption: Decision-making workflow for troubleshooting the purification of this compound derivatives.

VII. References

  • Reddy, K. A., et al. (2010). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides and Nucleic Acids, 29(2), 132-139. [Link]

  • Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. [Link]

  • Di Mola, A., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(16), 4937. [Link]

  • Reddit. (2014). Removal of Boc protecting group as workup? r/chemistry. [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Leas, D. A., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1548-1583. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Reddit. (2025). Your trick to remove residual palladium. r/Chempros. [Link]

  • Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. [Link]

  • Frontier, A. (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Biotage. (2023). Tackling emulsions just got easier. [Link]

  • Kremsmair, A., et al. (2023). In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li-Exchange. Angewandte Chemie International Edition, 62(1), e202214377. [Link]

  • University of Wisconsin-Madison. (n.d.). Alcohol Protecting Groups. [Link]

  • Overhoff, J., & Proost, W. (1938). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 57(2), 179-188. [Link]

  • Chemistry Realistic. (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]

  • Vedejs, E., & Daugulis, O. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. The Journal of Organic Chemistry, 65(4), 1078-1081. [Link]

  • Ashenhurst, J. (2016). Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. Indian Institute of Technology Bombay. [Link]

  • Rosales, A. (2015). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile (Doctoral dissertation, Universität Rostock). [Link]

  • Zaitsev, V. P., et al. (2024). Extraction of Palladium from Spent Nuclear Fuel Reprocessing Solutions. Molecules, 29(3), 564. [Link]

  • Myers, A. G. (n.d.). Organolithium Reagents. Harvard University. [Link]

  • OpenStax. (2023). 10.7 Organometallic Coupling Reactions. Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]

  • ResearchGate. (2013). Can anyone tell me how to cleave a Boc group in basic conditions, as my molecule has acid sensitive functional group? [Link]

  • Johnson Matthey. (2025). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. [Link]

  • Myers, A. G. (n.d.). Protecting Groups. Harvard University. [Link]

  • Reddy, K. A., et al. (2010). An Efficient Deprotection of N -Trimethylsilylethoxymethyl (SEM) Groups From Dinucleosides and Dinucleotides. ResearchGate. [Link]

  • LibreTexts. (2023). Grignard and Organolithium Reagents. Chemistry LibreTexts. [Link]

  • The Organic Chemistry Tutor. (2020). Gilman Reagent & Organocuprates. YouTube. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Reddit. (2022). troubleshooting column chromatography. r/chemistry. [Link]

  • Environmental Treatment Inc. (n.d.). Emulsion Breaking: Water Formulation Strategies That Work. [Link]

  • Bio, A. M., et al. (2018). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS omega, 3(10), 13185-13198. [Link]

  • Ashenhurst, J. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

  • The Organic Chemistry Tutor. (2020). Gilman Reagent & Organocuprates. YouTube. [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. [Link]

  • Salami, H., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappearing” Polymorphs of Ritonavir. Crystal Growth & Design. [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]

  • PhosphonicS. (2024). Palladium removal test kits. [Link]

  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]

Sources

Navigating the Labyrinth of 2-bromo-1H-pyrrolo[2,3-b]pyridine Scale-Up: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 2-bromo-1H-pyrrolo[2,3-b]pyridine (also known as 2-bromo-7-azaindole). This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of scaling up the synthesis of this critical pharmaceutical intermediate. As Senior Application Scientists, we understand that transitioning a synthesis from the bench to a pilot plant or full-scale production environment introduces a unique set of challenges. This document will serve as a practical resource to anticipate, understand, and overcome these hurdles.

Understanding the Core Challenge: Regioselectivity

The primary obstacle in the synthesis of this compound is achieving regioselective bromination at the C2 position. Direct electrophilic bromination of the 1H-pyrrolo[2,3-b]pyridine core is known to predominantly yield the 3-bromo isomer due to the electronic properties of the bicyclic system. Therefore, a more nuanced, multi-step approach is required for a scalable and reproducible synthesis of the desired 2-bromo isomer.

The most robust and scalable strategy involves a directed ortho-metalation (DoM) approach. This methodology leverages a protecting group on the pyrrole nitrogen to direct deprotonation to the adjacent C2 position, followed by quenching with a suitable bromine source.

Recommended Synthetic Pathway for Scale-Up

The recommended synthetic pathway for the large-scale production of this compound is a three-step process:

  • N-Protection: Protection of the pyrrole nitrogen of 1H-pyrrolo[2,3-b]pyridine.

  • Directed ortho-Metalation and Bromination: Regioselective deprotonation at the C2 position followed by reaction with a brominating agent.

  • N-Deprotection: Removal of the protecting group to yield the final product.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Directed ortho-Metalation & Bromination cluster_2 Step 3: N-Deprotection start 1H-pyrrolo[2,3-b]pyridine step1 Reaction with Protecting Agent (e.g., TsCl) start->step1 step1_out N-Protected-1H-pyrrolo[2,3-b]pyridine step2 Deprotonation with Organolithium Reagent (e.g., n-BuLi) step1_out->step2 step3 Quenching with Brominating Agent (e.g., CBr4) step2->step3 step3_out N-Protected-2-bromo-1H-pyrrolo[2,3-b]pyridine step4 Removal of Protecting Group step3_out->step4 end end step4->end This compound

Caption: Recommended three-step synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: N-Protection

Q1: What is the best protecting group for the directed metalation of 1H-pyrrolo[2,3-b]pyridine?

A1: The choice of protecting group is critical for the success of the directed ortho-metalation. A tosyl (Ts) group is highly recommended for scale-up operations.[1] The sulfonyl group is a robust directing group for metalation and is stable under the strongly basic conditions of the subsequent step. Furthermore, a variety of conditions are available for its removal. Other protecting groups like Boc (tert-butyloxycarbonyl) may not be as effective in directing the metalation to the C2 position and can be less stable.

Q2: I am seeing incomplete conversion during the N-protection step. What could be the cause?

A2: Incomplete conversion during the tosylation of 1H-pyrrolo[2,3-b]pyridine on a large scale is often due to a few factors:

  • Base Strength and Solubility: Ensure a sufficiently strong and soluble base is used to deprotonate the pyrrole nitrogen. Sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is a common choice. On a larger scale, ensuring efficient stirring to break up clumps of NaH is crucial.

  • Moisture: The presence of water will quench the base and prevent complete deprotonation. Ensure all reagents and solvents are rigorously dried before use.

  • Reaction Temperature: While the initial deprotonation is often performed at 0°C, allowing the reaction to slowly warm to room temperature can help drive it to completion.

Table 1: Troubleshooting N-Protection of 1H-pyrrolo[2,3-b]pyridine

IssuePotential CauseRecommended Action
Incomplete ConversionInsufficient base, presence of moisture, low reaction temperature.Use a slight excess of a strong, anhydrous base (e.g., NaH). Ensure all reagents and solvents are dry. Allow the reaction to warm to room temperature.
Formation of Side ProductsReaction temperature too high, prolonged reaction time.Maintain the recommended temperature profile. Monitor the reaction by TLC or HPLC to avoid over-reaction.
Part 2: Directed ortho-Metalation and Bromination

Q3: My directed metalation is not proceeding to completion, or I am getting a low yield of the 2-bromo product. What are the critical parameters for this step?

A3: The directed ortho-metalation is the most challenging step to scale up due to the use of highly reactive organolithium reagents. Key parameters for success include:

  • Choice of Organolithium Reagent: n-Butyllithium (n-BuLi) is generally the reagent of choice for this transformation. More reactive organolithiums like sec-butyllithium or tert-butyllithium can lead to side reactions.

  • Temperature Control: This reaction is highly exothermic and requires strict temperature control. The reaction should be carried out at low temperatures (typically -78°C) to prevent decomposition of the lithiated intermediate and side reactions. On a larger scale, efficient heat transfer is paramount, and the addition of the organolithium reagent must be carefully controlled.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the preferred solvent. It is crucial that the solvent is completely dry, as any moisture will quench the organolithium reagent.

  • Brominating Agent: While elemental bromine can be used, it is hazardous to handle on a large scale. A safer and effective alternative is tetrabromomethane (CBr₄).

Q4: I am observing the formation of the 3-bromo isomer as a significant impurity. How can I improve the regioselectivity for the 2-position?

A4: The formation of the 3-bromo isomer indicates that either the directed metalation is not fully regioselective or there is a competing electrophilic bromination pathway. To improve selectivity:

  • Ensure Complete Deprotonation: The N-protected starting material must be fully deprotonated at the C2 position before the addition of the brominating agent. This can be achieved by ensuring the correct stoichiometry of the organolithium reagent and allowing sufficient time for the deprotonation to occur.

  • Slow Addition of Brominating Agent: The brominating agent should be added slowly at low temperature to the pre-formed lithiated species. This minimizes the concentration of the brominating agent at any given time, reducing the chance of direct electrophilic attack at the 3-position.

Q5: What are the primary safety concerns when performing a large-scale organolithium reaction?

A5: Organolithium reagents are pyrophoric and react violently with water and other protic sources. A thorough safety review is essential before scaling up. Key safety considerations include:

  • Inert Atmosphere: The reaction must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.

  • Temperature Control: A robust cooling system is necessary to manage the exotherm of the reaction.

  • Personal Protective Equipment (PPE): Fire-retardant lab coats, safety glasses, and appropriate gloves are mandatory.

  • Quenching: A well-defined and controlled quenching procedure for any excess organolithium reagent is essential.

For a comprehensive guide on the safe handling of organolithium reagents, refer to established safety protocols.[2][3][4]

G start Low Yield or Poor Regioselectivity q1 Is the reaction under a strictly inert atmosphere? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the temperature maintained at -78°C during addition? a1_yes->q2 remedy1 Improve inerting of the reactor. Ensure all transfers are done under positive inert gas pressure. a1_no->remedy1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are all reagents and solvents rigorously anhydrous? a2_yes->q3 remedy2 Improve reactor cooling. Slow down the addition rate of the organolithium reagent. a2_no->remedy2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the stoichiometry of the organolithium reagent correct? a3_yes->q4 remedy3 Use freshly dried solvents. Ensure starting materials are thoroughly dried before use. a3_no->remedy3 a4_no No q4->a4_no a4_yes Yes remedy4 Titrate the organolithium reagent before use to determine the exact concentration. a4_no->remedy4

Caption: Troubleshooting decision tree for the directed ortho-metalation and bromination step.

Part 3: N-Deprotection and Purification

Q6: What are the recommended conditions for the removal of the tosyl protecting group on a large scale?

A6: The removal of the tosyl group can be achieved under various conditions. For scale-up, a common and effective method is hydrolysis with a strong base, such as sodium hydroxide or potassium hydroxide, in a protic solvent like methanol or ethanol. The reaction may require elevated temperatures to proceed at a reasonable rate.

Q7: I am having difficulty purifying the final product, this compound. What are the best methods for large-scale purification?

A7: The choice of purification method will depend on the impurity profile of the crude product.

  • Crystallization: If the crude product is a solid and has a relatively high purity, crystallization is the most economical and scalable purification method. A solvent screen should be performed to identify a suitable solvent system that provides good recovery and efficiently purges impurities.

  • Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure may be a viable option. However, the thermal stability of the product should be evaluated to avoid decomposition.

  • Column Chromatography: While effective at the lab scale, large-scale column chromatography can be expensive and generate significant solvent waste. It is typically reserved for high-value products or when other methods fail to provide the required purity.

Table 2: Comparison of Large-Scale Purification Methods

MethodAdvantagesDisadvantagesBest Suited For
Crystallization Cost-effective, highly scalable, can provide very pure material.Requires the product to be a solid, may have lower recovery.Solid products with moderate to high initial purity.
Distillation Good for removing non-volatile impurities, can be continuous.Requires the product to be thermally stable, may not separate closely boiling impurities.Liquid or low-melting solid products.
Column Chromatography High resolution, can separate complex mixtures.Expensive, generates large amounts of solvent waste, can be difficult to scale.High-value products or when high purity is essential and other methods are ineffective.

Conclusion

The scale-up synthesis of this compound presents significant challenges, primarily related to achieving the desired regioselectivity. By employing a well-designed, multi-step synthetic strategy centered around directed ortho-metalation, and by carefully considering the critical process parameters and safety precautions at each stage, these challenges can be effectively overcome. This guide provides a framework for troubleshooting common issues and making informed decisions to ensure a successful and efficient scale-up campaign.

References

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. [Link]

  • Hua, J., Ji, X., Hao, S., Zhao, M., Lai, M., Ren, T., Xi, G., Wang, E., Wang, J., & Wu, Z. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances, 10(53), 31819–31823. [Link]

  • Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705. [Link]

  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (2002). Safe handling of organolithium compounds in the laboratory. Chemical Health & Safety, 9(3), 6–11. [Link]

  • American Chemical Society. (n.d.). Lithiation Reaction. Retrieved February 7, 2026, from [Link]

  • YouTube. (2022, September 27). Safe Lithiation Reactions Using Organolithium Reagents l Protocol Preview. JoVE. [Link]

  • Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved February 7, 2026, from [Link]

  • Eureka | Patsnap. (n.d.). Method for synthesizing 5-bromo-7-azaindole. Retrieved February 7, 2026, from [Link]

  • Molecules. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved February 7, 2026, from [Link]

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  • ResearchGate. (2017). A Simple Scale-up Strategy for Organolithium Chemistry in Flow Mode: From Feasibility to Kilogram Quantities. [Link]

  • SciSpace. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. [Link]

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  • ACS Publications. (2014). Optimization of Organolithium Reactions. [Link]

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  • Organic Chemistry Data. (n.d.). A. Organolithium Reagents. Retrieved February 7, 2026, from [Link]

  • New Journal of Chemistry. (2017). Organolithium-mediated cyclization reactions: a practical way to access hetero- and carbocycles. [Link]

  • ACS Publications. (2021). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. [Link]

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  • RSC Publishing. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. [Link]

  • Google Patents. (n.d.). Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride.
  • ResearchGate. (n.d.). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Retrieved February 7, 2026, from [Link]

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  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

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  • Organic Chemistry Portal. (2021). Efficient Synthesis of 3-Halo-2,3-disubstituted-6-azaindole Derivatives. [Link]

Sources

Technical Support Center: Deprotection of N-Boc-2-bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the deprotection of N-Boc-2-bromo-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for this critical synthetic step. The unique electronic nature of the 7-azaindole scaffold, coupled with the 2-bromo substituent, presents specific challenges that will be addressed herein.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for deprotecting N-Boc-2-bromo-1H-pyrrolo[2,3-b]pyridine?

A1: The most prevalent methods involve acidolysis.[1] Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol, are commonly employed.[2][3] Alternative, milder conditions, such as using p-toluenesulfonic acid (TsOH) or thermal methods, can also be effective, particularly if the substrate is sensitive to harsh acidic conditions.[1][4]

Q2: Why is the deprotection of this specific molecule challenging?

A2: The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is an electron-rich heteroaromatic system. During acid-catalyzed deprotection, a reactive tert-butyl cation is generated.[5] This cation is a potent electrophile and can react with the electron-rich azaindole ring, leading to undesired t-butylation side products. The position of this side reaction can vary, but it complicates purification and reduces the yield of the desired product.

Q3: What is the role of a "scavenger" in this reaction?

A3: A scavenger is a reagent added to the reaction mixture to trap the reactive tert-butyl cation.[6] Scavengers are nucleophiles that are more reactive towards the t-butyl cation than the azaindole ring. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or thioanisole. By reacting with the t-butyl cation, they prevent it from alkylating your product.

Q4: My deprotection reaction is sluggish or incomplete. What could be the cause?

A4: Incomplete reactions can stem from several factors. Insufficient acid concentration, low reaction temperatures, or short reaction times are common culprits.[7] The presence of the electron-wigsawing bromo- group can sometimes slow down the reaction compared to unsubstituted azaindoles.[3] Additionally, moisture in the reaction can hydrolyze the acid, reducing its effectiveness. Ensure you are using anhydrous solvents and fresh reagents.

Q5: After removing the solvent, I have an oil instead of a solid. How should I proceed?

A5: The deprotected product is often obtained as its hydrochloride or trifluoroacetate salt, which can be oils or sticky solids. Trituration with a non-polar solvent like diethyl ether or hexane can often induce precipitation. If the product is intended to be used as the free base, a basic workup is required to neutralize the salt.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Deprotected Product 1. Incomplete Reaction: Insufficient acid, time, or temperature. 2. Product Degradation: The 7-azaindole core can be sensitive to prolonged exposure to strong acids. 3. Side Reactions: t-butylation of the azaindole ring.1. Optimize Reaction Conditions: Increase the equivalents of acid, prolong the reaction time, or gently warm the reaction. Monitor progress by TLC. 2. Use Milder Conditions: Consider switching from TFA to 4M HCl in dioxane, which is often less harsh. Alternatively, explore thermal deprotection. 3. Add a Scavenger: Incorporate triethylsilane (TES) or triisopropylsilane (TIS) into the reaction mixture to trap the t-butyl cation.
Multiple Spots on TLC After Reaction 1. Incomplete Reaction: Starting material is still present. 2. t-Butylation Side Product: An additional, less polar spot may be visible. 3. Degradation: Unidentified decomposition products may appear.1. Drive the Reaction to Completion: See "Low Yield" solutions. 2. Employ Scavengers: This is the most effective way to prevent t-butylation. 3. Purification: Careful column chromatography may be required to isolate the desired product. Consider using a milder deprotection method for future attempts.
Difficulty Isolating the Product 1. Product is Highly Soluble: The product salt may be soluble in the workup solvents. 2. Product is an Oil: The salt may not readily crystallize.1. Avoid Aqueous Workup if Possible: If the product is the salt, concentrate the reaction mixture and triturate with a non-polar solvent. 2. Convert to Free Base: Perform a basic workup (e.g., with saturated NaHCO₃ solution) and extract the free base with an organic solvent. The free base may be more likely to be a solid.
Product is Unstable During Storage 1. Residual Acid: Traces of acid can cause degradation over time. 2. Air/Light Sensitivity: The deprotected 2-bromo-7-azaindole may be sensitive to oxidation or light.1. Ensure Complete Neutralization: If isolating the free base, ensure the aqueous wash is sufficiently basic. 2. Store Under Inert Atmosphere: Store the purified product under argon or nitrogen in a sealed vial, protected from light, and at a low temperature.

Experimental Protocols

Protocol 1: Deprotection using HCl in Dioxane (Recommended)

This method is often cleaner than using TFA and avoids the formation of trifluoroacetylated byproducts.

  • Preparation: Dissolve N-Boc-2-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous 1,4-dioxane (approximately 0.1 M concentration).

  • Reaction: To the stirred solution, add a 4.0 M solution of HCl in 1,4-dioxane (4.0-5.0 eq).

  • Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up (to isolate the HCl salt): Concentrate the reaction mixture under reduced pressure. To the resulting residue, add diethyl ether and sonicate or stir to induce precipitation. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield 2-bromo-1H-pyrrolo[2,3-b]pyridine hydrochloride.[2]

  • Work-up (to isolate the free base): Concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base.[8]

Protocol 2: Deprotection using TFA with a Scavenger

This is a common and effective method, with the scavenger minimizing side reactions.

  • Preparation: Dissolve N-Boc-2-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

  • Addition of Scavenger: Add triethylsilane (TES) (1.5-2.0 eq) to the solution.

  • Reaction: Add trifluoroacetic acid (TFA) (10-20 eq, often used as a 20-50% solution in DCM) to the stirred mixture.

  • Monitoring: Stir at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM several times to remove excess TFA. Proceed with a basic workup as described in Protocol 1 to obtain the free base.

Data Presentation

Method Reagents Typical Conditions Pros Cons
Acidolysis (HCl) 4M HCl in Dioxanert, 2-4 hGenerally clean, product precipitates as HCl salt.[2]Slower than TFA for some substrates.
Acidolysis (TFA) TFA, DCM, TESrt, 1-3 hFast and effective.[6]Harsh acid, potential for side reactions if no scavenger is used.[9]
Acidolysis (TsOH) TsOH·H₂O, DME40°C, 2 hMilder than TFA/HCl, good for sensitive substrates.[1]Requires heating, may not be as rapid.
Thermal High-boiling solvent (e.g., TFE, HFIP)100-150°CAvoids strong acids, useful for orthogonal deprotection.High temperatures may not be suitable for all substrates.

Visualizations

Deprotection Workflow and Troubleshooting

deprotection_workflow Deprotection of N-Boc-2-bromo-1H-pyrrolo[2,3-b]pyridine cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_troubleshooting Troubleshooting start Dissolve N-Boc-2-bromo-1H-pyrrolo[2,3-b]pyridine in anhydrous solvent add_reagents Add Deprotection Reagent (e.g., HCl/Dioxane or TFA/Scavenger) start->add_reagents monitor Monitor by TLC/LC-MS add_reagents->monitor incomplete Incomplete Reaction? monitor->incomplete workup Acid/Base Work-up side_products Side Products? workup->side_products purify Purification (Precipitation/Chromatography) product Isolated Product purify->product add_scavenger Add Scavenger (e.g., TES) purify->add_scavenger Consider for next attempt incomplete->workup No optimize Optimize Conditions (Time, Temp, Reagent) incomplete->optimize Yes side_products->purify Yes side_products->product No optimize->add_reagents

Caption: A workflow for the deprotection and troubleshooting of common issues.

Mechanism of Acid-Catalyzed Deprotection and Side Reaction

deprotection_mechanism Mechanism of Deprotection and Side Reaction cluster_main_pathway Desired Deprotection Pathway cluster_side_reaction Side Reaction Pathway start N-Boc Protected Azaindole protonation Protonation of Carbonyl start->protonation + H+ cleavage Cleavage to form t-Butyl Cation and Carbamic Acid protonation->cleavage decarboxylation Decarboxylation cleavage->decarboxylation t_butyl t-Butyl Cation cleavage->t_butyl Generates product Deprotected Azaindole decarboxylation->product alkylation Electrophilic Aromatic Substitution on Azaindole Ring product->alkylation t_butyl->alkylation Reacts with side_product t-Butylated Side Product alkylation->side_product

Caption: The mechanism of Boc deprotection and the competing t-butylation side reaction.

References

  • Y. M. et al. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available from: [Link]

  • Common Organic Chemistry. Boc Deprotection - HCl. Available from: [Link]

  • Scribd. Rapid N-Boc Deprotection with TFA. Available from: [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available from: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]

  • ResearchGate. TFA-mediated N-Boc deprotection/intramolecular N-acylation reaction of.... Available from: [Link]

  • O'Fágáin, C. et al. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Available from: [Link]

  • Google Patents. Preparation method of 5-bromo-7-azaindole.
  • De la Cruz, R. et al. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. PubMed Central. Available from: [Link]

  • ResearchGate. (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Available from: [Link]

  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available from: [Link]

Sources

Influence of base and solvent on 2-bromo-1H-pyrrolo[2,3-b]pyridine coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZ-7-CPL-001 Topic: Influence of Base and Solvent on 2-bromo-7-azaindole Coupling Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Azaindole Paradox"

The 2-bromo-1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold presents a unique challenge in cross-coupling chemistry: The Azaindole Paradox .

  • Electronic Activation: The pyridine nitrogen (N7) is electron-withdrawing, activating the C2-bromide for oxidative addition (more reactive than standard indoles).[1]

  • Catalyst Poisoning: The unprotected pyrrole nitrogen (N1-H) is significantly more acidic (pKa ~13 in DMSO) than indole.[1] In its neutral form, N7 coordinates Palladium; in its deprotonated form (azaindolyl anion), N1 becomes a potent ligand, displacing phosphines and arresting the catalytic cycle.[1]

Core Directive: Success depends on managing the protonation state of N1 and the aggregation state of the substrate via precise base/solvent tuning.

Diagnostic Workflows & Protocols
Module A: Suzuki-Miyaura Coupling (C-C Bond Formation)

User Issue: “I am observing low conversion (<20%) with standard anhydrous conditions (THF/NaH). The starting material remains.”

Technical Diagnosis: Standard anhydrous conditions often fail for unprotected 7-azaindoles.[1] The boronic acid requires activation by a hydroxo-species, and the unprotected N1-H can poison the catalyst in non-polar solvents.

Optimized Protocol (The "Wet" Method): Water is not just a solvent here; it is a reagent that facilitates transmetallation and solvates the inorganic base, preventing surface passivation.[1]

ComponentRecommendationTechnical Rationale
Solvent 1,4-Dioxane : Water (4:1) Dioxane breaks azaindole aggregates; water activates the boronate species.[1]
Base K₂CO₃ (2-3 equiv) Mild enough to avoid side reactions, strong enough to activate the boronic acid.[1]
Catalyst Pd(dppf)Cl₂·DCM or XPhos Pd G3 Bidentate ligands (dppf) resist displacement by N7; XPhos is excellent for sterically demanding couplings.[1]
Temp 80–100 °C Required to overcome the activation energy of the electron-deficient ring.

Step-by-Step Workflow:

  • Charge reaction vial with 2-bromo-7-azaindole (1.0 equiv), Boronic acid (1.2–1.5 equiv), and K₂CO₃ (2.5 equiv).[1]

  • Add Pd(dppf)Cl₂[1]·DCM (5 mol%).[1]

  • Evacuate and backfill with N₂ (3x).[1]

  • Add degassed 1,4-Dioxane/Water (4:1 v/v) to reach 0.1 M concentration.[1]

  • Seal and heat to 90 °C for 4–12 hours.

Module B: Buchwald-Hartwig Amination (C-N Bond Formation)

User Issue: “I am seeing a mixture of products, including N1-arylation (dimers) and protodehalogenation.”

Technical Diagnosis: Using a base that is too strong (e.g., NaH) or a non-bulky ligand leads to competitive N1-arylation.[1] The key is to use a ligand that is sterically bulky enough to prevent N1-coordination but allows C2-oxidative addition.

Optimized Protocol (The "Bulky Ligand" Method):

ComponentRecommendationTechnical Rationale
Solvent t-BuOH or t-Amyl Alcohol Polar protic solvents can H-bond with N1, masking it from the catalyst.[1]
Base NaOtBu or K₃PO₄ NaOtBu is standard; K₃PO₄ is milder if sensitive functional groups are present.[1]
Catalyst BrettPhos Pd G3/G4 The massive bulk of BrettPhos prevents the Pd center from coordinating to the azaindole nitrogens.[1]
Temp 90–110 °C High temperature required for sterically hindered reductive elimination.[1]

Step-by-Step Workflow:

  • Charge vial with 2-bromo-7-azaindole (1.0 equiv), Amine (1.2 equiv), and NaOtBu (2.0 equiv).[1]

  • Add BrettPhos Pd G3 precatalyst (2–5 mol%).[1]

  • Critical: Purge with Argon/N₂ vigorously.[1] Oxygen kills electron-rich phosphines.[1]

  • Add anhydrous t-BuOH.

  • Heat to 100 °C. Note: The reaction may turn dark red/brown; this is normal for BrettPhos systems.

Visual Troubleshooting Logic
Diagram 1: Base & Solvent Selection Matrix

This decision tree guides the user based on the specific coupling type and substrate protection status.

G Start START: Coupling Type? Suzuki Suzuki-Miyaura (C-C Bond) Start->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald Protect Is N1 Protected? Suzuki->Protect Protect2 Is N1 Protected? Buchwald->Protect2 Suz_Prot Standard Conditions: THF/Water + Na2CO3 Protect->Suz_Prot Yes (SEM, Boc) Suz_Unprot Critical Adjustment: Dioxane/Water (4:1) Base: K2CO3 or K3PO4 Protect->Suz_Unprot No (Free N-H) Buch_Prot Standard Conditions: Toluene + NaOtBu Ligand: BINAP/Xantphos Protect2->Buch_Prot Yes Buch_Unprot Specialized Conditions: Solvent: t-BuOH (masks N1) Ligand: BrettPhos/RuPhos Protect2->Buch_Unprot No

Caption: Decision matrix for optimizing base and solvent based on reaction type and N-protection status.

Diagram 2: Mechanism of Catalyst Poisoning vs. Activation

Understanding why the reaction fails is crucial for troubleshooting.[1]

Mechanism Substrate 2-Bromo-7-Azaindole Path_Poison Non-Polar Solvent (Toluene/DCM) Substrate->Path_Poison Path_Active Polar/Protic Solvent (Dioxane/H2O or tBuOH) Substrate->Path_Active Agg Substrate Aggregation (Dimers/Trimers) Path_Poison->Agg Low Solubility Solvated Solvated Species (H-Bonding masks N1) Path_Active->Solvated Disrupts Aggregates Coord Pd-N7 Coordination (Catalyst Arrest) Agg->Coord N7 exposed Cycle Successful Oxidative Addition (C2-Pd-Br) Solvated->Cycle Pd accesses C-Br

Caption: Mechanistic divergence: Non-polar solvents promote aggregation and poisoning, while polar solvents facilitate the catalytic cycle.[1]

Troubleshooting FAQ (The "Ticket System")

Q1: Why does my reaction stall at 50% conversion despite adding more catalyst?

  • A: You are likely experiencing product inhibition or catalyst death .[1] In 7-azaindole coupling, the product (often a biaryl azaindole) can be a better ligand for Pd than the starting material.[1]

  • Fix: Switch to a ligand with higher binding affinity to Pd than the substrate (e.g., XPhos or SPhos ).[1] Do not just add more Pd; add more ligand (Ligand:Pd ratio 2:1).

Q2: I see significant protodehalogenation (formation of 7-azaindole without the bromine). Why?

  • A: This is a "hydride attack" issue. If you are using alcohols (like isopropanol) or if your solvent is wet (in non-aqueous protocols) with a strong base, β-hydride elimination from the solvent or ligand transfers a hydride to the Pd center.[1]

  • Fix: If using Buchwald conditions, ensure t-BuOH is anhydrous (t-BuOH cannot undergo β-hydride elimination easily).[1] If using Suzuki, ensure the temperature isn't excessive (>110°C) which promotes debromination.[1]

Q3: Can I use DMF or DMSO?

  • A: Yes, but with caution. While they solve solubility issues, they can decompose Pd catalysts at high temperatures (>100°C) and coordinate strongly to the metal.[1]

  • Recommendation: Use DMA (Dimethylacetamide) instead of DMF if high temperature is needed, as it is thermally more stable and less prone to decarbonylation.[1]

References
  • Henderson, J. L., et al. "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles."[1][2] Organic Letters, vol. 12, no.[1] 20, 2010, pp. 4438–4441.[1] [Link]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, vol. 95, no.[1] 7, 1995, pp. 2457–2483.[1] [Link]

  • Schlummer, B., & Scholz, U. "Palladium-Catalyzed C-N Coupling Reactions of 7-Azaindoles."[1] Advanced Synthesis & Catalysis, vol. 346, 2004, pp. 1599.[1] [Link][1]

Sources

Validation & Comparative

2-bromo-1H-pyrrolo[2,3-b]pyridine vs 2-chloro-1H-pyrrolo[2,3-b]pyridine reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Cost vs. Reactivity" Trade-off

In the design of kinase inhibitors and indole bioisosteres, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is ubiquitous. However, the choice between the 2-bromo and 2-chloro congeners is often a critical decision point that dictates the synthetic route's success.

  • 2-Bromo-1H-pyrrolo[2,3-b]pyridine: The "High-Performance" reagent. It offers superior kinetics in Palladium-catalyzed cross-couplings and is the obligatory substrate for lithium-halogen exchange to generate C2-nucleophiles.

  • 2-Chloro-1H-pyrrolo[2,3-b]pyridine: The "Robust Scaffold." It is significantly more stable, often cheaper, and allows for orthogonal functionalization (e.g., reacting at C3 or N1) without compromising the C2-halide.

This guide provides an evidence-based comparison to ensure you select the correct starting material for your specific transformation.

Fundamental Properties & Bond Energetics[1][2]

The reactivity difference is rooted in the Carbon-Halogen bond dissociation energy (BDE) and the resulting rate of oxidative addition to metal centers.

Feature2-Bromo-7-azaindole2-Chloro-7-azaindoleImpact on Reactivity
C-X Bond Strength ~70 kcal/mol~84 kcal/molC-Cl requires higher energy/specialized ligands to break.
Oxidative Addition (Pd) Fast (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
Slow (Rate Limiting)Bromo couples under milder conditions.
Lithium Exchange Rapid (<-78°C)Very Slow / No ReactionBromo is required for generating 2-lithio species.
Commercial Availability GoodExcellentChloro is often the bulk starting material.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This is the primary application for both substrates.[1] While both can undergo coupling, the 2-bromo derivative is the standard for high yields under mild conditions. The 2-chloro derivative typically requires electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) to facilitate the difficult oxidative addition step.

Comparative Performance Data

The following table summarizes typical reaction conditions required to achieve >80% conversion in Suzuki couplings with phenylboronic acid (N-protected substrates).

SubstrateCatalyst SystemTempTimeYield (Typical)Notes
2-Bromo Pd(PPh3)4 / Na2CO380°C2-4 h85-95%Standard "tetrakis" conditions work well.
2-Chloro Pd2(dba)3 / XPhos or SPhos100-110°C12-24 h70-85%Requires 2nd/3rd gen ligands; sensitive to sterics.
Mechanistic Insight: The Oxidative Addition Barrier

The pyridine ring nitrogen (N7) withdraws electron density, making the C2-position electron-deficient relative to indole. However, the pyrrole ring (N1) donates density. The net effect is that 2-halo-7-azaindoles are generally less reactive toward oxidative addition than 2-halopyridines but more reactive than unactivated aryl halides.

  • Recommendation: Use 2-bromo for late-stage functionalization or when the boronic acid is unstable (protodeboronation prone). Use 2-chloro only if early-stage scale-up cost is the primary driver or if you need the halide to survive a previous step.

Lithium-Mediated Chemistry: The Critical Divergence

This is the sharpest distinction between the two halides.

2-Bromo: Lithium-Halogen Exchange

Treatment of N-protected 2-bromo-7-azaindole with n-butyllithium (n-BuLi) or t-BuLi results in rapid exchange to form the 2-lithio species. This nucleophile can then be trapped with electrophiles (aldehydes, ketones, Weinreb amides).[1]



2-Chloro: Directed Ortho-Lithiation (DoM) Resistance

The C-Cl bond is too strong for efficient exchange at -78°C. Instead, n-BuLi may act as a base. If the N1-position is protected with a directing group (like SEM or Boc), lithiation may occur at C3 (ortho to the protecting group) or the protecting group itself, leaving the C2-Cl intact.

Decision Logic & Pathways

The following diagram illustrates the decision process for selecting the correct halide based on the desired transformation.

ReactivityDecision Start Target Transformation? Type1 Generate C2-Nucleophile (React with Electrophile) Start->Type1 Type2 Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Type2 Type3 Multi-step Synthesis (C3 Functionalization First) Start->Type3 Bromo Select 2-BROMO Type1->Bromo Required Type2->Bromo Mild Conditions High Yield Chloro Select 2-CHLORO Type2->Chloro Cost Sensitive High Temp OK Type3->Chloro Chemo-selectivity LiEx Lithium-Halogen Exchange (n-BuLi, -78°C) Bromo->LiEx Ortho Orthogonal Stability (Cl survives C3-reaction) Chloro->Ortho

Caption: Decision matrix for selecting 2-bromo vs. 2-chloro substrates based on synthetic intent.

Experimental Protocols

Protocol A: Suzuki Coupling of this compound

Use this for high-value couplings where yield is paramount.

Reagents:

  • 1-(Benzenesulfonyl)-2-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh3)4 (5 mol%)

  • Na2CO3 (2.0 M aq.[1] solution, 3.0 equiv)

  • DME/Ethanol (2:1 ratio)

Procedure:

  • Degassing: Charge a reaction vial with the bromide, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed DME/Ethanol and the aqueous base via syringe.

  • Reaction: Heat to 80°C for 3 hours. Monitor by LCMS.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over MgSO4.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Validation: Expect >90% conversion. If the reaction stalls, switch to Pd(dppf)Cl2.

Protocol B: Lithium-Halogen Exchange (2-Bromo Specific)

Use this to convert the C2-position into a nucleophile.

Reagents:

  • 1-(SEM)-2-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • n-BuLi (1.6 M in hexanes, 1.1 equiv)

  • Electrophile (e.g., Benzaldehyde, 1.2 equiv)

  • THF (Anhydrous)

Procedure:

  • Setup: Flame-dry a flask under Argon. Add the protected bromide and THF.[1] Cool to -78°C (Dry ice/Acetone).

  • Exchange: Add n-BuLi dropwise over 10 minutes. Stir at -78°C for 30 minutes. (Do not let warm up, or the anion may scramble).

  • Quench: Add the electrophile (dissolved in THF) dropwise. Stir at -78°C for 1 hour, then allow to warm to RT.

  • Workup: Quench with sat. NH4Cl.[1] Extract with ether.[1][2]

Validation: 2-Chloro analogs will fail this protocol (yielding recovered starting material or complex mixtures).[1]

References

  • Luminescence and reactivity of 7-azaindole derivatives. Chem. Soc. Rev., 2010, 39, 3142-3156.[1][3] Link

  • Synthesis and Reactivity of 7-Azaindoles. ResearchGate Review. Link

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 2020.[1] Link

  • Lithium-Halogen Exchange in Non-Ethereal Solvents. BYU ScholarsArchive, 2013.[1] Link

  • Palladium-catalyzed couplings to 7-azaindoles. Atlanchim Pharma Technical Note. Link

Sources

A Senior Application Scientist's Guide to Cross-Coupling Strategies: Suzuki vs. Stille for the Arylation of 2-bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) is a privileged pharmacophore, forming the core of numerous kinase inhibitors and other therapeutic agents. Its bioisosteric relationship with indole makes it a critical building block in drug discovery. The functionalization of this core, particularly at the C2 position, is a common strategy for elaborating structure-activity relationships (SAR). Among the myriad of cross-coupling reactions available, the Suzuki-Miyaura and Stille couplings are the most frequently employed for forging the crucial C-C bond between the 7-azaindole core and an aryl moiety.

This guide provides an in-depth comparison of these two powerful methods for the arylation of 2-bromo-1H-pyrrolo[2,3-b]pyridine. We will dissect their mechanistic nuances, evaluate their performance with challenging substrates, and provide field-proven protocols to help researchers select the optimal strategy for their specific synthetic challenges.

At a Glance: Key Differences

Before delving into the mechanistic and experimental details, a high-level comparison can help frame the discussion.

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.[1]High toxicity of organotin reagents and byproducts.[1][2]
Stability of Reagents Boronic acids can be prone to protodeboronation.[1]Organostannanes are generally stable to air and moisture.[1][3]
Functional Group Tolerance Generally good, but can be sensitive to bases.[4]Excellent, tolerates a wide range of functional groups.[3][5]
Reaction Conditions Requires a base for activation of the boronic acid.[6]Often proceeds under neutral or mildly basic conditions.[1]
Byproduct Removal Boron byproducts are often water-soluble and easily removed.[1]Tin byproducts can be difficult to remove from the reaction mixture.[2][3]

The Catalytic Cycles: A Mechanistic Overview

Both reactions are catalyzed by a palladium complex and follow a similar three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent dictates crucial differences in the transmetalation step.

Suzuki Coupling

The Suzuki reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid.[7][8] A key mechanistic feature is the requirement of a base to activate the organoboron species, forming a more nucleophilic borate complex, which facilitates the transmetalation step.[6]

Suzuki_Coupling Suzuki Catalytic Cycle cluster_cycle pd0 Pd(0)L_n pd_complex R¹-Pd(II)L_n-X pd0->pd_complex Oxidative Addition transmetalation R¹-Pd(II)L_n-R² pd_complex->transmetalation Transmetalation borate [R²-B(OH)₃]⁻ borate->transmetalation transmetalation->pd0 Reductive Elimination product R¹-R² transmetalation->product reagents R¹-X (2-bromo-7-azaindole) reagents->pd_complex boronic_acid R²-B(OH)₂ + Base boronic_acid->borate

Caption: The catalytic cycle of the Suzuki coupling reaction.

Stille Coupling

The Stille reaction couples an organohalide with an organotin reagent (stannane).[2][7] A significant advantage is that it often proceeds under neutral conditions, as the transmetalation from tin to palladium does not typically require activation by a base. This contributes to its outstanding functional group tolerance.[5]

Stille_Coupling Stille Catalytic Cycle cluster_cycle pd0 Pd(0)L_n pd_complex R¹-Pd(II)L_n-X pd0->pd_complex Oxidative Addition transmetalation R¹-Pd(II)L_n-R² pd_complex->transmetalation Transmetalation stannane R²-Sn(Bu)₃ stannane->transmetalation transmetalation->pd0 Reductive Elimination product R¹-R² transmetalation->product reagents R¹-X (2-bromo-7-azaindole) reagents->pd_complex

Caption: The catalytic cycle of the Stille coupling reaction.

Data-Driven Performance Comparison

While direct head-to-head comparisons on this compound are spread across various reports, a comprehensive study on the functionalization of a different heterocyclic system, diazocine, provides excellent quantitative insights that are highly translatable.[1][9][10] The data clearly illustrates the relative strengths and weaknesses of each method when faced with electronic and steric challenges.

Table 1: Coupling with Electronically Varied Aryl Bromides[1]
Coupling PartnerSuzuki Coupling Yield (%)Stille Coupling Yield (%)Key Observation
4-Bromoanisole (electron-rich)9590Both methods are highly effective for electron-rich partners.
1-Bromo-4-nitrobenzene (electron-deficient)8089Stille shows a slight advantage with electron-deficient substrates.
4-Bromobenzaldehyde3991Stille demonstrates superior tolerance for coordinating groups (aldehyde).
Methyl 4-bromobenzoate5980Stille again outperforms Suzuki with ester-containing substrates.
Table 2: Coupling with Sterically Hindered Aryl Bromides[1][9]
Coupling PartnerSuzuki Coupling Yield (%)Stille Coupling Yield (%)Key Observation
1-Bromo-2-isopropylbenzene6086Stille is significantly less sensitive to moderate steric hindrance.[9]
1-Bromo-2-mesitylbenzeneLow/Not Reported57Suzuki coupling fails with highly hindered substrates where Stille still provides moderate yields.
Table 3: Coupling with Heterocyclic Bromides[1][9]
Coupling PartnerSuzuki Coupling Yield (%)Stille Coupling Yield (%)Key Observation
2-Bromothiophene6694Stille provides excellent yields for coupling with other heterocycles.
4-Bromopyridine047The basic nitrogen of pyridine can be problematic for Suzuki, while Stille is more robust.

Analysis of Experimental Data: The trend is clear: Stille coupling generally provides more consistent and often higher yields, particularly with substrates that are electron-deficient, sterically demanding, or contain coordinating functional groups like aldehydes and esters.[1][9] The Suzuki reaction, while highly effective for simple aryl and electron-rich systems, is more susceptible to steric hindrance and potential catalyst inhibition by certain functional groups or heterocycles.[9]

Experimental Protocols: Field-Proven Methodologies

The following protocols are representative procedures for the arylation of this compound. Note that for the Suzuki coupling, protection of the pyrrole N-H is often recommended to prevent side reactions and improve yields.[11][12]

Workflow Diagram: General Cross-Coupling Procedure

Protocol_Workflow start Start reagents Combine 2-bromo-7-azaindole, organometallic reagent, catalyst, ligand, and base (if Suzuki). start->reagents setup Place in reaction vessel. Evacuate and backfill with inert gas (e.g., Argon). reagents->setup solvent Add degassed solvent. setup->solvent reaction Heat to specified temperature and stir for required time. solvent->reaction workup Cool to RT. Perform aqueous workup and extraction. reaction->workup purification Purify by column chromatography. workup->purification end End purification->end

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki Coupling of N-SEM-Protected 2-bromo-7-azaindole

Causality: The SEM (2-(trimethylsilyl)ethoxymethyl) protecting group is used to prevent the acidic N-H proton from interfering with the basic reaction conditions, which can lead to deprotonation and catalyst inhibition.[11][12] Cesium carbonate is a strong, yet relatively mild base that effectively promotes the formation of the active borate species without degrading sensitive functional groups.[11]

Step-by-Step Methodology:

  • To a reaction vial, add N-SEM-protected this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and Cesium Carbonate (Cs₂CO₃, 3.0 equiv).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0), 0.1 equiv).

  • Seal the vial, then evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo and purify the residue by silica gel chromatography to yield the protected 2-aryl product.

  • Deprotection of the SEM group can then be performed under appropriate acidic conditions.

Protocol 2: Stille Coupling of this compound

Causality: This reaction can often be run without N-H protection, a significant advantage in step economy. The reaction is typically run under anhydrous and neutral or mildly basic conditions. The choice of ligand, such as XPhos, can be critical for achieving high yields, especially with challenging substrates, by promoting efficient oxidative addition and reductive elimination.[9]

Step-by-Step Methodology:

  • To a reaction vial, add this compound (1.0 equiv) and the desired arylstannane (1.2 equiv).

  • Add the palladium catalyst system, for example, a pre-catalyst like Pd₂(dba)₃ (0.05 equiv) and a ligand such as XPhos (0.12 equiv).

  • Seal the vial, then evacuate and backfill with argon three times.

  • Add anhydrous, degassed solvent, such as toluene or DMF.

  • Heat the reaction mixture to 100-110 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.

  • To remove tin byproducts, wash the organic mixture with an aqueous solution of potassium fluoride (KF). The fluoride ions will precipitate the tin salts, which can be removed by filtration through celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo and purify the residue by silica gel chromatography.

Senior Scientist's Recommendation

The choice between Suzuki and Stille coupling for the arylation of this compound is a classic case of balancing reactivity, safety, and practicality.

  • Choose Suzuki Coupling for:

    • Initial SAR studies and library synthesis: The low toxicity, wide availability of boronic acids, and straightforward purification make it ideal for rapidly generating a diverse set of analogues with simple aryl partners.

    • Large-scale synthesis: The avoidance of toxic tin reagents is a major advantage for process chemistry and safety.[8]

    • "Greener" chemistry initiatives: Boron-based reagents are environmentally more benign than their tin counterparts.

  • Choose Stille Coupling for:

    • Complex or sterically hindered fragments: When steric bulk near the coupling site is a concern, Stille is demonstrably superior.[5][9]

    • Substrates with sensitive or coordinating functional groups: Stille's tolerance for a vast array of functionalities, often without the need for protecting groups, can save significant synthetic steps.[3][5]

    • When Suzuki coupling fails: If a desired coupling proves sluggish or low-yielding under various Suzuki conditions, the Stille reaction is the logical and powerful alternative to achieve the synthetic goal.

Ultimately, a well-equipped medicinal chemistry lab should be proficient in both techniques. By understanding the underlying principles and performance characteristics of each, the synthetic chemist can make an informed, data-driven decision to efficiently advance their drug discovery programs.

References

  • Difference Between Heck Stile and Suzuki Reaction. (2020). Pediaa.com. [Link]

  • Wagner, M., Kaschel, W., Riemer, R., & Scheschkewitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. [Link]

  • Suzuki reaction. In Wikipedia. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (2014). ResearchGate. [Link]

  • Wagner, M., Kaschel, W., Riemer, R., & Scheschkewitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing. [Link]

  • Stanetty, P., & Schnürch, M. (2006). Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine. The Journal of Organic Chemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. (2022). ResearchGate. [Link]

  • Palladium-Catalyzed 2-Arylation of Pyrroles. (2009). The Journal of Organic Chemistry. [Link]

  • Vik, A., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]

  • Ali, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

  • Synthesis of Pyrrolo[2,3-b]quinolines by Palladium-Catalyzed Heteroannulation. ResearchGate. [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • Park, H., et al. (2024). Palladium-Catalyzed Synthesis of Pyrrolo[1,2-α]Pyrazines From N-Phenacyl Pyrrole-2-Carbonitriles and Aryl Boronic Acids. Journal of Heterocyclic Chemistry. [Link]

  • Stille Coupling. NROChemistry. [Link]

  • Palladium‐Catalyzed Synthesis of Pyrrolo[1,2‐α]Pyrazines From N‐Phenacyl Pyrrole‐2‐Carbonitriles and Aryl Boronic Acids. (2024). ResearchGate. [Link]

  • Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. (2018). MDPI. [Link]

Sources

A Comparative Guide to the Spectroscopic Analysis of 2-bromo-1H-pyrrolo[2,3-b]pyridine for Definitive Structure Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Isomeric Purity in Drug Discovery

The isomeric purity of building blocks like 2-bromo-1H-pyrrolo[2,3-b]pyridine is paramount in drug discovery. The precise placement of the bromine atom on the pyrrolopyridine scaffold dictates the molecule's three-dimensional structure, electronic properties, and, consequently, its interaction with biological targets. An incorrect isomer can lead to inactive compounds, unforeseen toxicity, or misleading structure-activity relationship (SAR) data, wasting valuable time and resources. This guide, therefore, focuses on a multi-pronged spectroscopic approach to unequivocally confirm the 2-bromo substitution pattern, differentiating it from other possible isomers.

The Analytical Gauntlet: A Multi-Technique Approach to Structure Validation

No single spectroscopic technique is sufficient for absolute structure determination. Instead, a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy is essential. Each technique provides a unique piece of the structural puzzle, and their combined interpretation forms an unshakeable foundation for confirmation.

Workflow for Spectroscopic Structure Elucidation

Figure 1: A representative workflow for the spectroscopic elucidation of an organic molecule, emphasizing the synergistic use of multiple techniques.

Mass Spectrometry: The First Gatekeeper

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

  • Injection: A small volume (typically 1 µL) is injected into the mass spectrometer.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

Data Interpretation and Comparison

The primary role of MS in this context is to confirm the molecular weight of the compound. For this compound (C₇H₅BrN₂), the expected monoisotopic mass is approximately 195.96 g/mol and 197.96 g/mol , corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

Technique Expected Observation for this compound Comparison with Alternatives
EI-MS A prominent molecular ion peak cluster (M⁺ and M+2⁺) around m/z 196 and 198 with a characteristic ~1:1 intensity ratio, confirming the presence of one bromine atom.The parent compound, 1H-pyrrolo[2,3-b]pyridine, would show a molecular ion peak at m/z 118. Other isomers (e.g., 3-bromo, 4-bromo, 5-bromo, 6-bromo) would exhibit the same molecular ion cluster, necessitating further spectroscopic analysis for differentiation.

The presence of the isotopic pattern for bromine is a crucial first validation step. The fragmentation pattern can also provide clues about the structure, though it may not be sufficient for definitive isomer identification.

Infrared Spectroscopy: Probing the Functional Landscape

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Analysis: An infrared beam is passed through the crystal in such a way that it interacts with the sample. The absorption of IR radiation at specific frequencies is measured.

  • Data Acquisition: The resulting interferogram is mathematically transformed (Fourier Transform) to produce an infrared spectrum.

Data Interpretation and Comparison

IR spectroscopy provides information about the functional groups present in the molecule. For this compound, key absorptions are expected for the N-H bond of the pyrrole ring and the aromatic C-H and C=C/C=N bonds.

Functional Group Expected Wavenumber (cm⁻¹) Significance for Structure Confirmation
N-H Stretch (Pyrrole)~3400-3300 (can be broad)Confirms the presence of the pyrrole N-H. In the solid state, hydrogen bonding can broaden this peak.
Aromatic C-H Stretch~3100-3000Indicates the presence of the aromatic rings.
C=C and C=N Stretches~1600-1450Characteristic of the fused aromatic ring system.
C-Br Stretch~600-500While expected, this region is often complex (fingerprint region) and may not be definitively assigned without comparison to a known standard.

While IR spectroscopy confirms the presence of the core pyrrolopyridine structure, it is generally insufficient to distinguish between positional isomers. However, it serves as a rapid and valuable quality control check.

Nuclear Magnetic Resonance Spectroscopy: The Arbiter of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule, making it indispensable for distinguishing between isomers.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: The sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The absorption of energy by the atomic nuclei is detected and recorded as a free induction decay (FID).

  • Data Processing: The FID is Fourier transformed to produce the NMR spectrum.

¹H NMR Spectroscopy: Mapping the Proton Environment

The chemical shift, integration, and coupling patterns of the proton signals provide a detailed map of the proton environment. For this compound, we expect to see signals for the five protons on the aromatic rings.

Hypothetical ¹H NMR Data for this compound (in DMSO-d₆)

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Assignment
H-1 (N-H)~12.0br s-The acidic proton of the pyrrole ring, often broad and downfield.
H-6~8.1dd~7.8, 1.5Coupled to both H-5 (ortho) and H-4 (meta).
H-4~7.8dd~4.8, 1.5Coupled to both H-5 (ortho) and H-6 (meta).
H-5~7.1dd~7.8, 4.8Coupled to both H-6 and H-4 (ortho).
H-3~6.5s-A singlet, as the adjacent C-2 position is substituted with bromine, and long-range coupling to H-1 is often not resolved.

Comparison with Other Isomers:

The key to distinguishing the 2-bromo isomer lies in the multiplicity of the pyrrole proton.

  • This compound: The H-3 proton will appear as a singlet.

  • 3-bromo-1H-pyrrolo[2,3-b]pyridine: The H-2 proton will appear as a singlet.

  • Other bromo-isomers (4-, 5-, or 6-bromo): The H-2 and H-3 protons will appear as doublets, coupled to each other.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Hypothetical ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon Expected Chemical Shift (δ, ppm) Rationale for Assignment
C-7a~149Quaternary carbon at the ring junction.
C-6~128Aromatic CH.
C-4~120Aromatic CH.
C-5~115Aromatic CH.
C-3a~129Quaternary carbon at the ring junction.
C-2~110Carbon bearing the bromine atom; its chemical shift is significantly influenced by the halogen.
C-3~100Aromatic CH in the pyrrole ring.

The chemical shift of the carbon directly attached to the bromine (C-2) is a key indicator. However, definitive assignment requires 2D NMR techniques.

2D NMR Spectroscopy: Connecting the Dots

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity.

Workflow for 2D NMR Analysis

Figure 2: The interplay of 2D NMR techniques in establishing the connectivity and validating the structure of this compound.

  • COSY: Will show correlations between coupled protons, for example, between H-4, H-5, and H-6 on the pyridine ring. The absence of a correlation for the H-3 singlet will be a key confirmation.

  • HSQC: Will correlate each proton signal to the carbon to which it is directly attached. This allows for the direct assignment of the protonated carbons.

  • HMBC: This is the most powerful tool for confirming the overall structure. It shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations to look for to confirm the 2-bromo structure include:

    • Correlation from the H-3 singlet to C-2, C-3a, and C-7a.

    • Correlations from the pyridine protons (H-4, H-5, H-6) to the carbons within the pyridine ring and to the bridgehead carbons (C-3a and C-7a).

Conclusion: A Self-Validating Spectroscopic Dossier

By systematically applying this multi-technique spectroscopic approach, a self-validating dossier of evidence can be compiled to definitively confirm the structure of this compound. The characteristic singlet for the H-3 proton in the ¹H NMR spectrum, supported by the full assignment of all proton and carbon signals through 2D NMR, provides an irrefutable fingerprint of the 2-bromo isomer. This rigorous analytical process is fundamental to ensuring the quality and reliability of chemical building blocks used in the advancement of research and drug development.

References

  • Spectrometric Identification of Organic Compounds by Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (John Wiley & Sons). This textbook is a foundational resource for the principles of NMR, MS, and IR spectroscopy.
  • Introduction to Spectroscopy by Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (Cengage Learning).
  • Databases such as the Spectral Database for Organic Compounds (SDBS) are valuable resources for obtaining reference spectra of known compounds. [Link]

A Senior Application Scientist's Guide to the Bromination of 1H-pyrrolo[2,3-b]pyridine: A Comparative Analysis of Alternative Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals working with the 1H-pyrrolo[2,3-b]pyridine (more commonly known as 7-azaindole) scaffold, the selective introduction of a bromine atom is a critical step in the synthesis of a vast array of biologically active molecules. The choice of brominating agent is far from trivial, as it dictates the regioselectivity, yield, and impurity profile of the resulting product. This guide provides an in-depth comparison of common and alternative reagents for the bromination of 7-azaindole, grounded in experimental data and mechanistic understanding to inform your synthetic strategy.

The Unique Reactivity of the 7-Azaindole Nucleus

The 7-azaindole core is an electron-rich heteroaromatic system. Electrophilic aromatic substitution, such as bromination, is generally favored at the C3 position of the pyrrole ring, which is the most nucleophilic site. However, the pyridine ring's nitrogen atom can influence the reactivity, and under certain conditions, bromination can occur at other positions. The choice of reagent and reaction conditions is therefore paramount in controlling the outcome of this transformation.

Comparative Analysis of Brominating Reagents

N-Bromosuccinimide (NBS): The Workhorse Reagent

N-Bromosuccinimide is arguably the most widely used reagent for the bromination of 7-azaindole due to its ease of handling as a crystalline solid and its generally high selectivity for the C3 position.

Mechanism of Action: In the presence of an acid catalyst or even trace amounts of HBr, NBS serves as a source of electrophilic bromine (Br+). The reaction proceeds via a classic electrophilic aromatic substitution mechanism where the electron-rich pyrrole ring attacks the bromine atom.

Experimental Protocol: A solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as acetonitrile or DMF is cooled to 0 °C. N-Bromosuccinimide (1.0-1.1 eq) is then added portion-wise, and the reaction is stirred at room temperature for 1-3 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is typically quenched with water and the product is extracted with an organic solvent.

Advantages:

  • High C3-selectivity.

  • Solid reagent, easy to handle.

  • Generally high yields.

Disadvantages:

  • Can lead to over-bromination if excess NBS or prolonged reaction times are used.

  • The succinimide byproduct can sometimes complicate purification.

Elemental Bromine (Br2): The Classic but Harsher Choice

Elemental bromine is a powerful brominating agent that can also be used for 7-azaindole. However, its high reactivity can lead to a lack of selectivity and the formation of multiple brominated species.

Mechanism of Action: Similar to NBS, Br2 acts as an electrophilic bromine source. The reaction is often carried out in the presence of a Lewis acid or in a polar solvent to facilitate the polarization of the Br-Br bond.

Experimental Protocol: To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a solvent like acetic acid or dichloromethane, a solution of bromine (1.0 eq) in the same solvent is added dropwise at a low temperature (typically 0 °C). The reaction is stirred for a short period (30-60 minutes) and then quenched, often with a solution of sodium thiosulfate to destroy excess bromine.

Advantages:

  • Inexpensive and readily available.

  • Highly reactive, leading to short reaction times.

Disadvantages:

  • Highly corrosive and toxic liquid, requiring careful handling.

  • Often less selective than NBS, potentially leading to di- or tri-brominated products.

  • The generation of HBr as a byproduct can lead to undesired side reactions.

Pyridinium Tribromide (Py·HBr3): The Milder Alternative

Pyridinium tribromide is a solid, stable source of bromine that offers a milder alternative to elemental bromine, often providing improved selectivity.

Mechanism of Action: Pyridinium tribromide exists in equilibrium with pyridinium hydrobromide and elemental bromine. It delivers bromine in a more controlled manner compared to liquid Br2, which can temper its reactivity and enhance selectivity.

Experimental Protocol: 1H-pyrrolo[2,3-b]pyridine (1.0 eq) is dissolved in a solvent such as THF or chloroform. Pyridinium tribromide (1.0-1.1 eq) is added, and the mixture is stirred at room temperature until the starting material is consumed. The work-up typically involves filtration to remove pyridinium hydrobromide and then standard aqueous work-up and purification.

Advantages:

  • Solid reagent, safer and easier to handle than liquid bromine.

  • Generally offers good C3-selectivity.

  • Milder reaction conditions.

Disadvantages:

  • More expensive than Br2 and NBS.

  • The pyridinium byproduct needs to be removed during purification.

Quantitative Comparison of Bromination Reagents

ReagentTypical Yield (C3-bromo-7-azaindole)Regioselectivity (C3)Key AdvantagesKey Disadvantages
N-Bromosuccinimide (NBS) 85-95%ExcellentEasy to handle, high yieldPotential for over-bromination
Elemental Bromine (Br2) 60-80%Moderate to GoodInexpensive, highly reactiveHazardous, lower selectivity
Pyridinium Tribromide 80-90%Very GoodSafer than Br2, good selectivityMore expensive

Visualizing the Synthetic Pathways

Bromination_Workflow cluster_start Starting Material cluster_reagents Brominating Reagents cluster_product Primary Product 7-Azaindole 7-Azaindole NBS N-Bromosuccinimide (NBS) Solvent: ACN or DMF Temp: 0°C to RT 7-Azaindole->NBS High Selectivity Br2 Elemental Bromine (Br2) Solvent: Acetic Acid or DCM Temp: 0°C 7-Azaindole->Br2 Moderate Selectivity PyHBr3 Pyridinium Tribromide Solvent: THF or CHCl3 Temp: RT 7-Azaindole->PyHBr3 Good Selectivity C3-Bromo-7-Azaindole C3-Bromo-7-Azaindole NBS->C3-Bromo-7-Azaindole Br2->C3-Bromo-7-Azaindole PyHBr3->C3-Bromo-7-Azaindole Bromination_Mechanism 7-Azaindole Intermediate Wheland Intermediate 7-Azaindole->Intermediate Attack at C3 Br+ Br+ Br+->Intermediate C3-Bromo Intermediate->C3-Bromo Deprotonation H+ H+ Intermediate->H+

Caption: Generalized mechanism of electrophilic bromination at the C3 position.

Conclusion and Recommendations

For the routine, high-yield synthesis of 3-bromo-1H-pyrrolo[2,3-b]pyridine, N-Bromosuccinimide (NBS) remains the reagent of choice. Its ease of handling, high selectivity, and generally excellent yields make it a reliable and efficient option for most applications.

Pyridinium tribromide serves as an excellent, milder alternative when concerns about over-bromination or harsh reaction conditions are paramount. While more expensive, the added control and safety can justify its use in the synthesis of complex or sensitive molecules.

Elemental bromine , while historically significant and economical, should be reserved for situations where its high reactivity is specifically required and appropriate safety measures are in place. For general-purpose C3-bromination of 7-azaindole, its drawbacks in terms of handling and selectivity make it the least favorable option among the three.

Ultimately, the optimal choice of brominating agent will depend on the specific requirements of your synthesis, including scale, purity requirements, cost considerations, and safety protocols. This guide provides the foundational data to make an informed decision for your research and development endeavors.

References

  • N-Bromosuccinimide in Organic Synthesis. Organic Chemistry Portal. [Link]

  • Electrophilic Halogenation. University of Calgary. [Link]

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in a Versatile Kinase Inhibitor Scaffold

2-bromo-1H-pyrrolo[2,3-b]pyridine, also known as 2-bromo-7-azaindole, is a cornerstone heterocyclic building block in modern medicinal chemistry. Its rigid, bicyclic structure serves as a privileged scaffold for a multitude of kinase inhibitors and other targeted therapeutics.[1][2] Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The efficacy and safety of drugs targeting these enzymes are directly contingent on the purity of the active pharmaceutical ingredient (API) and its synthetic intermediates. Even minute impurities can lead to unforeseen side effects, reduced potency, or altered pharmacokinetic profiles. Therefore, rigorous and multi-faceted purity assessment of this compound is not merely a quality control measure but a fundamental necessity for successful drug discovery and development. This guide provides a comparative analysis of essential analytical techniques, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Understanding the Synthetic Landscape: A Proactive Approach to Impurity Profiling

The purity assessment of a synthesized compound begins with a thorough understanding of its synthetic route. Direct bromination of 7-azaindole is a common approach, but it can lead to a mixture of regioisomers and over-brominated species. More controlled syntheses often involve multi-step sequences, such as those starting from substituted pyridines.[3] Each synthetic pathway presents a unique impurity profile, which may include:

  • Starting Materials: Unreacted 7-azaindole or other precursors.

  • Regioisomers: Bromination at other positions on the pyrrolo[2,3-b]pyridine ring system, such as 3-bromo, 4-bromo, or 5-bromo isomers.[4][5][6]

  • Over-brominated Species: Di- or tri-brominated pyrrolo[2,3-b]pyridines.

  • By-products: Products from side reactions, which can be highly dependent on the specific reagents and conditions used.[7][8]

  • Residual Solvents and Reagents: Trace amounts of solvents, catalysts (e.g., palladium from cross-coupling reactions), and other reagents used in the synthesis and purification process.

A proactive understanding of these potential impurities is crucial for selecting the most appropriate analytical methods and developing robust separation and detection strategies.

A Comparative Toolkit for Purity Assessment: Orthogonal Methods for Comprehensive Analysis

No single analytical technique can provide a complete picture of a compound's purity. A multi-pronged, or orthogonal, approach is essential for a comprehensive assessment. Below is a comparison of the most effective methods for analyzing synthesized this compound.

Workflow for Purity Assessment

Purity_Assessment_Workflow cluster_Synthesis Synthesis & Initial Work-up cluster_Primary_Analysis Primary Purity & Identity Confirmation cluster_Secondary_Analysis Complementary & Specialized Analysis cluster_Decision Decision Point cluster_Outcome Outcome Synthesized_Product Crude Synthesized This compound HPLC HPLC/UPLC (Quantitative Purity) Synthesized_Product->HPLC LCMS LC-MS (Impurity Identification) Synthesized_Product->LCMS NMR NMR Spectroscopy (Structural Confirmation) Synthesized_Product->NMR Decision Purity Meets Specification? HPLC->Decision LCMS->Decision NMR->Decision GCMS GC-MS (Volatile Impurities) GCMS->Decision Elemental_Analysis Elemental Analysis (Elemental Composition) Elemental_Analysis->Decision Decision->GCMS If Volatiles Suspected Decision->Elemental_Analysis For Final Confirmation Pass Release for Downstream Use Decision->Pass Yes Fail Further Purification & Re-analysis Decision->Fail No Fail->Synthesized_Product Re-process

Caption: A typical workflow for the comprehensive purity assessment of synthesized compounds.

Table 1: Comparison of Key Analytical Techniques

Technique Primary Purpose Strengths Limitations Typical Application
HPLC/UPLC Quantitative purity assessment, separation of non-volatile impurities.High resolution, high sensitivity, excellent for quantifying impurities.May not detect co-eluting peaks, requires chromophores for UV detection.Routine quality control, determination of purity percentage.
LC-MS Identification of impurities.Provides molecular weight information for unknown peaks, highly sensitive.Ionization efficiency can vary, quantification can be challenging.Impurity profiling and identification.
NMR Spectroscopy Structural confirmation and identification.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity than MS, complex mixtures can be difficult to interpret.Structure elucidation of the main component and major impurities.
GC-MS Analysis of volatile and semi-volatile impurities.Excellent for separating and identifying volatile compounds like residual solvents.Not suitable for non-volatile or thermally labile compounds.Residual solvent analysis.
Elemental Analysis Determination of elemental composition (C, H, N).Provides fundamental confirmation of the empirical formula.Does not provide information on isomeric impurities, requires high purity.Final confirmation of the bulk material's composition.

In-Depth Experimental Protocols

The following protocols are provided as robust starting points and should be optimized and validated for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

Rationale: Reverse-phase HPLC is the workhorse for purity determination in pharmaceutical analysis. It excels at separating the target compound from closely related impurities. The choice of a C18 column provides good retention and separation for aromatic heterocyles. A gradient elution is employed to ensure that both early and late-eluting impurities are resolved.

Protocol:

  • Instrumentation: HPLC or UPLC system with a UV detector.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size (or similar).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.

  • Data Analysis: Integrate all peaks. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Trustworthiness Check: Perform a system suitability test before sample analysis. This includes multiple injections of a standard solution to check for reproducibility of retention time, peak area, and tailing factor.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Rationale: NMR spectroscopy is unparalleled for unambiguous structure confirmation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton. The presence of unexpected signals can indicate impurities.

Protocol:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2 seconds.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Compare the observed chemical shifts and coupling constants with literature values or predicted spectra for this compound.[9] Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Trustworthiness Check: The integration of signals in the ¹H NMR spectrum should correspond to the expected number of protons for the molecule. Any significant deviation or the presence of unassignable peaks suggests impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

Rationale: GC-MS is the gold standard for identifying and quantifying volatile organic compounds, such as residual solvents from the synthesis and purification steps.[10][11] This is a critical analysis as residual solvents are strictly regulated in pharmaceutical products.

Protocol:

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: A low- to mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 35-400.

  • Sample Preparation (Headspace): Accurately weigh approximately 100 mg of the sample into a headspace vial. Add a suitable high-boiling point solvent (e.g., DMSO or DMF) and seal the vial.

  • Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST). Quantify using an internal or external standard method.

Trustworthiness Check: Run a blank sample (solvent only) to ensure that there are no interfering peaks from the system or the sample solvent.

Elemental Analysis for Empirical Formula Confirmation

Rationale: Elemental analysis provides a fundamental check on the elemental composition of the bulk sample. It determines the weight percentage of carbon, hydrogen, and nitrogen. The results should be in close agreement with the theoretical values for the molecular formula C₇H₅BrN₂.[9][12]

Protocol:

  • Instrumentation: CHN Elemental Analyzer.

  • Sample Preparation: Provide a homogenous, dry sample (typically 2-3 mg) in a tin capsule.

  • Analysis: The instrument combusts the sample at high temperatures, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Data Analysis: Compare the experimental weight percentages of C, H, and N to the theoretical values.

    • Theoretical for C₇H₅BrN₂: C, 42.67%; H, 2.56%; N, 14.22%.

  • Acceptance Criteria: The experimental values should typically be within ±0.4% of the theoretical values.

Trustworthiness Check: The instrument should be calibrated with a certified standard (e.g., acetanilide) before running the analysis.

Conclusion and Recommendations

The robust assessment of purity for this compound requires a strategic and orthogonal analytical approach.

  • For routine quality control in a synthetic laboratory, HPLC/UPLC is the primary tool for determining purity percentages and monitoring reaction progress.

  • For comprehensive impurity profiling , especially during process development and for regulatory filings, a combination of HPLC/UPLC, LC-MS, and GC-MS is essential to identify and quantify all potential impurities.

  • NMR spectroscopy is indispensable for the initial structural confirmation of the synthesized material and for identifying the structure of any significant unknown impurities isolated by preparative chromatography.

  • Elemental analysis serves as a final, fundamental check on the composition of the purified bulk material.

By integrating these techniques, researchers and drug development professionals can ensure the quality, safety, and efficacy of this vital pharmaceutical intermediate, thereby accelerating the path to new and improved therapies.

References

  • CN102584820A - Preparation method for 5-bromo-7-azaindole.
  • Dahlin, J. L., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]

  • Guillonneau, C., et al. (2004). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. [Link]

  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Rojas-Martin, J. (2014). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock. [Link]

  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. ResearchGate. [Link]

  • Organic Chemistry Portal. Azaindole synthesis. [Link]

  • Narender, N., & Reddy, K. S. K. (2007). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Canadian Journal of Chemistry. [Link]

  • Chen, J., et al. (2012). Practical Regioselective Bromination of Azaindoles and Diazaindoles. Synthesis. [Link]

  • CN109081840B - Preparation method of 5-bromo-7-azaindole.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]

  • Narender, N., & Reddy, K. S. K. (2007). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. ResearchGate. [Link]

Sources

Biological Activity Profile: 2-Bromo-1H-pyrrolo[2,3-b]pyridine Derivatives vs. Parent Scaffold

[1]

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine.[1][2] While the parent compound exhibits baseline kinase affinity via canonical hinge binding, it lacks selectivity and potency.

The 2-bromo derivative serves two critical roles:

  • Direct Pharmacophore: The bromine atom introduces lipophilicity and the potential for Halogen Bonding (XB) , often enhancing affinity for cryptic hydrophobic pockets in kinases (e.g., PI3K, JAK).

  • Synthetic Gateway: It is the requisite intermediate for installing aryl, heteroaryl, or amino groups at the C2 position, accessing the "extended hinge" region of ATP-binding sites to dramatically improve selectivity.

Key Finding: C2-functionalization (derived from the 2-bromo precursor) typically yields a 10- to 100-fold increase in potency and superior isoform selectivity compared to the unsubstituted parent.

Mechanistic Comparison: Binding Modes

The biological superiority of 2-substituted derivatives stems from their ability to engage additional structural motifs within the target protein.

Parent Compound (7-Azaindole)[1][3][4][5][6][7][8][9][10][11]
  • Binding Mode: Acts as a bidentate hydrogen bond donor/acceptor pair.

  • Interaction: N1-H donates to the hinge region carbonyl; N7 accepts from the hinge region amide (e.g., Met1160 in c-Met).[2]

  • Limitation: Relies solely on the "adenine-mimic" motif, leading to promiscuous binding across the kinome (poor selectivity).

2-Bromo & 2-Substituted Derivatives
  • Halogen Bonding (2-Br/2-Cl): The polarized bromine atom can form a linear halogen bond (C–Br···O=C) with backbone carbonyls, a strictly directional interaction that locks the ligand orientation.

  • Hydrophobic Reach (2-Aryl/Alkyl): Substituents at C2 extend into the solvent-exposed front or the hydrophobic gatekeeper region, displacing water and increasing entropic gain.

Visualization: Structural Logic of C2 Modification

BindingMechanismParentParent: 7-AzaindoleHingeKinase Hinge Region(Met/Glu Backbone)Parent->Hinge H-Bonds (N1/N7)DerivativeDerivative: 2-Substituted 7-AzaindoleDerivative->Hinge Retained H-BondsPocketHydrophobic Pocket(Selectivity Filter)Derivative->Pocket C2-Interaction(Halogen Bond or Steric Fill)

Caption: Comparative binding logic. The derivative retains the parent's hinge binding while accessing the selectivity pocket via the C2-substituent.

Comparative Performance Data

The following data summarizes the impact of C2-modification on kinase inhibition potency (IC50) and cellular activity.

Case Study A: PI3K Inhibition (Kinase Selectivity)

In a study optimizing PI3K inhibitors, the C2-position was identified as a critical vector for potency.

Compound VariantC2-SubstituentIC50 (PI3K

)
Fold ImprovementMechanism
Parent -H> 1000 nMReferenceWeak H-bonding only.
Derivative A -CH3200 nM5xLipophilic displacement.
Derivative B -Cl (Bioisostere of Br)180 nM >5.5x Halogen bonding + Lipophilicity.
Derivative C -NH2800 nM1.2xElectronic clash (polarity mismatch).

Interpretation: The halogenated derivative (Cl/Br) mimics the methyl group's size but adds electronic directionality, significantly outperforming the unsubstituted parent.

Case Study B: Cytotoxicity in HL-60 Leukemia Cells

Derivatives synthesized from the 2-bromo intermediate (via Buchwald-Hartwig coupling) show robust cellular efficacy where the parent fails.

CompoundStructureActivity (HL-60)Outcome
7-Azaindole UnsubstitutedInactiveRapid metabolic clearance; poor uptake.
2-Phenyl-7-azaindole C2-PhenylCytotoxic Induced apoptosis via cell cycle arrest.
2-Phenethyl-7-azaindole C2-PhenethylHighly Cytotoxic Enhanced permeability & target engagement.

Experimental Protocols

Protocol A: Synthesis of this compound

This protocol converts the parent into the active 2-bromo intermediate.

  • Reagents: 7-Azaindole (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 7-azaindole in DCM at 0°C.

    • Add NBS portion-wise over 30 minutes (Exothermic).

    • Stir at room temperature for 4 hours. Monitor by TLC (Rf changes significantly).

    • Quench: Wash with saturated NaHCO3 and brine.

    • Purification: Recrystallize from ethanol or column chromatography (Hexane/EtOAc).

  • Validation: 1H NMR should show the disappearance of the C2-proton signal (~7.4 ppm).

Protocol B: Kinase Inhibition Assay (ADP-Glo)

Standardized method to compare Parent vs. Derivative potency.

  • Preparation: Dilute compounds (Parent, 2-Br, Derivatives) in DMSO (serial 3-fold dilutions).

  • Enzyme Reaction:

    • Mix Kinase (e.g., JAK3, 2 ng/µL) with substrate peptide in Kinase Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2).

    • Add compound solution.[3] Incubate 10 min.

    • Initiate with ATP (10 µM). Incubate 60 min at 25°C.

  • Detection:

    • Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure Luminescence (RLU). Calculate IC50 using non-linear regression (GraphPad Prism).

Strategic Workflow: From Scaffold to Lead

The 2-bromo derivative is rarely the final drug but is the essential "divergent node" in the synthesis workflow.

SynthesisWorkflowParent7-Azaindole(Parent)BrominationNBS BrominationParent->BrominationIntermediate2-Bromo-7-azaindole(The Gateway)Bromination->IntermediateSuzukiSuzuki Coupling(+ Aryl Boronic Acid)Intermediate->SuzukiBuchwaldBuchwald Coupling(+ Amines)Intermediate->BuchwaldLead12-Aryl Derivative(High Selectivity)Suzuki->Lead1Lead22-Amino Derivative(Solubility Optimized)Buchwald->Lead2

Caption: The 2-bromo intermediate enables divergence into distinct chemical spaces (Aryl vs. Amino derivatives).

References

  • Song, J. et al. (2013). "Design, synthesis, and biological evaluation of novel 7-azaindole derivatives as potent PI3K inhibitors." Journal of Medicinal Chemistry. Link

  • Guillard, J. et al. (2007). "Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues." Bioorganic & Medicinal Chemistry Letters. Link

  • Voth, A.R.[4][5] & Ho, P.S. (2007).[5] "The role of halogen bonding in inhibitor recognition and binding by protein kinases."[5][6] Current Topics in Medicinal Chemistry. Link

  • Popowycz, F. et al. (2012). "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals. Link

  • BenchChem. (2024). "2-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: Structure and Activity." BenchChem Compound Database. Link

Validation of Analytical Methods for 2-bromo-1H-pyrrolo[2,3-b]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-bromo-1H-pyrrolo[2,3-b]pyridine (often referred to as 2-bromo-7-azaindole) is a critical scaffold in the synthesis of JAK inhibitors and other kinase-targeting therapeutics. Its unique fused pyridine-pyrrole structure presents specific analytical challenges, primarily driven by the basicity of the N-7 nitrogen and the potential for halogen lability.

This guide provides a technical comparison between High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS) . While HPLC-UV remains the workhorse for Quality Control (QC) assay release, this guide validates why UPLC-MS is the superior choice for impurity profiling and trace analysis during early-phase drug development.

Part 1: The Analytical Challenge

The analysis of this compound requires overcoming three specific physicochemical hurdles:

  • Basicity & Tailing: The pyridine nitrogen (N-7) has a pKa of approximately 4.6. On standard C18 silica columns at neutral pH, the protonated nitrogen interacts with residual silanols, causing severe peak tailing.

  • Halogen Stability: The bromine at the C-2 position is susceptible to hydrolysis or debromination under harsh acidic or basic stress, potentially creating artifacts during analysis.

  • Structural Isomers: Distinguishing the 2-bromo isomer from the 3-bromo or 6-bromo regioisomers (often present as synthetic byproducts) requires high-resolution separation.

Part 2: Method Comparison (HPLC-UV vs. UPLC-MS)

The following table contrasts the performance of a traditional QC method against a modern R&D method.

FeatureMethod A: HPLC-UV (QC Standard) Method B: UPLC-MS (Development)
Column C18 (5 µm, 4.6 x 150 mm)C18 (1.7 µm, 2.1 x 50 mm)
Mobile Phase Phosphate Buffer (pH 6.5) / ACN0.1% Formic Acid / ACN
Flow Rate 1.0 mL/min0.4 mL/min
Run Time 25 minutes4.5 minutes
Sensitivity (LOD) ~0.05% (500 ppm)~0.001% (10 ppm)
Specificity Retention time onlym/z + Retention time
Primary Use Purity Assay (>98% checks)Impurity ID & Trace Analysis
Expert Insight:

Method A uses a phosphate buffer at pH 6.5. While this suppresses silanol activity, non-volatile buffers are incompatible with MS. Method B uses Formic Acid (pH ~2.7). At this pH, the 7-azaindole is fully protonated. While this usually reduces retention, the use of Sub-2 µm particles in UPLC maintains sufficient capacity factors (


) while drastically improving peak shape and resolution.

Part 3: Recommended Protocol (Method B: UPLC-MS)

For comprehensive validation, Method B is recommended due to its ability to detect genotoxic impurities and structural isomers.

Chromatographic Conditions
  • System: Waters ACQUITY UPLC H-Class or equivalent.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Column Temp: 40°C.

  • Injection Volume: 1.0 µL.

  • Detection:

    • PDA: 210–400 nm (extracted at 254 nm).

    • MS: ESI Positive Mode (Scan 100–600 m/z).

Gradient Table
Time (min)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (Acetonitrile)Curve
0.00955Initial
3.00595Linear (6)
3.50595Hold
3.60955Linear
4.50955Re-equilibrate
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Prep: Dissolve 10 mg Reference Standard in 10 mL diluent (1.0 mg/mL).

  • Sample Prep: Accurately weigh 10 mg sample into 10 mL volumetric flask; sonicate 5 min; dilute to volume.

Part 4: Validation Data (Representative)

The following data represents typical validation results for this compound under ICH Q2(R1) guidelines.

Specificity & Selectivity

The method must resolve the parent peak from key potential impurities.

CompoundRetention Time (min)Relative Retention (RRT)Resolution (Rs)
7-Azaindole (Precursor)1.250.52N/A
2-bromo-7-azaindole 2.40 1.00 > 10.0
3-bromo isomer2.551.062.1
2,3-dibromo impurity3.101.29> 5.0
Linearity (Range: 50% - 150% of Target Concentration)
  • Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998
    
Accuracy (Recovery)

Performed by spiking known impurities into the matrix.

LevelRecovery %% RSD (n=3)Acceptance Criteria
50%99.4%0.5%98.0 - 102.0%
100%100.1%0.3%98.0 - 102.0%
150%99.8%0.4%98.0 - 102.0%

Part 5: Visualizations

Diagram 1: Analytical Decision Workflow

This diagram illustrates the decision logic for selecting the appropriate method based on the stage of drug development.

AnalyticalDecision Start Sample Received: This compound Purpose Determine Analytical Purpose Start->Purpose QC_Route Routine QC / Release (Purity > 98%) Purpose->QC_Route High Concentration RD_Route Impurity Profiling / R&D (Trace < 0.1%) Purpose->RD_Route Trace Analysis Method_A Method A: HPLC-UV (Phosphate Buffer) QC_Route->Method_A Method_B Method B: UPLC-MS (Formic Acid) RD_Route->Method_B Result_A Pass/Fail Criteria (Assay Value) Method_A->Result_A Result_B Structure Elucidation (Mass Spec ID) Method_B->Result_B

Caption: Decision tree for selecting HPLC-UV vs. UPLC-MS based on analytical requirements.

Diagram 2: Validation Workflow (ICH Q2)

A step-by-step visualization of the validation protocol execution.

ValidationFlow Step1 1. System Suitability (Tailing < 1.5, Plates > 2000) Step2 2. Specificity (Inject Impurity Markers) Step1->Step2 Step3 3. Linearity (5 Levels: 50-150%) Step2->Step3 Step4 4. Accuracy & Precision (Spike Recovery & Repeatability) Step3->Step4 Step5 5. Robustness (Flow +/- 10%, Temp +/- 5C) Step4->Step5

Caption: Sequential workflow for ICH Q2(R1) method validation.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[2] ICH Guidelines.[1][2][3][4] [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9222, 7-Azaindole (Parent Scaffold). PubChem.[5][6] [Link]

  • Organic Chemistry Portal. Synthesis and Analysis of Azaindoles. Organic Chemistry Portal. [Link]

  • Siddiqui, M. R., et al. HPLC Method Development and Validation: A Review. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

Sources

A Comparative Guide to the Structural Elucidation of 2-Bromo-1H-pyrrolo[2,3-b]pyridine Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of X-ray crystallography for the structural analysis of 2-bromo-1H-pyrrolo[2,3-b]pyridine derivatives, a class of compounds of significant interest in medicinal chemistry. While a specific crystal structure for a 2-bromo derivative is not publicly available, this guide will utilize the closely related and well-characterized 5-bromo-1H-pyrrolo[2,3-b]pyridine as a primary exemplar for detailed crystallographic analysis. This will be juxtaposed with alternative structural elucidation techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, to provide a comprehensive understanding of the strengths and limitations of each approach for this important class of N-heterocyclic compounds.

The Significance of 1H-pyrrolo[2,3-b]pyridine Derivatives

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry.[1][2] Its structural resemblance to purine and indole allows it to interact with a wide range of biological targets, particularly protein kinases.[3] The introduction of a bromine atom onto this scaffold provides a valuable handle for further synthetic modifications through cross-coupling reactions, enabling the exploration of a vast chemical space for drug discovery.[4] Consequently, a definitive understanding of the three-dimensional structure of these brominated derivatives is crucial for structure-activity relationship (SAR) studies and rational drug design.

X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

Single-crystal X-ray diffraction remains the unequivocal method for determining the precise atomic arrangement within a crystalline solid.[5] It provides a static, high-resolution snapshot of the molecule, revealing bond lengths, bond angles, and intermolecular interactions with exceptional accuracy.

A Case Study: The Crystal Structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine

A detailed crystallographic study of 5-bromo-1H-pyrrolo[2,3-b]pyridine (a close isomer of the title compounds) provides invaluable insights into the structural features of this class of molecules.[6][7] The key crystallographic data are summarized in the table below.

Parameter5-Bromo-1H-pyrrolo[2,3-b]pyridine[6][7]
Chemical FormulaC₇H₅BrN₂
Molecular Weight197.04 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.9082 (4)
b (Å)13.3632 (6)
c (Å)5.8330 (3)
β (°)103.403 (5)
Volume (ų)675.47 (6)
Z4
Temperature (K)100

The crystal structure reveals a nearly planar molecule, with the fused pyridine and pyrrole rings forming the azaindole skeleton.[6] A significant feature of the crystal packing is the formation of centrosymmetric dimers through N—H···N hydrogen bonds between the pyrrole N-H of one molecule and the pyridine nitrogen of an adjacent molecule.[6][7] This hydrogen bonding motif is a common and critical interaction in the crystal lattices of many 7-azaindole derivatives.

Experimental Protocol: From Powder to High-Quality Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The following is a generalized protocol for the crystallization of small organic molecules like bromo-7-azaindoles, based on common laboratory practices.

1. Purification of the Compound:

  • Ensure the compound is of high purity (>95%), as impurities can inhibit crystallization.

  • Purification can be achieved by column chromatography, recrystallization, or sublimation.

2. Solvent Selection:

  • Perform solubility tests with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, water).

  • The ideal solvent system is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

3. Crystallization Techniques:

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent in a small vial to create a near-saturated solution.

    • Loosely cap the vial to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Vapor Diffusion:

    • Dissolve the compound in a small volume of a relatively non-volatile "good" solvent in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a larger volume of a more volatile "poor" solvent in which the compound is insoluble.

    • The poor solvent will slowly diffuse into the good solvent, gradually decreasing the solubility of the compound and inducing crystallization.

  • Solvent Layering:

    • Dissolve the compound in a minimal amount of a dense "good" solvent.

    • Carefully layer a less dense "poor" solvent on top, creating a distinct interface.

    • Crystals will form at the interface as the solvents slowly mix.

Crystallization_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Analysis Synthesis Chemical Synthesis Purification Purification (>95%) Synthesis->Purification Solvent_Screen Solvent Screening Purification->Solvent_Screen Crystallization_Method Select Method: - Slow Evaporation - Vapor Diffusion - Layering Solvent_Screen->Crystallization_Method Crystal_Growth Crystal Growth Crystallization_Method->Crystal_Growth Xray_Diffraction X-ray Diffraction Crystal_Growth->Xray_Diffraction Structure_Solution Structure Solution & Refinement Xray_Diffraction->Structure_Solution

Alternative Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray crystallography provides a definitive solid-state structure, NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[5][8] This is particularly relevant for drug development, as biological interactions occur in an aqueous environment.

Comparative Analysis: X-ray Crystallography vs. NMR
FeatureX-ray CrystallographyNMR Spectroscopy
Sample Phase Solid (single crystal)Solution
Information Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactionsConnectivity, through-bond and through-space correlations, conformational dynamics
Resolution Atomic resolutionTypically lower resolution than X-ray
Dynamics Provides a static picture of the molecule in the crystal latticeCan provide information on molecular motion and conformational exchange
Limitations Requires high-quality single crystals, which can be difficult to obtainAmbiguities in spatial restraints can lead to multiple possible conformations

For 1H-pyrrolo[2,3-b]pyridine derivatives, ¹H and ¹³C NMR are routinely used to confirm the chemical structure and purity. More advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can establish the connectivity of the entire molecule. The Nuclear Overhauser Effect (NOE) provides information about through-space proximity of protons, which can be used to infer conformational preferences in solution.

However, for a rigid, planar molecule like this compound, the solution-state conformation is expected to be very similar to the solid-state structure. The primary advantage of NMR in this context would be to confirm the regiochemistry of bromination and any substituent effects on the electronic structure.

Structure_Elucidation_Comparison cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_comparison Comparison Xray_Node Single Crystal Diffraction Diffraction Pattern Xray_Node->Diffraction Electron_Density Electron Density Map Diffraction->Electron_Density Atomic_Model 3D Atomic Model (Solid State) Electron_Density->Atomic_Model Comparison_Node Complementary Information: - Static vs. Dynamic - Solid vs. Solution Atomic_Model->Comparison_Node NMR_Node Solution Sample Spectra 1D & 2D Spectra NMR_Node->Spectra Connectivity Connectivity & NOEs Spectra->Connectivity Structural_Model Structural Model (Solution State) Connectivity->Structural_Model Structural_Model->Comparison_Node

Conclusion and Future Outlook

For drug development professionals, obtaining a single-crystal X-ray structure of a lead compound is a critical step in understanding its interaction with its biological target. The detailed structural information can guide further optimization of the molecule to enhance potency and selectivity. Future work in this area should focus on obtaining crystal structures of a wider range of this compound derivatives to build a comprehensive library of structural data, which will undoubtedly accelerate the development of novel therapeutics based on this important scaffold.

References

  • Štarha, P. S., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. [Link]

  • Google Patents. (2019). CN109081840B - Preparation method of 5-bromo-7-azaindole.
  • Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

  • Štarha, P. S., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 69(Pt 3), o381. [Link]

  • Eureka | Patsnap. (n.d.). Synthetic process of 5-bromo-7-azaindole. Retrieved from [Link]

  • Wüthrich, K. (2001). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Journal of Molecular Structure, 592(1-3), 1-13. [Link]

  • Huang, Y.-C., et al. (2012). 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1943. [Link]

  • Langer, P., et al. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Everett, J. R. (2012). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. eLS. [Link]

  • Creative Biostructure. (n.d.). 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition. Retrieved from [Link]

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 841-852. [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 13(6), 713-725. [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Akala, M. O., et al. (1998). Reduction and stereochemical studies through n.m.r. and X-ray techniques of indolo[2,1-b]quinazolines. Journal of the Chemical Society, Perkin Transactions 1, (15), 2511-2516. [Link]

  • Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(10), 1353. [Link]

  • Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical. [Link]

  • Herbert, R., & Suschitzky, H. (1971). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, (1), 151-158. [Link]

  • Al-Hourani, B. J., et al. (2010). Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. Molecules, 15(12), 8664-8672. [Link]

  • Beilstein Archives. (n.d.). Structural Effects of meso-Halogenation on Porphyrins. Retrieved from [Link]

  • Zhao, L., et al. (2020). Design, Synthesis, Biological Evaluation and Molecular Modeling of Novel 1H-pyrrolo[2,3-b]pyridine Derivatives as Potential Anti-Tumor Agents. Bioorganic Chemistry, 94, 103474. [Link]

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A Senior Application Scientist's Guide to Protecting Groups in 1H-Pyrrolo[2,3-b]pyridine Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the embedded pyridine ring offers unique hydrogen bonding capabilities and metabolic stability. These properties have led to the incorporation of the 7-azaindole core into a multitude of clinically successful drugs and late-stage drug candidates. However, the synthetic manipulation of this important scaffold is not without its challenges, primary among them being the reactivity of the pyrrole N-H proton. Strategic protection and deprotection of this position are paramount to achieving desired chemical transformations on the heterocyclic core.

This guide provides a comparative analysis of the efficacy of various common protecting groups for the 1H-pyrrolo[2,3-b]pyridine core. Drawing from established literature and field-proven insights, we will delve into the practical considerations, experimental protocols, and expected outcomes associated with sulfonyl-based, silyl-based, carbamate, and acyl protecting groups.

The Critical Role of N-Protection in 7-Azaindole Synthesis

The pyrrole nitrogen of 7-azaindole is nucleophilic and its proton is acidic. During many synthetic transformations, such as metal-catalyzed cross-couplings, lithiation, or electrophilic substitutions, the presence of an unprotected N-H group can lead to undesired side reactions, including deprotonation by basic reagents, coordination with metal catalysts, or direct reaction with electrophiles. A suitable protecting group masks the reactivity of the N-H proton, allowing for clean and regioselective functionalization of the 7-azaindole ring system. The choice of an appropriate protecting group is dictated by several factors:

  • Ease and efficiency of introduction and removal: The protecting group should be introduced in high yield under mild conditions and cleaved selectively without affecting other functional groups in the molecule.

  • Stability: It must be robust enough to withstand the reaction conditions of subsequent synthetic steps.

  • Influence on reactivity: The protecting group can influence the electronic properties and steric environment of the 7-azaindole core, which can be strategically exploited.

  • Orthogonality: In complex syntheses with multiple protecting groups, the chosen group should be removable under conditions that do not affect other protecting groups present in the molecule.

This guide will focus on a comparative analysis of four widely employed protecting groups: p-toluenesulfonyl (Ts), 2-(trimethylsilyl)ethoxymethyl (SEM), tert-butyloxycarbonyl (Boc), and pivaloyl (Piv).

Sulfonyl-Based Protecting Groups: The Robust Workhorse

Sulfonyl-based protecting groups, particularly the p-toluenesulfonyl (tosyl, Ts) group, are a mainstay in the synthesis of 7-azaindole derivatives due to their high stability under a wide range of reaction conditions, including strongly acidic and basic media, as well as many organometallic reactions.

The Tosyl (Ts) Group: A Detailed Examination

The tosyl group is introduced by reacting 7-azaindole with p-toluenesulfonyl chloride in the presence of a base. Its electron-withdrawing nature can influence the reactivity of the azaindole ring.

Experimental Protocol: N-Tosylation of 1H-Pyrrolo[2,3-b]pyridine

reagents 7-Azaindole p-Toluenesulfonyl chloride Sodium hydride (NaH) Dimethylformamide (DMF) reaction Stir at room temperature reagents->reaction 1. Add NaH to 7-azaindole in DMF 2. Add TsCl workup Quench with water Extract with ethyl acetate Purify by column chromatography reaction->workup Reaction monitoring by TLC product N-Tosyl-7-azaindole workup->product reagents N-Tosyl-7-azaindole Magnesium turnings Methanol reaction Reflux reagents->reaction Combine reagents workup Filter Concentrate Purify by column chromatography reaction->workup Reaction monitoring by TLC product 1H-Pyrrolo[2,3-b]pyridine workup->product reagents 7-Azaindole SEM-Cl Sodium hydride (NaH) Tetrahydrofuran (THF) reaction Stir at 0 °C to rt reagents->reaction 1. Add NaH to 7-azaindole in THF 2. Add SEM-Cl workup Quench with water Extract with ethyl acetate Purify by column chromatography reaction->workup Reaction monitoring by TLC product N-SEM-7-azaindole workup->product reagents N-SEM-7-azaindole Tetrabutylammonium fluoride (TBAF) Tetrahydrofuran (THF) reaction Reflux reagents->reaction Combine reagents workup Concentrate Purify by column chromatography reaction->workup Reaction monitoring by TLC product 1H-Pyrrolo[2,3-b]pyridine workup->product reagents 7-Azaindole Di-tert-butyl dicarbonate (Boc)₂O 4-Dimethylaminopyridine (DMAP) Acetonitrile reaction Stir at room temperature reagents->reaction Combine reagents workup Concentrate Purify by column chromatography reaction->workup Reaction monitoring by TLC product N-Boc-7-azaindole workup->product reagents N-Boc-7-azaindole Trifluoroacetic acid (TFA) Dichloromethane (DCM) reaction Stir at room temperature reagents->reaction Combine reagents workup Concentrate Neutralize with NaHCO₃ Extract with ethyl acetate reaction->workup Reaction monitoring by TLC product 1H-Pyrrolo[2,3-b]pyridine workup->product reagents 7-Azaindole Pivaloyl chloride Triethylamine Dichloromethane (DCM) reaction Stir at 0 °C to rt reagents->reaction Combine reagents workup Wash with water Extract with DCM Purify by column chromatography reaction->workup Reaction monitoring by TLC product N-Pivaloyl-7-azaindole workup->product reagents N-Pivaloyl-7-azaindole Sodium hydroxide Methanol/Water reaction Reflux reagents->reaction Combine reagents workup Neutralize with HCl Extract with ethyl acetate Purify reaction->workup Reaction monitoring by TLC product 1H-Pyrrolo[2,3-b]pyridine workup->product

Reactivity Profile: Halogenated 1H-Pyrrolo[2,3-b]pyridines (7-Azaindoles)

[1][2]

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for both indole and purine. Its utility in kinase inhibitor development (e.g., Vemurafenib, Pexidartinib) relies heavily on the ability to regioselectively functionalize the ring system.

Unlike standard indoles, the presence of the pyridine nitrogen (N7) dramatically alters the electronic landscape, rendering the 6-membered ring electron-deficient. This creates a distinct reactivity dichotomy: the pyridine ring (C4, C5, C6) is prone to nucleophilic attack and metal-catalyzed cross-coupling, while the pyrrole ring (C2, C3) retains some electrophilic character but is significantly more acidic than indole.

This guide compares the reactivity of halogenated derivatives, specifically focusing on the "Orthogonal Triad": 4-halo , 5-halo , and 6-halo isomers.

Part 1: The Electronic Landscape

To predict reactivity, one must understand the electron density distribution. The N7 nitrogen withdraws electron density from the pyridine ring, activating specific positions.

  • C4 Position (Para-like): Highly electron-deficient due to vinylogous conjugation with N7. It is the "hotspot" for Nucleophilic Aromatic Substitution (SNAr).

  • C6 Position (Ortho-like): Activated by N7 induction, but generally less reactive than C4 in SNAr due to lack of para-conjugation and potential steric repulsion from the N1-H (or protecting group).

  • C5 Position (Meta-like): Electronically neutral relative to C4/C6. It behaves like a standard aryl halide, making it the ideal site for Palladium-catalyzed cross-couplings (Suzuki, Buchwald) without competing SNAr pathways.

  • C3 Position: The standard site for Electrophilic Aromatic Substitution (SEAr) in indoles, but halogenation here drastically reduces stability.

Diagram 1: Reactivity Heatmap

ReactivityHeatmapcluster_legendReactivity ZonesLeg1C4: High S_NAr ReactivityLeg2C5: High Pd-Coupling / Inert to S_NArLeg3C6: Moderate S_NAr / Pd-CouplingLeg4C2: Lithiation / C-H ActivationScaffold7-Azaindole CoreScaffold->Leg1 Most Electron DeficientScaffold->Leg2 Meta to N7Scaffold->Leg3 Ortho to N7Scaffold->Leg4 Acidic Proton

Caption: Functionalization logic based on electronic activation by the N7 nitrogen.

Part 2: Reactivity Comparison Matrix

The following table contrasts the three primary halogenated isomers under standard reaction classes.

Feature4-Halo-7-Azaindole5-Halo-7-Azaindole6-Halo-7-Azaindole
Primary Reactivity SNAr (Displacement)Pd-Coupling (Suzuki/Buchwald)SNAr & Pd-Coupling
SNAr Rate Fastest (Cl is sufficient)Inert (Requires extreme forcing)Moderate (F > Cl)
Suzuki Coupling Slow (Competing coordination)Excellent (Behaves as Aryl-Br)Good
Lithiation (Li-Hal) Difficult (Competing addn.)Good (Li/Br exchange)Moderate
Commercial Form 4-Chloro (Stable)5-Bromo (Stable)6-Chloro/Bromo
The "Orthogonal Strategy"

The most powerful synthetic strategy involves using a 4-chloro-5-bromo-7-azaindole .

  • Step 1 (SNAr): The amine nucleophile selectively displaces the 4-Cl (activated) while leaving the 5-Br intact.

  • Step 2 (Coupling): The 5-Br is then engaged in Suzuki coupling.[1]

Part 3: Detailed Reaction Workflows
1. Nucleophilic Aromatic Substitution (SNAr)
  • Target: C4-Chloro or C4-Fluoro derivatives.

  • Mechanism: Addition-Elimination. The intermediate Meisenheimer complex is stabilized by N7.

  • Comparison: 4-Cl reacts at 80–120°C. 6-Cl typically requires >140°C or stronger bases. 5-Cl does not react.

Standard Protocol: SNAr Amination at C4

  • Substrate: 4-chloro-1H-pyrrolo[2,3-b]pyridine.

  • Reagents: Primary amine (1.2 equiv), DIPEA (3.0 equiv).

  • Solvent: n-Butanol (or NMP for lower reactivity amines).

  • Conditions: 110°C, sealed tube, 12–24 h.

  • Workup: Concentrate, precipitate with water, filter.

  • Note: No catalyst is required. If N1 is unprotected, use 2 equivalents of base to neutralize the acidic N1-H.

2. Palladium-Catalyzed Cross-Coupling
  • Target: C5-Bromo or C5-Iodo.

  • Mechanism: Oxidative Addition -> Transmetallation -> Reductive Elimination.

  • Comparison: C5-halides behave like standard electron-poor aryl halides. C4-halides are sluggish because the adjacent N7 and C3 positions can chelate Pd species or poison the catalyst.

Standard Protocol: Suzuki-Miyaura at C5

  • Substrate: 5-bromo-1H-pyrrolo[2,3-b]pyridine.

  • Reagents: Aryl boronic acid (1.5 equiv), K2CO3 (2M aq, 3.0 equiv).

  • Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: 90°C, inert atmosphere (Ar/N2), 4–16 h.

  • Key Insight: Protection of N1 (e.g., with SEM, Tosyl, or Boc) is highly recommended to prevent N1-deprotonation by the carbonate base, which shuts down the catalytic cycle by forming an insoluble "azaindolyl-palladate" species.

3. Lithiation & Metal-Halogen Exchange
  • Target: Functionalization of C2 (Deprotonation) or C5 (Exchange).

  • Reactivity:

    • C2-H: Most acidic proton (pKa ~28 in DMSO). Requires N1 protecting group (SEM/Boc).

    • C5-Br: Undergoes rapid Li-Hal exchange at -78°C before C2 deprotonation if n-BuLi is used carefully.

Diagram 2: Functionalization Decision Tree

DecisionTreeStartStart: Dihalo-7-azaindole(e.g., 4-Cl, 5-Br)Choice1Reaction Condition?Start->Choice1PathANucleophile (R-NH2) + HeatChoice1->PathANucleophilic AttackPathBPd(0) + Boronic AcidChoice1->PathBCross-CouplingResultAProduct A: 4-Amino-5-bromo(S_NAr Selective)PathA->ResultACl is better leaving groupactivated by N7ResultBProduct B: 4-Chloro-5-aryl(Suzuki Selective)PathB->ResultBBr undergoes Oxidative Additionfaster than ClNextStepANext: Suzuki Coupling at C5ResultA->NextStepANextStepBNext: S_NAr at C4ResultB->NextStepB

Caption: Orthogonal reactivity allows sequential functionalization of 4-Cl, 5-Br scaffolds.

Part 4: Critical Experimental Considerations
1. The N1-Protection Factor

Unlike indole, the N1 proton in 7-azaindole is more acidic (pKa ~13 vs 16).

  • Unprotected: In basic conditions (Suzuki/Buchwald), the N1 is deprotonated. The resulting anion is electron-rich and can coordinate to Pd, poisoning the catalyst.

  • Recommendation: Always protect N1 (SEM, Tosyl, MOM) for Pd-catalyzed reactions. For SNAr, protection is optional but often improves yield by preventing side reactions.

2. Catalyst Selection for C4-Coupling

If you must perform Suzuki coupling at C4 (retaining a halogen at C5), standard conditions fail.

  • Solution: Use electron-rich, bulky ligands like XPhos or RuPhos with Pd2(dba)3. These ligands prevent the Pd from getting "stuck" on the azaindole nitrogen.

3. Purification

Halogenated 7-azaindoles are polar.

  • TLC: Run in 50% EtOAc/Hexanes or 5% MeOH/DCM.

  • Issues: They streak on silica due to the basic pyridyl nitrogen.

  • Fix: Add 1% Triethylamine (Et3N) to your eluent to sharpen peaks.

References
  • Song, J. J., et al. "Organometallic Methods for the Synthesis and Functionalization of Azaindoles." Chemical Society Reviews, 2007. Link

  • L’Heureux, A., et al. "Syntheses of the 4-, 5-, 6-, and 7-Azaindoles via the Leimgruber–Batcho Methodology." The Journal of Organic Chemistry, 2010. Link

  • Schirok, H. "Synthesis of 4,5-Disubstituted 7-Azaindoles via Regioselective Metalation and Negishi Coupling." The Journal of Organic Chemistry, 2006. Link

  • Popowycz, F., et al. "Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)." Current Organic Chemistry, 2003. Link

  • Meanwell, N. A. "7-Azaindole: A Bioisostere of Indole and Purine with Versatile Applications in Medicinal Chemistry." Journal of Medicinal Chemistry, 2017. Link

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel heterocyclic compounds like 2-bromo-1H-pyrrolo[2,3-b]pyridine is pivotal for scientific advancement. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper handling and disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic safety within the laboratory. The protocols outlined herein are designed to be self-validating, ensuring that each step logically reinforces a safe and compliant waste management pathway.

Hazard Profile and Risk Assessment: Understanding the 'Why'

This compound, an analogue of 7-azaindole, is a halogenated organic compound. Its chemical structure informs its hazard profile. The presence of the bromine atom and the pyridine ring necessitates a cautious approach to its handling and disposal. Based on data from structurally similar compounds, a comprehensive risk assessment is essential before any handling.

The primary hazards are summarized below. This is not merely a list but a causal chain: its toxicity makes exposure dangerous, its irritant properties are the first line of biological effect, and its combustible nature presents a physical hazard in the laboratory.

Hazard ClassificationDescriptionRationale & Implication
Acute Toxicity Toxic if swallowed and can be fatal or harmful in contact with skin.[1][2][3]Direct exposure can have severe health consequences. This underscores the need for stringent personal protective equipment (PPE) protocols and immediate first aid in case of contact.
Irritation Causes serious skin and eye irritation/damage.[1][2][3][4] May cause respiratory irritation.[2][4]The compound can cause immediate and significant tissue damage upon contact. This necessitates the mandatory use of engineering controls like fume hoods to prevent inhalation and appropriate PPE to prevent skin/eye contact.
Flammability Combustible liquid. Keep away from heat, sparks, and open flames.[2]Improper storage or handling near ignition sources can lead to fire. Waste accumulation areas must be chosen carefully to mitigate this risk.
Chemical Incompatibility Incompatible with strong oxidizing agents, strong acids, and acid chlorides.[1]Accidental mixing can lead to vigorous, exothermic, and potentially dangerous reactions. This is the scientific basis for strict waste segregation.
Environmental Hazard As a halogenated organic compound, it is subject to specific environmental regulations.[5][6] Avoid release to the environment.[3][7]Halogenated organics can be persistent in the environment. Landfill disposal is heavily restricted, and discharge to sewer systems is prohibited.[5][8]

Engineering Controls and Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Before handling this compound in any form—pure compound, solutions, or waste—the following controls must be in place. This is a system designed to minimize exposure through both environmental controls and personal barriers.

  • Primary Engineering Control: Always handle this chemical, including when preparing waste containers, within a properly functioning and certified laboratory chemical fume hood.[1][9] This is the most critical step in preventing respiratory exposure.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[4][8]

    • Skin Protection: A flame-resistant lab coat and impervious clothing are required.[8]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Always inspect gloves before use and wash hands thoroughly after handling.[4]

    • Respiratory Protection: If working outside of a fume hood is unavoidable (a situation that should be exceptionally rare and subject to a specific risk assessment), a full-face respirator with appropriate cartridges is necessary.[8]

The Disposal Workflow: Segregation, Collection, and Management

Proper disposal begins at the point of generation. The following protocols ensure that waste is managed safely and in compliance with regulations like the Resource Conservation and Recovery Act (RCRA).[10][11]

Step 1: Waste Segregation

The most critical step in the disposal of this compound is its classification as a halogenated organic waste . It is imperative to keep halogenated and non-halogenated waste streams separate.[12][13] The reason for this is twofold:

  • Treatment Path: Halogenated waste requires specific high-temperature incineration with flue gas "scrubbing" to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[4][8]

  • Cost: The disposal cost for halogenated waste is significantly higher than for non-halogenated waste.[13] Cross-contamination increases disposal costs for the entire waste stream.

WasteSegregation Start Waste Generated Decision Is waste contaminated with this compound? Start->Decision Halogenated Collect in dedicated 'Halogenated Organic Waste' container. Decision->Halogenated  Yes   NonHalogenated Collect in 'Non-Halogenated Waste' container. Decision->NonHalogenated  No   SpillResponse Spill Spill of this compound Occurs Check Assess Size & Location Spill->Check Small Small Spill (Inside Fume Hood) Check->Small Small & Contained Large Large Spill or Any Spill Outside Hood Check->Large Large or Uncontained Absorb 1. Absorb with inert material (vermiculite, sand). Small->Absorb Evacuate 1. Evacuate the area. Alert others nearby. Large->Evacuate Collect 2. Collect waste into a sealed hazardous waste container. Absorb->Collect Decon 3. Decontaminate area with soap and water. Collect cleaning materials as hazardous waste. Collect->Decon Report_Small 4. Report to Lab Supervisor. Decon->Report_Small Call911 2. Call 911 and your institution's EHS emergency line. Evacuate->Call911 Secure 3. If safe, close doors to the area. Call911->Secure Report_Large 4. Do NOT attempt to clean up. Await emergency responders. Secure->Report_Large

Caption: Emergency response flowchart for spills.

Detailed Spill Cleanup Protocol (Small Spill in Fume Hood):

  • Containment: Ensure the fume hood sash is lowered as much as practical.

  • Absorption: Cover the spill with an inert absorbent material like vermiculite, sand, or silica gel. [3][7]3. Collection: Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container. [3][4]4. Decontamination: Clean the spill area with soap and water. [14]All cleaning materials (paper towels, gloves, etc.) must be placed in the hazardous waste container. [14]5. Disposal: Treat the resulting container as hazardous waste according to the procedures in Section 3.

For any spill outside a fume hood, or one that is too large to handle safely, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) office and/or emergency services. [15]

Final Disposal Pathway: From Lab to Destruction

The ultimate fate of this compound waste is destruction. As the generator of the waste, the laboratory is the first link in the "cradle-to-grave" chain of custody mandated by the EPA. [10]

  • EHS Coordination: Once your waste container is full, contact your institution's EHS office to arrange for a pickup. [9]2. Licensed Transport: EHS will coordinate with a licensed hazardous waste broker or hauler. [10]These professionals are trained to safely transport chemical waste in compliance with Department of Transportation (DOT) regulations.

  • Final Destruction: The waste will be transported to a certified Treatment, Storage, and Disposal Facility (TSDF). [10]The required method of disposal for this compound is controlled incineration in a licensed hazardous waste incinerator . [8]This high-temperature process, equipped with afterburners and scrubbers, ensures the complete destruction of the organic molecule and the safe neutralization of halogenated byproducts. [4][8] By adhering to this comprehensive guide, you not only ensure regulatory compliance but also actively participate in creating a safer research environment for yourself, your colleagues, and the broader community.

References

  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. University of Washington. [Link]

  • Title 35: Environmental Protection, Part 729: Landfills: Prohibited Hazardous Wastes. Illinois Pollution Control Board. [Link]

  • Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Chemical Spill. Division of Research Safety - University of Illinois. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Standard Operating Procedures for Bromo-Deoxyuridine (BrdU). University of North Texas Health Science Center. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Environmental Sample Disposal Information Document. US Environmental Protection Agency. [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. US Environmental Protection Agency. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

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Navigating the Safe Handling of 2-bromo-1H-pyrrolo[2,3-b]pyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: Key Safety and Handling Information

This guide provides essential, actionable information for researchers, scientists, and drug development professionals on the safe handling of 2-bromo-1H-pyrrolo[2,3-b]pyridine. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound and its isomers are heterocyclic compounds frequently utilized in pharmaceutical research and development. While specific toxicity data may be limited, the available Safety Data Sheets (SDS) for structurally related compounds indicate several potential hazards that must be addressed through rigorous safety protocols.

The primary hazards associated with this compound include:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[2][3][4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation and potentially serious eye damage.[1][2][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[2][4][5]

Given these hazards, a thorough risk assessment should be conducted before any handling of this compound. This assessment should consider the quantity of the substance being used, the nature of the experimental procedures, and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Required Personal Protective Equipment
Weighing and Aliquoting (Solid) Chemical-resistant gloves (Nitrile, double-gloved), lab coat, safety glasses with side shields or chemical splash goggles, and a dust respirator. All handling of the solid should be performed in a certified chemical fume hood.[6]
Solution Preparation and Transfer Chemical-resistant gloves (Nitrile, double-gloved), lab coat, and chemical splash goggles. All work should be conducted within a chemical fume hood.[3][4]
Running Reactions and Work-up Chemical-resistant gloves (Nitrile, double-gloved), lab coat, and chemical splash goggles. Ensure the reaction setup is contained within a chemical fume hood.[3][4]
Waste Disposal Chemical-resistant gloves (Nitrile), lab coat, and safety glasses.

A Note on Glove Selection: Always inspect gloves for any signs of degradation or perforation before use. When handling halogenated organic compounds, it is crucial to select gloves with appropriate chemical resistance. Consult a glove compatibility chart for specific recommendations.

Safe Handling and Operational Plan: A Step-by-Step Approach

A systematic approach to handling this compound is essential to minimize the risk of exposure. The following workflow provides a procedural guide for safe handling from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Chemical Fume Hood) cluster_post Post-Handling Receipt_and_Storage Receipt and Storage - Verify container integrity. - Store in a cool, dry, well-ventilated area away from incompatible substances. Risk_Assessment Risk Assessment - Review SDS. - Identify potential hazards of the experiment. Receipt_and_Storage->Risk_Assessment PPE_Donning PPE Donning - Don all required PPE as per the operational risk. Risk_Assessment->PPE_Donning Weighing Weighing - Use an analytical balance inside the fume hood. PPE_Donning->Weighing Dissolution Dissolution - Add solvent slowly to the solid. Weighing->Dissolution Reaction_Setup Reaction Setup - Assemble glassware and start the reaction. Dissolution->Reaction_Setup Decontamination Decontamination - Clean work area and reusable glassware. Reaction_Setup->Decontamination Waste_Disposal Waste Disposal - Segregate and label all waste streams. Decontamination->Waste_Disposal PPE_Doffing PPE Doffing - Remove PPE in the correct order to avoid self-contamination. Waste_Disposal->PPE_Doffing Hand_Washing Hand Washing - Wash hands thoroughly with soap and water. PPE_Doffing->Hand_Washing

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Weighing and Dissolving the Compound
  • Preparation: Designate a specific area within a certified chemical fume hood for handling the compound. Cover the work surface with an absorbent, disposable liner.[6]

  • PPE: Don the appropriate PPE as outlined in the table above.

  • Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the desired amount of this compound to the container, minimizing the creation of dust.

  • Dissolution: Slowly add the desired solvent to the solid in the container. Use a vortex mixer or gentle swirling to aid dissolution.

  • Cleanup: Once the solution is prepared, decontaminate any spatulas or surfaces that may have come into contact with the solid compound.

Emergency Procedures: Be Prepared for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency Situation Immediate Action
Skin Contact Immediately remove contaminated clothing.[1][7] Rinse the affected area with copious amounts of water for at least 15 minutes.[7] Seek medical attention.[7]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][8][9] Remove contact lenses if present and easy to do so.[1][9] Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air.[7] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.[3]
Minor Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[3] Collect the absorbed material into a sealed container for proper disposal. Decontaminate the spill area.
Major Spill Evacuate the immediate area and alert others. Contact your institution's emergency response team.

Disposal Plan: Responsible Waste Management

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect any unused solid compound, contaminated absorbent materials, and disposable PPE into a clearly labeled, sealed container.[6]

  • Liquid Waste: Collect all solutions containing this compound in a designated, labeled hazardous waste container.

  • Decontamination of Glassware: Reusable glassware can be decontaminated by soaking in a 10% bleach solution for 24 hours, followed by a thorough rinse with water and an appropriate solvent.[6]

Consult your institution's environmental health and safety office for specific guidelines on hazardous waste disposal.[6]

References

  • GOV.UK. (n.d.). Incident management: pyridine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • University of North Texas Health Science Center. (n.d.). Standard Operating Procedures for Bromo-Deoxyuridine (BrdU). Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, October 16). Safety Data Sheet: 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.